Product packaging for Diazodiphenylmethane(Cat. No.:CAS No. 883-40-9)

Diazodiphenylmethane

Numéro de catalogue: B031153
Numéro CAS: 883-40-9
Poids moléculaire: 194.23 g/mol
Clé InChI: ITLHXEGAYQFOHJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diazodiphenylmethane is a highly valuable reagent primarily employed as a selective methylenation agent in organic synthesis. Its principal research application lies in the esterification of carboxylic acids under mild conditions, offering a valuable alternative to diazomethane without its associated high toxicity and explosivity. The mechanism of action involves a nucleophilic attack by the carboxylic acid on the diazo carbon, leading to the loss of nitrogen and the formation of a diphenylmethyl ester. This reactivity is also exploited for the specific labeling of carboxyl groups and in the synthesis of various heterocyclic compounds. As a source of a diphenylmethyl (Dpm) group, it can act as a protecting group in multi-step synthetic pathways. Researchers value this compound for its relative stability and specificity, making it a crucial tool for the construction and modification of complex molecules in pharmaceutical, agrochemical, and materials science research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B031153 Diazodiphenylmethane CAS No. 883-40-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[diazo(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLHXEGAYQFOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236941
Record name Diazodiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883-40-9
Record name 1,1′-(Diazomethylene)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazodiphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazodiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,1'-(diazomethylene)bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIAZODIPHENYLMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG5TWB4MMS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Properties of Diazodiphenylmethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazodiphenylmethane (C₁₃H₁₀N₂) is a diazo compound that serves as a versatile reagent in organic synthesis, notably in the esterification of carboxylic acids and in various cycloaddition and insertion reactions. Its distinct deep red to black crystalline form and reactivity are underpinned by its unique electronic structure, which gives rise to characteristic spectroscopic properties. A thorough understanding of these properties is crucial for its identification, purity assessment, and for monitoring its reactions in research and drug development settings. This guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, including UV-Vis, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data, along with detailed experimental protocols and visualizations of its primary reaction mechanisms.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Spectroscopic TechniqueParameterValue
UV-Visible λmax (in Ethanol)525 nm
Infrared (FT-IR) N≡N Asymmetric Stretch~2050 cm⁻¹
Aromatic C-H Stretch~3060 cm⁻¹
C=C Stretch (Aromatic)~1600 cm⁻¹
¹H NMR (CDCl₃)Phenyl Protons (m)7.15-7.40 ppm
¹³C NMR (CDCl₃)Diazo Carbon~62 ppm
Phenyl C1 (ipso)~125 ppm
Phenyl C2, C6 (ortho)~126 ppm
Phenyl C3, C5 (meta)~128 ppm
Phenyl C4 (para)~129 ppm
Mass Spectrometry Molecular Ion (M⁺)194.23 m/z
Major Fragment ([M-N₂]⁺·)166 m/z

Experimental Protocols

Sample Preparation: Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of benzophenone hydrazone.

Materials:

  • Benzophenone hydrazone

  • Yellow mercuric oxide (HgO) or Manganese dioxide (MnO₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether or Diethyl ether

Procedure:

  • In a flask, dissolve benzophenone hydrazone in petroleum ether or diethyl ether.

  • Add yellow mercuric oxide or manganese dioxide (an excess of the oxidizing agent is typically used).

  • Add anhydrous sodium sulfate to absorb the water formed during the reaction.

  • Stir the mixture vigorously at room temperature for several hours. The reaction progress can be monitored by the disappearance of the solid oxidizing agent and the formation of a deep red solution.

  • Once the reaction is complete, filter the mixture to remove the inorganic solids.

  • The solvent is then removed under reduced pressure to yield this compound as a red-black solid or oil.[1]

Caution: Diazo compounds are potentially explosive and should be handled with care. The use of mercury compounds requires appropriate safety precautions and waste disposal procedures.

UV-Visible (UV-Vis) Spectroscopy

Instrumentation: A standard double-beam UV-Vis spectrophotometer.

Procedure:

  • Prepare a dilute solution of this compound in a spectroscopic grade solvent, such as ethanol. The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

  • Use the same solvent as a blank to zero the instrument.

  • Record the absorption spectrum over a wavelength range of at least 300-700 nm.

  • Identify the wavelength of maximum absorbance (λmax). For this compound in ethanol, this is observed at approximately 525 nm.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Procedure:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid or oily this compound sample directly onto the ATR crystal.

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands. The most prominent feature for this compound is the strong, sharp peak corresponding to the asymmetric stretching vibration of the diazo group (N≡N), which appears around 2050 cm⁻¹. Other expected peaks include those for aromatic C-H stretching (~3060 cm⁻¹) and aromatic C=C stretching (~1600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H and ¹³C NMR:

  • Dissolve a small amount of the this compound sample in a deuterated solvent, such as deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum. The aromatic protons of the phenyl groups will appear as a multiplet in the region of 7.15-7.40 ppm.

  • Acquire the ¹³C NMR spectrum. Key resonances to identify are the diazo carbon at approximately 62 ppm and the aromatic carbons in the range of 125-129 ppm.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.

Procedure:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution.

  • Acquire the mass spectrum under electron ionization conditions.

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns. The molecular ion (M⁺) of this compound will be observed at an m/z of approximately 194.23. A prominent fragment will be observed at m/z 166, corresponding to the loss of a neutral nitrogen molecule (N₂).

Reaction Mechanisms and Visualizations

This compound is involved in several important reaction types. Below are visualizations of two key mechanisms.

Reaction with Carboxylic Acids

This compound readily reacts with carboxylic acids to form diphenylmethyl esters. This reaction proceeds via a proton transfer followed by a nucleophilic attack.

Reaction_with_Carboxylic_Acid cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DDM Ph₂C=N⁺=N⁻ This compound ProtonatedDDM Ph₂CH-N⁺≡N Protonated DDM DDM->ProtonatedDDM Proton Transfer Acid R-COOH Carboxylic Acid Carboxylate R-COO⁻ Carboxylate Acid->Carboxylate Deprotonation Ester Ph₂CH-O-C(=O)R Diphenylmethyl Ester ProtonatedDDM->Ester Nucleophilic Attack N2 N₂ Nitrogen Gas ProtonatedDDM->N2 Elimination Carboxylate->Ester

Reaction of this compound with a carboxylic acid.
Photochemical Decomposition

Upon exposure to ultraviolet light, this compound can decompose to form a diphenylcarbene intermediate and nitrogen gas. The highly reactive carbene can then undergo various subsequent reactions.

Photochemical_Decomposition cluster_reactant Reactant cluster_products Products DDM Ph₂C=N⁺=N⁻ This compound Carbene Ph₂C: Diphenylcarbene DDM->Carbene (UV light) N2 N₂ Nitrogen Gas DDM->N2 (UV light)

Photochemical decomposition of this compound.

References

An In-depth Technical Guide to the Reaction Kinetics and Mechanism of Diazodiphenylmethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazodiphenylmethane (DDM), a diaryldiazomethane compound, is a versatile reagent in organic synthesis, most notably for the esterification of carboxylic acids. Its distinctive red-violet color allows for easy monitoring of reaction progress, making it a valuable tool for kinetic studies. Understanding the kinetics and mechanisms of its reactions is crucial for optimizing synthetic protocols and for its application in various fields, including drug development. This guide provides a comprehensive overview of the reaction kinetics and mechanisms of this compound with a focus on its reactions with carboxylic acids and phenols, as well as its thermal and photochemical decomposition.

Reaction with Carboxylic Acids

The reaction of this compound with carboxylic acids is a well-studied and widely utilized transformation for the formation of benzhydryl esters. The reaction is generally clean and proceeds under mild conditions.

Kinetics

The reaction between this compound and carboxylic acids typically follows second-order kinetics, being first-order in both DDM and the carboxylic acid.[1] The rate of the reaction is highly dependent on the acidity of the carboxylic acid, the solvent, and the substituents on the aromatic rings of both reactants.

The rate-determining step is the proton transfer from the carboxylic acid to the diazo carbon of this compound.[1][2] This initial protonation is followed by the rapid loss of nitrogen gas and the formation of the corresponding ester.[1]

Quantitative Data

The following tables summarize the second-order rate constants for the reaction of this compound with various benzoic acids in different solvents at 30°C.

Table 1: Second-Order Rate Constants (k) for the Reaction of Substituted Benzoic Acids with this compound in Ethanol at 30°C

Substituent (in Benzoic Acid)k (L mol⁻¹ s⁻¹)
H0.0180
p-CH₃0.0113
p-OCH₃0.0093
p-Cl0.0385
p-NO₂0.233
m-CH₃0.0157
m-Cl0.0517
m-NO₂0.160
o-CH₃0.0035
o-Cl0.155

Table 2: Solvent Effects on the Second-Order Rate Constant (k) for the Reaction of Benzoic Acid with this compound at 30°C

Solventk (L mol⁻¹ s⁻¹)
Ethanol0.0180
Propan-2-ol0.0105
Butan-1-ol0.0195
2-Methylpropan-1-ol0.0132
Ethylene glycol0.0933
Dimethylformamide0.0851
Dimethyl sulfoxide0.327
Ethyl acetate0.031
Dioxane0.015
Mechanism

The generally accepted mechanism for the reaction of this compound with carboxylic acids in both protic and aprotic solvents involves a rate-determining proton transfer to form a diphenylmethanediazonium-carboxylate ion pair.[3][4] This is followed by rapid, product-governing steps.

Reaction_Mechanism_Carboxylic_Acid cluster_reactants Reactants cluster_products Products DDM Ph₂CN₂ (this compound) IonPair [Ph₂CHN₂]⁺[RCOO]⁻ (Ion Pair Intermediate) DDM->IonPair + RCOOH (slow, rate-determining) Acid RCOOH (Carboxylic Acid) Ester Ph₂CHOCOR (Ester) IonPair->Ester fast N2 N₂ IonPair->N2 fast

Figure 1: Reaction mechanism of this compound with a carboxylic acid.

Reaction with Phenols

This compound also reacts with phenols to form benzhydryl ethers. The reaction is generally slower than with carboxylic acids due to the lower acidity of phenols.

Kinetics

Similar to carboxylic acids, the reaction with phenols is believed to proceed via a rate-determining proton transfer. The kinetics are sensitive to the acidity of the phenol and the nature of the solvent. While extensive quantitative data for a wide range of phenols is less readily available in the literature compared to carboxylic acids, the principles governing the reaction are analogous.

Mechanism

The mechanism involves the protonation of the this compound by the phenol to form an ion pair, which then collapses to the ether product with the elimination of nitrogen gas.

Reaction_Mechanism_Phenol cluster_reactants Reactants cluster_products Products DDM Ph₂CN₂ (this compound) IonPair [Ph₂CHN₂]⁺[ArO]⁻ (Ion Pair Intermediate) DDM->IonPair + ArOH (slow, rate-determining) Phenol ArOH (Phenol) Ether Ph₂CHOAr (Benzhydryl Ether) IonPair->Ether fast N2 N₂ IonPair->N2 fast

Figure 2: Reaction mechanism of this compound with a phenol.

Thermal and Photochemical Decomposition

This compound can decompose upon heating or exposure to light, leading to the formation of diphenylcarbene, a highly reactive intermediate.

Thermal Decomposition

The thermal decomposition of this compound in solution typically follows first-order kinetics. The rate of decomposition is dependent on the temperature and the solvent. The primary product of the thermal decomposition is benzophenone azine, formed by the reaction of diphenylcarbene with unreacted this compound.

Activation Parameters

The determination of activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), is crucial for understanding the temperature dependence of the decomposition rate. These parameters can be obtained from an Arrhenius plot, which is a graph of the natural logarithm of the rate constant (ln k) versus the reciprocal of the temperature (1/T). The slope of the line is equal to -Ea/R, and the y-intercept is ln A, where R is the gas constant.

Photochemical Decomposition

The photochemical decomposition of this compound can be initiated by irradiation with light of a suitable wavelength. The quantum yield of the decomposition, which is the number of molecules decomposed per photon absorbed, can be greater than unity, suggesting a chain reaction mechanism.[5] The primary photochemical process is the formation of diphenylcarbene and nitrogen gas. The carbene can then undergo various reactions, including insertion into C-H bonds, addition to double bonds, and reaction with the starting material.

Decomposition_Mechanisms cluster_thermal Thermal Decomposition cluster_photochemical Photochemical Decomposition DDM Ph₂CN₂ (this compound) Carbene Ph₂C: (Diphenylcarbene) N2 N₂ Azine Ph₂C=N-N=CPh₂ (Benzophenone Azine) Carbene->Azine + Ph₂CN₂ OtherProducts Other Products (e.g., insertion, addition) Carbene->OtherProducts DDM_thermal Ph₂CN₂ DDM_thermal->Carbene Δ DDM_photo Ph₂CN₂ DDM_photo->Carbene

Figure 3: General pathways for thermal and photochemical decomposition of this compound.

Experimental Protocols

The kinetics of this compound reactions are most commonly studied using UV-Visible spectrophotometry.[2][6]

UV-Visible Spectrophotometric Method

This method relies on the strong absorption of this compound in the visible region of the electromagnetic spectrum (λmax ≈ 525 nm).[2] The disappearance of the characteristic red-violet color of DDM can be monitored over time by measuring the decrease in absorbance at this wavelength.

Typical Procedure:

  • Preparation of Solutions: Standard solutions of this compound and the reactant (e.g., carboxylic acid) in a suitable solvent are prepared. The concentration of the reactant is typically kept in large excess (at least 10-fold) compared to DDM to ensure pseudo-first-order kinetics.

  • Temperature Control: The reaction is carried out in a thermostated cuvette holder of a UV-Vis spectrophotometer to maintain a constant temperature.

  • Initiation of Reaction: The reaction is initiated by mixing the solutions of DDM and the reactant directly in the cuvette.

  • Data Acquisition: The absorbance at the λmax of DDM is recorded at regular time intervals.

  • Data Analysis: For a pseudo-first-order reaction, a plot of the natural logarithm of the absorbance (ln A) versus time will yield a straight line. The pseudo-first-order rate constant (k') is determined from the slope of this line (slope = -k'). The second-order rate constant (k) is then calculated by dividing k' by the concentration of the reactant in excess.

Experimental_Workflow_UV_Vis Prep Prepare solutions of DDM and reactant (e.g., acid) Thermo Thermostat cuvette in spectrophotometer Prep->Thermo Mix Mix solutions in cuvette to initiate reaction Thermo->Mix Measure Record absorbance at λmax of DDM over time Mix->Measure Analyze Analyze data: Plot ln(Abs) vs. time Measure->Analyze Calculate Calculate pseudo-first-order (k') and second-order (k) rate constants Analyze->Calculate

Figure 4: Experimental workflow for kinetic studies using UV-Vis spectrophotometry.

Conclusion

The reaction kinetics and mechanisms of this compound are well-established, particularly for its reactions with carboxylic acids. The rate-determining proton transfer mechanism provides a robust framework for understanding the influence of substrate, solvent, and temperature on reaction rates. While the reactions with phenols and the decomposition pathways follow similar fundamental principles, further detailed quantitative kinetic studies would be beneficial for a more complete understanding. The experimental techniques outlined in this guide provide a solid basis for conducting such investigations, which are essential for the continued application and optimization of this compound in synthetic and medicinal chemistry.

References

Theoretical Underpinnings of Diazodiphenylmethane Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazodiphenylmethane (DDM) is a versatile reagent in organic synthesis, primarily utilized as a precursor to the diphenylcarbene intermediate or as a 1,3-dipole in cycloaddition reactions. Its reactivity is a subject of extensive theoretical and experimental investigation, providing a deeper understanding of reaction mechanisms and enabling the rational design of synthetic routes. This technical guide delves into the core theoretical studies of this compound's reactivity, presenting quantitative data, detailed computational protocols, and visual representations of its primary reaction pathways.

Core Reactivity Pathways

The reactivity of this compound is dominated by two principal pathways: the thermal or photochemical extrusion of dinitrogen to form diphenylcarbene, and its participation in [3+2] cycloaddition reactions. A third significant reaction involves its protonation by carboxylic acids, leading to esterification.

Carbene Formation

Upon thermal or photolytic activation, this compound readily loses a molecule of nitrogen to generate the highly reactive diphenylcarbene. This intermediate can exist in either a singlet or a triplet state, with the triplet state generally being more stable. The choice of solvent can influence the reaction pathway of the resulting carbene.

dot

Carbene_Formation DDM This compound TS_Carbene Transition State DDM->TS_Carbene Δ or hν Carbene Diphenylcarbene + N₂ TS_Carbene->Carbene Products Insertion/Abstraction Products Carbene->Products Cycloaddition Reactants This compound + Dipolarophile TS_Cyclo Transition State Reactants->TS_Cyclo Pyrazoline Pyrazoline Derivative TS_Cyclo->Pyrazoline Esterification Reactants This compound + R-COOH TS_Proton Proton Transfer Transition State Reactants->TS_Proton slow Intermediate Ion Pair Intermediate TS_Proton->Intermediate Products Diphenylmethyl Ester + N₂ Intermediate->Products fast Computational_Workflow cluster_pre Pre-calculation cluster_calc Calculation cluster_post Post-calculation Analysis Reactants Optimized Reactants TS_Search Transition State Search (e.g., QST2/QST3, NEB) Reactants->TS_Search Products Optimized Products Products->TS_Search TS_Guess Transition State Guess TS_Guess->TS_Search Freq_Calc Frequency Calculation TS_Search->Freq_Calc IRC_Calc IRC Calculation Freq_Calc->IRC_Calc Validation Validate Transition State (1 imaginary frequency) Freq_Calc->Validation Connection Confirm Reactant/Product Connection IRC_Calc->Connection Energy_Profile Generate Reaction Energy Profile Validation->Energy_Profile Connection->Energy_Profile

A Technical Guide to the Computational Analysis of Diazodiphenylmethane Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methods employed to study the stability of diazodiphenylmethane and its derivatives. This compound is a prominent diaryldiazomethane, serving as a precursor to diphenylcarbene, a reactive intermediate with significant applications in organic synthesis. Understanding its stability is crucial for its safe handling and for controlling its reactivity in chemical transformations. This document outlines the theoretical frameworks, computational protocols, and key findings from various studies, presenting quantitative data and visualizing fundamental concepts to facilitate a comprehensive understanding.

Core Concepts in this compound Stability

The stability of this compound is primarily dictated by its propensity to undergo decomposition, either thermally or photochemically, to extrude molecular nitrogen (N₂) and form diphenylcarbene. The energy barrier to this N₂ extrusion is a key quantitative measure of its stability. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms and energetics of these decomposition pathways.

The stability is significantly influenced by:

  • Electronic Effects of Substituents: Electron-donating groups (EDGs) on the phenyl rings generally decrease the thermal stability by destabilizing the diazo compound relative to the transition state for N₂ loss. Conversely, electron-withdrawing groups (EWGs) can increase thermal stability.

  • Photochemical Reactivity: Upon absorption of light, this compound is promoted to an excited state, from which N₂ extrusion can occur, often with a lower activation barrier than the thermal process.

Computational Methodologies for Stability Analysis

The computational investigation of this compound stability involves several key steps, from geometry optimization to the calculation of reaction energetics and the simulation of photochemical processes.

Ground-State (Thermal) Stability Protocols

A typical computational workflow for assessing the thermal stability of this compound and its substituted analogues is as follows:

Computational_Workflow_Thermal_Stability cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output start This compound Structure opt_reactant Geometry Optimization of Reactant start->opt_reactant Initial Coordinates freq_reactant Frequency Calculation (Reactant) opt_reactant->freq_reactant Optimized Geometry ts_search Transition State Search (N2 Extrusion) opt_reactant->ts_search nbo NBO/Charge Analysis opt_reactant->nbo energies Activation Energy (ΔG‡, ΔH‡, ΔE‡) freq_reactant->energies opt_ts Geometry Optimization of Transition State ts_search->opt_ts freq_ts Frequency Calculation (Transition State) opt_ts->freq_ts Optimized TS opt_ts->nbo irc IRC Calculation freq_ts->irc Verify TS freq_ts->energies Calculate ΔE‡ end Stability Assessment energies->end nbo->end Thermal_Decomposition cluster_react Reactant cluster_ts Transition State cluster_prod Products r Ph₂C=N₂ ts [Ph₂C---N₂]‡ r->ts ΔG‡ p Ph₂C: + N₂ ts->p Photochemical_Decomposition S0 S₀ (Ground State) Ph₂CN₂ S1 S₁ (Excited Singlet) [Ph₂CN₂]* S0->S1 hν (Excitation) T1 T₁ (Excited Triplet) [Ph₂CN₂]* S1->T1 ISC P_S ¹[Ph₂C:] + N₂ (Singlet Carbene) S1->P_S N₂ Extrusion P_T ³[Ph₂C:] + N₂ (Triplet Carbene) T1->P_T N₂ Extrusion Substituent_Effects substituent Substituent on Phenyl Ring edg Electron-Donating Group (e.g., -OCH₃, -N(CH₃)₂) substituent->edg ewg Electron-Withdrawing Group (e.g., -NO₂, -CN) substituent->ewg destabilization Ground State Destabilization edg->destabilization stabilization Ground State Stabilization ewg->stabilization lower_barrier Lower ΔG‡ destabilization->lower_barrier higher_barrier Higher ΔG‡ stabilization->higher_barrier barrier Activation Barrier (ΔG‡) for N₂ Extrusion decreased_stability Decreased Stability lower_barrier->decreased_stability increased_stability Increased Stability higher_barrier->increased_stability stability Thermal Stability

An In-depth Technical Guide to the Physical and Chemical Properties of Diazodiphenylmethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazodiphenylmethane (C₁₃H₁₀N₂) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the diphenylmethyl group and as a precursor to diphenylcarbene. Its unique reactivity, stemming from the diazo functional group, allows it to participate in a wide array of chemical transformations, including esterifications, etherifications, and cycloaddition reactions. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and mechanistic insights to support its effective application in research and development.

Physical Properties

This compound is a red-black crystalline solid that is soluble in many common organic solvents.[1] Below is a summary of its key physical properties.

PropertyValueReference(s)
Molecular Weight 194.23 g/mol [2][3]
Appearance Red-black solid/crystals[2][4]
Melting Point 29-31 °C[5][6]
Boiling Point 320.68 °C (rough estimate)[4][7]
Density 1.1579 g/cm³ (rough estimate)[4][7]
Solubility Soluble in chloroform, slightly soluble in ethyl acetate and methanol.[4][7]
Stability Relatively unstable; decomposes slowly at room temperature and more rapidly upon heating. Possibly shock-sensitive.[1][6]

Spectroscopic Properties

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and for monitoring its reactions.

Spectroscopic TechniqueCharacteristic DataReference(s)
UV-Vis λmax ≈ 525 nm[8]
Infrared (IR) Diazo stretching (νN≡N): ~2032 cm⁻¹[9]
¹H NMR (500 MHz, CDCl₃) δ 7.42 (t, J = 7.7 Hz, 4H), 7.38-7.31 (m, 4H), 7.22 (t, J = 7.3 Hz, 2H)[9]
¹³C NMR (125 MHz, CDCl₃) δ 129.5, 129.1, 125.6, 125.2, 62.6[9]

Chemical Properties and Reactivity

The chemistry of this compound is dominated by two main pathways: reactions involving the intact diazo group and reactions proceeding through the formation of a carbene intermediate upon loss of nitrogen gas.

Synthesis of this compound

A common and effective method for the preparation of this compound is the oxidation of benzophenone hydrazone.

Synthesis_of_this compound Benzophenone_Hydrazone Benzophenone Hydrazone This compound This compound Benzophenone_Hydrazone->this compound Oxidation Oxidizing_Agent Oxidizing Agent (e.g., HgO, MnO₂) Oxidizing_Agent->Benzophenone_Hydrazone

Diagram 1: Synthesis of this compound.
Reaction with Carboxylic Acids

This compound reacts readily with carboxylic acids to form diphenylmethyl esters. This reaction is particularly useful for the protection of carboxylic acid functionalities. The reaction proceeds via a rate-determining proton transfer from the carboxylic acid to the diazomethane, followed by a rapid nucleophilic attack of the carboxylate anion.[8][10]

Reaction_with_Carboxylic_Acid cluster_step1 Step 1: Proton Transfer (rate-determining) cluster_step2 Step 2: Nucleophilic Attack DDM This compound (Ph₂CN₂) Intermediate Ion Pair Intermediate [Ph₂CHN₂⁺][RCOO⁻] DDM->Intermediate RCOOH Carboxylic Acid (R-COOH) RCOOH->Intermediate Ester Diphenylmethyl Ester (R-COOCHPh₂) Intermediate->Ester N2 Nitrogen Gas (N₂) Intermediate->N2 Elimination

Diagram 2: Mechanism of reaction with carboxylic acids.
1,3-Dipolar Cycloaddition

As a 1,3-dipole, this compound undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield five-membered heterocyclic rings like pyrazolines.[10][11]

Dipolar_Cycloaddition DDM This compound (1,3-Dipole) Transition_State Concerted Transition State DDM->Transition_State Alkene Alkene (Dipolarophile) Alkene->Transition_State Pyrazoline Pyrazoline Derivative Transition_State->Pyrazoline [3+2] Cycloaddition

Diagram 3: 1,3-Dipolar cycloaddition with an alkene.
Thermal and Photochemical Decomposition

Upon heating or irradiation with UV light, this compound decomposes to form the highly reactive diphenylcarbene and nitrogen gas.[2][10] The generated carbene can then undergo various reactions, such as insertions and cyclopropanations.

Experimental Protocols

Synthesis of this compound from Benzophenone Hydrazone

Materials:

  • Benzophenone hydrazone

  • Activated manganese(IV) oxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Dibasic potassium phosphate (KH₂PO₄)

Procedure:

  • In a round-bottom flask, suspend benzophenone hydrazone in dichloromethane.

  • Add dibasic potassium phosphate (10% w/w) to the suspension to stabilize reaction intermediates.[10]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add activated manganese(IV) oxide in a molar ratio of 1:3.5 (benzophenone hydrazone to MnO₂).[10]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the manganese dioxide and potassium phosphate.

  • Wash the solid residue with dichloromethane.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent like petroleum ether.

General Protocol for the Reaction of this compound with a Carboxylic Acid

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • Anhydrous ethanol

Procedure:

  • Prepare a solution of the carboxylic acid in anhydrous ethanol (e.g., 10 mM).

  • Prepare a solution of this compound in anhydrous ethanol (e.g., 1.0 mM).

  • In a suitable reaction vessel, mix the two solutions at a controlled temperature (e.g., 21 °C).[8] A large excess of the carboxylic acid is often used to ensure pseudo-first-order kinetics with respect to this compound.[8]

  • Monitor the progress of the reaction by UV-Vis spectrometry by following the disappearance of the characteristic absorbance of this compound at approximately 525 nm.[8]

  • Once the reaction is complete (indicated by the disappearance of the red color), the solvent can be removed under reduced pressure.

  • The resulting diphenylmethyl ester can be purified by standard techniques such as column chromatography or recrystallization.

General Protocol for 1,3-Dipolar Cycloaddition with an Alkene

Materials:

  • This compound

  • Alkene (dipolarophile, e.g., an electron-deficient alkene like methyl acrylate)

  • Anhydrous solvent (e.g., diethyl ether or THF)

Procedure:

  • Dissolve the alkene in a suitable anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare a solution of this compound in the same solvent.

  • Slowly add the this compound solution to the alkene solution at room temperature or a slightly elevated temperature, depending on the reactivity of the dipolarophile.

  • Stir the reaction mixture and monitor its progress using TLC or NMR spectroscopy.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the resulting pyrazoline derivative by column chromatography or recrystallization.

Safety and Handling

This compound is a potentially unstable and shock-sensitive compound.[1][6] It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn. It is recommended to store this compound at low temperatures (-20 °C) and protected from light.[4][7] Due to its potential hazards, it is often prepared fresh for immediate use.

Conclusion

This compound is a valuable reagent with a rich and diverse chemistry. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is essential for its safe and effective use in the synthesis of complex organic molecules. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this important synthetic tool.

References

Synthesis of Diazodiphenylmethane from Benzophenone Hydrazone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diazodiphenylmethane (C₁₃H₁₀N₂) is a valuable organic reagent characterized by its distinctive red-black crystalline structure that melts just above room temperature.[1] It serves as a precursor for generating (diphenyl)methyl carbene and is widely utilized in the synthesis of (diphenyl)methyl esters and ethers from carboxylic acids and alcohols, respectively.[1] This is particularly relevant in the preparation of β-lactam antibiotics and peptides, where the diphenylmethyl (Dpm) group acts as a protecting group that can be easily removed under mild acidic conditions or through hydrogenolysis. The primary and most established route for its preparation is the oxidation of benzophenone hydrazone.[2][3] This guide provides a comprehensive overview of various synthetic methodologies, detailed experimental protocols, and comparative data for researchers and professionals in drug development and chemical synthesis.

Core Synthesis Pathway: Oxidation of Benzophenone Hydrazone

The conversion of benzophenone hydrazone to this compound is an oxidative dehydrogenation reaction. The process involves the removal of two hydrogen atoms from the hydrazone moiety to form the diazo group. A base is often employed to facilitate the deprotonation steps. The general transformation is depicted below.

G cluster_reactants Reactants cluster_products Products BenzophenoneHydrazone Benzophenone Hydrazone Oxidant [Oxidizing Agent] This compound This compound BenzophenoneHydrazone->this compound Oxidation Byproducts Reduced Oxidant + H₂O Oxidant->Byproducts

Caption: General reaction scheme for the synthesis of this compound.

Comparative Summary of Synthesis Methods

A variety of reagents have been developed to effect the oxidation of benzophenone hydrazone. The choice of method often depends on factors such as yield, safety, environmental impact, and scalability. The following table summarizes key quantitative data from several prominent methods.

MethodOxidizing Agent(s)Solvent(s)TemperatureReaction TimeYield (%)Reference(s)
Classic Staudinger Oxidation Yellow Mercury(II) Oxide (HgO)Petroleum EtherRoom Temp.6 hours89 - 96[2]
Swern-type Oxidation Oxalyl Chloride, DMSO, TriethylamineTHF-78 °C~1.5 hours93 (purified)[3]
Peracetic Acid Oxidation Peracetic Acid, Iodine (catalyst)Dichloromethane-30 °C~20 minutes~90 (assay)[4][5]
Chromium Dioxide Oxidation Magtrieve™ (CrO₂)DichloromethaneRoom Temp.15 minutesHigh (in situ)[6]
Copper-Catalyzed Aerobic Oxidation O₂ (air), Cu(OAc)₂, PyridineNot specifiedRoom Temp.Minutes98 (NMR)[7]
Iodine-Based Oxidation N-Iodosuccinimide (NIS), DBUNot specified-78 °CNot specifiedModerate[8]

Detailed Experimental Protocols

Method 1: Oxidation with Mercury(II) Oxide

This procedure, based on the work of Staudinger and later refined in Organic Syntheses, is a classic and high-yielding method, though it involves a toxic heavy metal reagent.[2]

Reagents:

  • Benzophenone hydrazone: 19.6 g (0.1 mole)

  • Yellow oxide of mercury: 22 g (0.1 mole)

  • Petroleum ether (b.p. 30–60°C): 100 ml

Procedure:

  • Combine benzophenone hydrazone, yellow oxide of mercury, and petroleum ether in a pressure bottle.

  • Seal the bottle, wrap it in a towel for safety, and shake mechanically at room temperature for 6 hours.

  • Filter the reaction mixture to remove solid mercury and any insoluble benzophenone azine byproduct.

  • Evaporate the filtrate to dryness under reduced pressure at room temperature.

  • The resulting crystalline residue is this compound (17.3–18.6 g, 89–96% yield). The product is pure enough for most applications and should be used immediately as it decomposes over time to benzophenone azine.[2]

Method 2: Dehydrogenation using Activated DMSO (Swern-type Oxidation)

This modern approach avoids heavy metals and is highly efficient, providing analytically pure product in excellent yield.[3] It is based on the dehydrogenation of the hydrazone using chlorodimethylsulfonium chloride, generated in situ.[3]

Reagents:

  • Dimethyl sulfoxide (DMSO): 3.98 mL (56.0 mmol)

  • Oxalyl chloride: 4.67 mL (53.5 mmol)

  • Benzophenone hydrazone: 10.00 g (51.0 mmol)

  • Triethylamine: 15.05 mL (107 mmol)

  • Anhydrous Tetrahydrofuran (THF): ~650 mL total

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add DMSO and 450 mL of anhydrous THF. Cool the solution to -55 °C.

  • In a separate flask, prepare a solution of oxalyl chloride in 50 mL of THF.

  • Add the oxalyl chloride solution to the DMSO mixture via cannula over 10 minutes, maintaining the temperature between -55 °C and -50 °C. Stir for 35 minutes.

  • Cool the reaction mixture to -78 °C (dry-ice/acetone bath).

  • In another flask, dissolve benzophenone hydrazone and triethylamine in 50 mL of THF.

  • Add this hydrazone solution to the reaction mixture via cannula over 10 minutes. A deep-red solution with a white precipitate will form.

  • Maintain the mixture at -78 °C for 30 minutes.

  • Filter the cold reaction mixture through a sintered-glass funnel, rinsing the solid precipitate with two 100-mL portions of THF.

  • Concentrate the filtrate by rotary evaporation to yield crude this compound as a red oil (9.83 g, 99%).

  • For purification, dissolve the crude product in pentane and filter through a pad of basic alumina to yield analytically pure this compound (93% yield).[3]

G cluster_prep Reagent Preparation & Cooldown cluster_reaction Reaction Sequence cluster_workup Workup & Isolation A Prepare DMSO in THF Cool to -55°C D Add Oxalyl Chloride soln to DMSO (Forms Swern Reagent) Stir 35 min A->D B Prepare Oxalyl Chloride in THF B->D C Prepare Benzophenone Hydrazone & Triethylamine in THF F Add Hydrazone soln Stir 30 min C->F E Cool to -78°C D->E E->F G Filter cold mixture F->G H Concentrate filtrate (Rotary Evaporation) G->H I Purify via Alumina Column (Pentane eluent) H->I J Obtain pure this compound I->J

Caption: Experimental workflow for Swern-type oxidation of benzophenone hydrazone.

Safety and Handling

  • This compound: The product is unstable and can decompose, sometimes explosively, upon heating or on standing.[2] It should be used fresh or stored at low temperatures in the dark.

  • Reagents: Many of the oxidants are hazardous. Mercury(II) oxide is highly toxic.[2] Oxalyl chloride is corrosive and toxic.[3] Peracetic acid is a strong, corrosive oxidizer.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Benzophenone Hydrazone: This starting material can be prepared by refluxing benzophenone with hydrazine hydrate in ethanol.[2] Anhydrous hydrazine is highly toxic and explosive.

Purification and Characterization

While crude this compound is often sufficient for subsequent reactions, purification can be achieved by recrystallization from petroleum ether or, more conveniently, by filtration through a pad of basic alumina with pentane as the eluent.[2][3]

Physicochemical Properties:

  • Appearance: Red-black solid.[1]

  • Melting Point: 29–31 °C.[3]

  • ¹H NMR (500 MHz, CDCl₃): δ 7.42 (t, 4H), 7.38-7.31 (m, 4H), 7.22 (t, 2H).[3]

  • ¹³C NMR (125 MHz, CDCl₃): δ 129.53, 129.12, 125.60, 125.16, 62.58.[3]

  • IR (film) cm⁻¹: 2032 (strong, characteristic N=N stretch).[3]

Conclusion

The synthesis of this compound from benzophenone hydrazone can be accomplished through numerous oxidative methods. The classic Staudinger oxidation using mercury(II) oxide provides high yields but suffers from the toxicity of the reagent.[2] Modern methods, such as the Swern-type oxidation, offer a safer and equally efficient alternative, making them more suitable for contemporary research and development settings.[3] Other promising methods include copper-catalyzed aerobic oxidation, which utilizes air as the terminal oxidant, presenting a green chemistry approach to this valuable transformation.[7] The selection of a specific protocol should be guided by considerations of yield, safety, environmental impact, and the scale of the reaction.

References

Early Synthetic Methodologies for Diazodiphenylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diazodiphenylmethane (C₁₃H₁₀N₂) is a stable, crystalline diazo compound, appearing as red-black crystals, that has been a reagent of interest in organic synthesis since its first preparation in the late 19th century.[1] Its primary utility lies in its function as a carbene precursor and its use in the esterification of carboxylic acids and the formation of ethers from alcohols, where it introduces the diphenylmethyl (benzhydryl) protecting group.[2] The historical development of synthetic routes to this compound has been focused on the oxidation of benzophenone hydrazone, a method that has evolved from the use of hazardous heavy metal oxidants to more efficient and environmentally benign procedures. This guide provides an in-depth look at the core early synthetic methods, complete with experimental protocols and comparative data.

Core Synthetic Pathway: Oxidation of Benzophenone Hydrazone

The most prevalent and historically significant method for synthesizing this compound is the dehydrogenation of benzophenone hydrazone.[1][3][4] This transformation can be accomplished using a variety of oxidizing agents. The general pathway involves the formation of benzophenone hydrazone from benzophenone and hydrazine, followed by an oxidation step to yield the final diazo compound.

Synthesis_Pathway Benzophenone Benzophenone BenzophenoneHydrazone Benzophenone Hydrazone Benzophenone->BenzophenoneHydrazone Reflux in Ethanol Hydrazine Hydrazine Hydrate Hydrazine->BenzophenoneHydrazone DDM This compound BenzophenoneHydrazone->DDM Oxidation Oxidant Oxidizing Agent (e.g., HgO, MnO₂, Oxalyl Chloride/DMSO) Oxidant->DDM

Caption: Overall synthetic route to this compound.

The choice of oxidizing agent has evolved over time, driven by the need to improve yields, simplify purification, and avoid toxic reagents.

Quantitative Data Summary

The following table summarizes the quantitative data for the key early and improved synthetic methods for preparing this compound from benzophenone hydrazone.

MethodOxidizing SystemSolventTemperatureTimeYield (%)Reference
Staudinger (Classical) Yellow Mercury(II) Oxide (HgO)Petroleum EtherRoom Temp.6 hours89-96Org. Syn. Coll. Vol. 3, 351 (1955)[3]
Swern Oxidation (Improved) Oxalyl Chloride / DMSOTetrahydrofuran (THF)-78 °C~1 hour93Org. Synth. 2008, 85, 208[4]
Peracetic Acid Peracetic Acid / BaseOrganic/Aqueous---J. Chem. Soc. Perkin Trans. 1 1975, 2030[5]
Manganese Dioxide Manganese Dioxide (MnO₂)----J. Org. Chem. 1978, 43, 2480[4]

Experimental Protocols

Detailed methodologies for the precursor synthesis and the two primary oxidation methods are provided below.

Preparation of Benzophenone Hydrazone (Precursor)

This procedure outlines the synthesis of the necessary starting material for all subsequent oxidation methods.

Reaction: (C₆H₅)₂C=O + H₂N-NH₂ → (C₆H₅)₂C=N-NH₂ + H₂O

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzophenone (40 g, 0.22 mole) and absolute ethanol (150 ml).

  • Add 100% hydrazine hydrate (41.2 g, 0.824 mole) to the mixture.

  • Heat the mixture under reflux for 10 hours.

  • After the reflux period, cool the mixture in an ice bath.

  • The colorless benzophenone hydrazone product will separate as crystals.

  • Collect the crystals by filtration and dry them. The typical yield is around 37.5 g (87%).[3]

Classical Synthesis: Oxidation with Mercury(II) Oxide

This method, based on the work of Staudinger, represents the earliest widely used procedure for preparing this compound.[3]

Experimental_Workflow_HgO cluster_prep Reaction Setup cluster_workup Workup & Isolation Start Combine Reactants Shake Shake at RT (6 hours) Start->Shake Benzophenone Hydrazone Yellow HgO Petroleum Ether Filter Filter Mixture Shake->Filter Evaporate Evaporate Filtrate Filter->Evaporate Remove Mercury & Benzophenone Azine Product Crude Product Evaporate->Product Under Reduced Pressure

Caption: Workflow for the Mercury(II) Oxide method.

Procedure:

  • In a pressure bottle, place benzophenone hydrazone (19.6 g, 0.1 mole), yellow mercury(II) oxide (22 g, 0.1 mole), and petroleum ether (100 ml, b.p. 30–60°C).

  • Seal the bottle, wrap it in a towel for safety, and shake it mechanically at room temperature for 6 hours. The mixture will develop a deep red color.

  • Filter the reaction mixture to remove elemental mercury and any solid byproducts, such as benzophenone azine.

  • Evaporate the filtrate to dryness under reduced pressure at room temperature.

  • The resulting red-black crystalline solid is this compound. The yield is typically between 17.3–18.6 g (89–96%). The product should be used immediately as it decomposes on standing to form benzophenone azine.[3]

Improved Synthesis: Swern Oxidation Conditions

This modern procedure avoids the use of toxic heavy metals and provides a high yield of pure product.[4] It relies on the dehydrogenation of the hydrazone using an activated form of dimethyl sulfoxide (DMSO).[6]

Reaction Mechanism: The reaction proceeds via the formation of a chlorodimethylsulfonium chloride intermediate, which then oxidizes the hydrazone.

Swern_Mechanism cluster_activation Activator Formation cluster_oxidation Hydrazone Oxidation A DMSO C Chlorodimethylsulfonium Chloride A->C B Oxalyl Chloride B->C D Benzophenone Hydrazone F This compound C->F Oxidizes D->F E Triethylamine (Base) E->F

Caption: Logical relationship in Swern oxidation.

Procedure:

  • Activator Preparation: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve dimethyl sulfoxide (DMSO, 4.18 mL, 58.8 mmol) in tetrahydrofuran (THF, 50 mL) and cool the solution to between -60 °C and -55 °C. In a separate flask, combine oxalyl chloride (4.67 mL, 53.5 mmol) and THF (50 mL). Add the oxalyl chloride solution to the DMSO solution via cannula over 10 minutes, maintaining the temperature between -55 °C and -50 °C. Stir for 35 minutes.

  • Hydrazone Addition: Cool the reaction mixture to -78 °C. In a separate flask, dissolve benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 107 mmol) in THF (50 mL). Add this solution to the cold activator mixture via cannula over 20 minutes, keeping the internal temperature below -63 °C.

  • Reaction & Quench: Stir the deep red solution at -78 °C for 30 minutes, then allow it to warm to room temperature over 45 minutes. Quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL).

  • Workup & Purification: Transfer the mixture to a separatory funnel and extract with pentane (3 x 100 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield a red solid.

  • Purification: Dissolve the crude solid in pentane and filter through a pad of basic alumina. Evaporate the solvent to yield analytically pure this compound (9.2 g, 93%).[4]

Conclusion

The synthesis of this compound has historically been a cornerstone preparation in organic chemistry. Early methods, while effective, relied on stoichiometric amounts of toxic heavy metal oxidants like mercury(II) oxide.[1][2][3] Subsequent research led to the development of improved, higher-yielding, and safer protocols, such as the Swern oxidation of benzophenone hydrazone, which avoids environmentally hazardous reagents.[4] These advancements reflect a broader trend in chemical synthesis toward more efficient and sustainable methodologies.

References

The Electronic Structure of Diazodiphenylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazodiphenylmethane (C₁₃H₁₀N₂), a red-black crystalline solid, is a prominent diazo compound widely utilized in organic synthesis.[1] Its significance extends beyond its synthetic utility; it serves as a crucial model compound for investigating the chemistry of reactive intermediates, particularly carbenes.[2] The reactivity of this compound is intrinsically linked to its unique electronic structure. This guide provides an in-depth analysis of its electronic properties, bonding, and the computational and experimental methods used for its characterization. The molecule's capacity to act as a 1,3-dipole and a precursor to diphenylcarbene upon thermal or photochemical decomposition underpins its diverse applications, from esterifications and cycloadditions to C-H insertion reactions.[1][2]

Molecular Orbitals and Bonding

The electronic nature of the diazo group in this compound is best described as a resonance hybrid of several contributing structures. This resonance results in a delocalized π-system across the C-N-N fragment. The carbon atom exhibits nucleophilic character due to a lone pair of electrons, while the terminal nitrogen atom can be electrophilic.[2]

The reactivity of this compound is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4] According to FMO theory, chemical reactions are driven by the interaction of the HOMO of one reactant with the LUMO of another.

  • HOMO: In diazomethane, the HOMO is a nonbonding three-center orbital with a nodal plane at the central nitrogen atom, analogous to the nonbonding orbital of an allyl system.[5] In reactions with electron-deficient species, such as in 1,3-dipolar cycloadditions, the interaction is dominated by the HOMO of the this compound and the LUMO of the other reactant (the dipolarophile).[2]

  • LUMO: The LUMO is the lowest energy orbital available to accept electrons, making it the key orbital for reactions where this compound acts as an electrophile.[4]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and reactivity.[6][7] A smaller gap generally corresponds to higher reactivity.

FMO_Diagram cluster_DDM This compound MOs cluster_Energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) E_high Energy E_low E_high->E_low electrons ↑↓

A simplified molecular orbital diagram for this compound.

Quantitative Electronic and Physical Properties

The electronic distribution and physical characteristics of this compound have been determined through various experimental and computational methods.

PropertyValueReference
Molecular Formula C₁₃H₁₀N₂[1]
Molar Mass 194.237 g·mol⁻¹[1]
Appearance Red-black solid[1]
Melting Point 29–30 °C (302–303 K)[8]
Dipole Moment (μ) 1.42 D[5]
UV-Vis Absorption (λmax) Complex with Cobalt: 694 nm[2]
Magnetic Susceptibility (χ) -115·10⁻⁶ cm³·mol⁻¹[1]

Photochemistry and Excited State Dynamics

Upon absorption of ultraviolet light, this compound is promoted to an electronically excited state.[2] Ultrafast photolysis studies on related diazo compounds have shown that this excited state is very short-lived, decaying within femtoseconds.[9] From this excited state, the molecule can undergo nitrogen extrusion to form the highly reactive diphenylcarbene intermediate, which then participates in a variety of reactions such as cyclopropanation and C-H insertion.[2][9]

Photochemistry_Pathway DDM_ground DDM (S₀ Ground State) DDM_excited [DDM]* (S₁ Excited State) <300 fs lifetime DDM_ground->DDM_excited UV light (hν) Carbene Diphenylcarbene (¹Ph₂C) DDM_excited->Carbene - N₂ Products Reaction Products (e.g., Cyclopropanes) Carbene->Products + Alkene

Photochemical decomposition pathway of this compound.

Experimental and Computational Protocols

Synthesis of this compound

A classical and reliable method for synthesizing this compound is the oxidation of benzophenone hydrazone.[1][2]

Protocol: Oxidation with Mercury(II) Oxide [2]

  • Reactants: Benzophenone hydrazone, yellow mercury(II) oxide (HgO), petroleum ether, and anhydrous sodium sulfate.

  • Procedure: a. Suspend benzophenone hydrazone in petroleum ether in a flask. b. Add yellow mercury(II) oxide and a small amount of a basic catalyst (e.g., ethanolic potassium hydroxide). c. Shake the mixture vigorously at room temperature for several hours. The progress of the reaction is indicated by a color change to deep red and the formation of elemental mercury. d. Add anhydrous sodium sulfate to the mixture to remove the water formed during the reaction. e. Filter the solution to remove the mercury salts and sodium sulfate. f. The solvent can be carefully removed under reduced pressure to yield crystalline this compound. Caution: this compound is unstable and can be explosive, especially in pure form.[1] It is typically used as a solution.[8]

Computational Analysis of Electronic Structure

Theoretical calculations are indispensable for a detailed understanding of the electronic structure of molecules like this compound.[10] Density Functional Theory (DFT) and multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are commonly employed.[11][12][13]

Protocol: DFT Calculation Workflow

  • Structure Optimization: a. The initial molecular geometry of this compound is built. b. A geometry optimization is performed using a DFT functional (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-311+G(d,p)).[13] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: a. With the optimized geometry, a single-point energy calculation is performed. b. From this calculation, molecular orbitals (including HOMO and LUMO energies), Mulliken charges, and the dipole moment are obtained.

  • Data Analysis: The output is analyzed to understand orbital shapes, energy levels, and electron distribution, providing insights into the molecule's reactivity.[3]

DFT_Workflow cluster_input Input cluster_calc Calculation Steps cluster_output Output & Analysis Input_Geom Initial Geometry Opt Geometry Optimization Input_Geom->Opt Method Select Method (e.g., DFT/B3LYP) Method->Opt Basis_Set Select Basis Set (e.g., 6-311+G(d,p)) Basis_Set->Opt Freq Frequency Calculation Opt->Freq Verify Minimum SPE Single-Point Energy Freq->SPE Energy Optimized Energy SPE->Energy Orbitals MOs (HOMO/LUMO) SPE->Orbitals Properties Electronic Properties (Charges, Dipole Moment) SPE->Properties

A typical workflow for computational electronic structure analysis.
High-Resolution Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a powerful experimental technique for directly probing the electronic structure of molecules by measuring the energies of electrons ejected upon photoionization. Pulsed-Field-Ionization Zero-Kinetic-Energy (PFI-ZEKE) PES provides exceptionally high-resolution data on the vibrational levels of molecular ions.[14]

Protocol: PFI-ZEKE Spectroscopy (Generalized)

  • Sample Preparation: The molecule of interest is seeded in a carrier gas (e.g., Argon) and expanded through a supersonic nozzle. This process cools the molecules to very low rotational and vibrational temperatures.

  • Excitation: A tunable laser excites the molecules to high-lying Rydberg states, just below the ionization threshold. These states consist of a loosely bound electron orbiting a molecular ion core.

  • Field Ionization: A pulsed electric field is applied. This field is strong enough to ionize the Rydberg states, releasing the electron. The key principle is that electrons with nearly zero kinetic energy are detected preferentially.

  • Detection: The ejected electrons are detected as a function of the laser's wavenumber.

  • Analysis: The resulting spectrum reveals precise energies of the vibrational levels of the cation, providing detailed information about the electronic structure and bonding of the molecular ion.[14]

References

Thermochemical Profile of Diazodiphenylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for diazodiphenylmethane. Due to the limited direct experimental determination of some of its thermochemical properties, this document combines reported experimental data, information on related compounds, and insights from computational chemistry to offer a thorough profile.

Core Thermochemical Data

Thermochemical Parameter Value Method Notes
Molar Mass194.237 g·mol−1-[1]
Melting Point30 °C (303 K)-[1]
AppearanceRed-black solid-[1]

Table 1: Physical Properties of this compound

Decomposition Parameter Value Method Notes
Decomposition Temperature217.9 °CThermal AnalysisObserved as an intermediate in the decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.[2]
Average Enthalpy of Decomposition (for diazo compounds without other energetic functional groups)-102 kJ·mol⁻¹Differential Scanning Calorimetry (DSC)This is an average value for a series of diazo compounds and provides an estimate for the exothermicity of the decomposition of this compound.[3]

Table 2: Decomposition Data for this compound and Related Compounds

Experimental Protocols

Detailed experimental protocols for determining the thermochemical properties of energetic materials like this compound are crucial for safety and accuracy. Below are methodologies cited in the literature for analyzing diazo compounds.

Differential Scanning Calorimetry (DSC) for Enthalpy of Decomposition

Differential Scanning Calorimetry (DSC) is a primary technique for determining the thermal stability and enthalpy of decomposition of diazo compounds.[4]

Objective: To measure the heat flow associated with the thermal decomposition of a substance as a function of temperature.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of the diazo compound (typically 1-5 mg) is placed into a high-pressure crucible. The use of high-pressure crucibles is critical to contain any gaseous products, such as nitrogen gas (N₂), which would otherwise lead to erroneous endothermic peaks.

  • Instrumentation: A differential scanning calorimeter is used, with an empty, sealed crucible serving as a reference.

  • Experimental Conditions: The sample and reference crucibles are heated at a constant rate, for example, 5 °C min⁻¹. The instrument monitors and records the differential heat flow between the sample and the reference.

  • Data Analysis: The resulting DSC curve shows exothermic peaks corresponding to decomposition. The onset temperature of decomposition is determined from the initial deviation from the baseline. The area under the exothermic peak is integrated to calculate the enthalpy of decomposition (ΔHD).

experimental_workflow_dsc cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh Sample (1-5 mg) seal Seal in High-Pressure Crucible weigh->seal load Load Sample & Reference seal->load heat Heat at Constant Rate (e.g., 5 °C/min) load->heat monitor Monitor Heat Flow heat->monitor plot Generate DSC Curve monitor->plot analyze Determine T_onset & Integrate Peak plot->analyze calculate Calculate Enthalpy of Decomposition analyze->calculate

Caption: Workflow for Determining Enthalpy of Decomposition using DSC.

Signaling Pathways and Logical Relationships

The thermal decomposition of this compound is a critical process to understand its reactivity and potential hazards. The primary pathway involves the extrusion of nitrogen gas to form a highly reactive carbene intermediate.

decomposition_pathway This compound This compound (C₁₃H₁₀N₂) Heat Heat (Δ) This compound->Heat Diphenylcarbene Diphenylcarbene (C₁₃H₁₀) Heat->Diphenylcarbene Decomposition Nitrogen Nitrogen Gas (N₂) Diphenylcarbene->Nitrogen releases Products Further Reaction Products Diphenylcarbene->Products

Caption: Thermal Decomposition Pathway of this compound.

Computational Chemistry in Thermochemical Data Determination

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting thermochemical properties of molecules like this compound.

Methodology Overview:

  • Model Building: A 3D model of the this compound molecule is constructed.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a selected level of theory (e.g., a functional like B3LYP or M06-2X) and a basis set (e.g., 6-31G(d)).[5]

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set for greater accuracy.

  • Thermochemical Data Calculation: The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. Bond dissociation energies (BDEs) are calculated as the enthalpy difference between the reactant and the resulting radicals from homolytic bond cleavage.

computational_workflow cluster_output Calculated Thermochemical Data start Define Molecule (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc enthalpy Enthalpy of Formation energy_calc->enthalpy bde Bond Dissociation Energies energy_calc->bde

Caption: General Workflow for Computational Thermochemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (Diphenyl)methyl Esters using Diazodiphenylmethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

The diphenylmethyl (DPM) ester is a valuable protecting group for carboxylic acids in organic synthesis. Its utility is particularly pronounced in the development of complex pharmaceuticals, where mild reaction conditions are paramount to preserve sensitive functional groups and stereocenters. The DPM group offers robust protection under various conditions but can be cleaved selectively, typically through catalytic hydrogenolysis, making it orthogonal to many other protecting groups.

The reaction of a carboxylic acid with diazodiphenylmethane is a highly efficient and exceptionally mild method for the formation of DPM esters. The reaction proceeds rapidly at room temperature, often to completion, with nitrogen gas (N₂) as the only byproduct, which simplifies purification. This method avoids the need for harsh acidic or basic catalysts or high temperatures that can compromise sensitive substrates.

Key Applications in Drug Development:

  • Beta-Lactam Antibiotics: The synthesis of penicillins and cephalosporins often requires the protection of a free carboxylic acid. The DPM ester is a commonly employed protecting group for the carboxylic acid moiety of the 7-aminocephalosporanic acid (7-ACA) and penicillin G scaffolds during the synthesis of semi-synthetic antibiotics.

  • Peptide Synthesis: In the synthesis of complex peptides and peptidomimetics, protecting the C-terminal carboxylic acid is crucial. DPM esters provide the necessary protection for N-protected amino acids, allowing for subsequent peptide coupling reactions.

  • Prodrug Synthesis: Ester prodrugs are a common strategy to enhance the bioavailability, solubility, or stability of a drug molecule. The DPM group can be used to create ester prodrugs of carboxylic acid-containing drugs, which are later hydrolyzed in vivo by esterases to release the active pharmaceutical ingredient.

Reaction Mechanism

The esterification reaction proceeds via a two-step, acid-catalyzed mechanism.

  • Proton Transfer: The carboxylic acid, being acidic, protonates the basic carbon atom of this compound. This is the rate-determining step and results in the formation of a carboxylate anion and a diphenylmethyldiazonium cation.

  • Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking the diphenylmethyl carbocation in an Sₙ2-like displacement. This step is rapid and results in the formation of the (diphenyl)methyl ester and the expulsion of the excellent leaving group, dinitrogen gas.

Below is a diagram illustrating the reaction pathway.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Proton Transfer DDM Ph₂CN₂ (this compound) DDM_H Ph₂CHN₂⁺ (Diphenylmethyldiazonium) DDM->DDM_H Protonation Ester R-COOCHPh₂ (Diphenylmethyl Ester) RCOO->Ester Nucleophilic Attack DDM_H->Ester N2 N₂ (Nitrogen Gas) DDM_H->N2 Elimination

Caption: Reaction mechanism for the esterification of carboxylic acids.

Experimental Protocols

3.1 Critical Safety Precautions

This compound and its precursors are hazardous and must be handled with extreme caution in a well-ventilated chemical fume hood.

  • Explosion Hazard: this compound is unstable and can decompose explosively, especially in concentrated form or in the presence of sharp edges (e.g., ground-glass joints, scratches in glassware), certain metals, or upon heating.[1] ALWAYS use fire-polished glassware or dedicated diazoalkane apparatus with smooth joints. Never distill or concentrate a solution of this compound.[2]

  • Toxicity: Diazo compounds are toxic and potential carcinogens.[2] Avoid inhalation, ingestion, and skin contact. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Precursor Hazard: The synthesis of this compound involves toxic reagents like mercury(II) oxide or corrosive ones like oxalyl chloride. Handle all reagents according to their specific safety data sheets (SDS).

3.2 Protocol 1: Preparation of this compound Solution

This protocol is adapted from a reliable procedure for the dehydrogenation of benzophenone hydrazone.[4]

Materials:

  • Benzophenone hydrazone (1.00 equiv)

  • Oxalyl chloride (1.05 equiv)

  • Triethylamine (2.10 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Dry ice/acetone bath

Procedure:

  • Set up a three-necked, round-bottom flask equipped with a thermometer, a dropping funnel, and an argon/nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

  • In a separate flask, dissolve benzophenone hydrazone (1.00 equiv) and triethylamine (2.10 equiv) in anhydrous THF.

  • In the dropping funnel, prepare a solution of oxalyl chloride (1.05 equiv) in anhydrous THF.

  • Cool the benzophenone hydrazone solution to -78 °C using a dry ice/acetone bath.

  • Add the oxalyl chloride solution dropwise to the cooled hydrazone solution over 10-15 minutes, ensuring the internal temperature does not rise above -65 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 30-45 minutes.

  • The resulting deep red to black solution is the this compound reagent. DO NOT ISOLATE. Use this solution directly for the next step. The concentration can be estimated based on the starting amount of benzophenone hydrazone.

3.3 Protocol 2: General Esterification of a Carboxylic Acid

Materials:

  • Carboxylic acid of interest (1.0 equiv)

  • Anhydrous solvent (e.g., diethyl ether, THF, or dichloromethane)

  • Solution of this compound in THF (from Protocol 1)

  • Glacial acetic acid (for quenching)

Procedure:

  • In a separate flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in a minimal amount of an appropriate anhydrous solvent (e.g., diethyl ether).

  • Cool the carboxylic acid solution to 0 °C in an ice bath.

  • Slowly add the cold this compound solution (from Protocol 1) dropwise to the stirred carboxylic acid solution.

  • Continue the addition until a faint, persistent reddish-pink color is observed, indicating that all the carboxylic acid has been consumed and a slight excess of this compound is present. The disappearance of the red color and cessation of nitrogen gas evolution signals the consumption of the reagent.[2]

  • Allow the reaction to stir at 0 °C for an additional 15-30 minutes after the addition is complete.

  • Carefully quench the excess this compound by adding a few drops of glacial acetic acid until the red color disappears completely.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • The crude residue can be purified by standard methods, typically flash column chromatography on silica gel, to yield the pure diphenylmethyl ester.

Data Presentation: Representative Examples

The esterification of carboxylic acids with this compound is a high-yielding reaction for a wide variety of substrates. The reaction is typically rapid and clean.

Carboxylic Acid SubstrateProductSolventTypical ConditionsYield (%)
Benzoic AcidDiphenylmethyl benzoateDiethyl Ether0 °C to RT, 30 min>95
Acetic AcidDiphenylmethyl acetateTHF/Ether0 °C to RT, 30 min>90
N-Boc-GlycineN-Boc-Glycine diphenylmethyl esterDichloromethane0 °C to RT, 1 hrHigh
Penicillin GPenicillin G diphenylmethyl esterDichloromethane0 °C, 1 hrHigh

Yields are representative and can vary based on the scale and purity of reagents. For simple, unhindered acids, the reaction often proceeds to near-quantitative conversion.

Visualized Experimental Workflow

The following diagram outlines the complete workflow from reagent preparation to the final purified product.

experimental_workflow cluster_prep Part A: Reagent Preparation cluster_ester Part B: Esterification Reaction cluster_workup Part C: Product Isolation A1 1. Prepare Benzophenone Hydrazone Solution in THF A2 2. Cool to -78 °C A1->A2 A3 3. Add Oxalyl Chloride Solution Dropwise A2->A3 A4 4. Stir to Form This compound Solution A3->A4 B2 6. Add this compound Solution until Color Persists A4->B2 Use Immediately B1 5. Dissolve Carboxylic Acid in Anhydrous Solvent B1->B2 B3 7. Quench Excess Reagent with Acetic Acid B2->B3 C1 8. Solvent Removal (Rotary Evaporation) B3->C1 C2 9. Purification by Flash Chromatography C1->C2 C3 10. Characterization (NMR, MS, etc.) C2->C3

Caption: Workflow for DPM ester synthesis using this compound.

References

Application Notes: Protocol for Cyclopropanation with Diazodiphenylmethane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopropanation is a fundamental organic reaction that generates a three-membered cyclopropane ring. These motifs are prevalent in numerous natural products and pharmaceuticals, making their synthesis a significant area of research.[1][2] Diazodiphenylmethane (Ph₂CN₂) serves as a classical and effective precursor for generating diphenylcarbene, a reactive intermediate that readily reacts with alkenes to form 1,1-diphenyl-substituted cyclopropanes.[3] The reaction can be initiated thermally, photochemically, or, more commonly, through transition metal catalysis, which offers greater control and efficiency.[1][4] Catalysts based on rhodium and copper are particularly effective in mediating this transformation.[4][5] This document provides a detailed protocol for the metal-catalyzed cyclopropanation of alkenes using this compound, with a focus on safety, experimental setup, and data interpretation.

Safety Precautions

Diazo compounds, including this compound, are energetic and potentially explosive, requiring strict safety protocols.[6] They can be sensitive to heat, shock, friction, and strong acids.[6][7]

  • Handling: All manipulations should be conducted in a well-ventilated chemical fume hood, behind a blast shield.[8] Use glassware with fire-polished edges to avoid sharp surfaces that can trigger decomposition.[2]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, ANSI-approved safety goggles, a face shield, and double-glove with nitrile gloves.[6][8]

  • Storage: this compound is unstable and should be used as a dilute solution whenever possible.[6] For short-term storage, keep it as a solution in an ether-like solvent at low temperatures (-20°C to -78°C) in a tightly sealed container, away from light.[6] NEVER concentrate a solution of this compound.[6]

  • Spills: For small spills (<100 mL) within a fume hood, close the sash and allow the solvent to evaporate. For larger spills, evacuate the area immediately and contact environmental health and safety personnel.[8]

Reaction Mechanism and Workflow

The metal-catalyzed cyclopropanation reaction proceeds through several key stages. First, the diazo compound reacts with the metal catalyst (e.g., a rhodium dimer) to form a metal carbene intermediate, with the concurrent release of stable nitrogen gas (N₂). This highly reactive metal carbene then undergoes a concerted addition to the double bond of an alkene substrate, transferring the diphenylcarbene moiety and forming the cyclopropane ring. The stereochemistry of the alkene is generally retained in the final product.[9][10][11]

G cluster_prep Phase 1: Preparation & Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification A Prepare Alkene Solution in Anhydrous Solvent B Add Metal Catalyst (e.g., Rh₂(OAc)₄) A->B under Inert Gas (N₂/Ar) D Slow, Dropwise Addition of This compound Solution B->D C Prepare this compound Solution in Anhydrous Solvent C->D E Stir at Controlled Temp. (e.g., 0°C to RT) D->E Vigorous N₂ Evolution F Monitor Reaction via TLC/GC E->F G Quench Reaction Mixture F->G upon completion H Aqueous Workup (Extraction & Washing) G->H I Dry & Concentrate Solvent H->I J Purify by Column Chromatography I->J K Characterize Final Product J->K

Caption: Experimental workflow for metal-catalyzed cyclopropanation.

Experimental Protocols

This protocol describes a general procedure for the rhodium-catalyzed cyclopropanation of an alkene with this compound.

Materials and Reagents:

  • Alkene substrate

  • This compound solution (in diethyl ether or toluene)

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄) or other suitable catalyst

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir bar

  • TLC plates and solvent system for monitoring

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the alkene substrate (1.0 eq.) and the metal catalyst (e.g., Rh₂(OAc)₄, 0.5–2 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene) to dissolve the reactants. Begin stirring the mixture under a positive pressure of inert gas.

  • Reagent Addition: In a separate, dry dropping funnel, place a solution of this compound (1.1–1.5 eq.) in the same anhydrous solvent.

  • Reaction: Add the this compound solution dropwise to the stirred reaction mixture over 1-2 hours. A color change and evolution of nitrogen gas are typically observed. Maintain the reaction temperature as required (often room temperature).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.

  • Workup: Upon completion, carefully quench any excess this compound by adding a few drops of acetic acid (if necessary). Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure cyclopropane product.

Data Presentation: Catalyst and Substrate Effects

The choice of catalyst and the electronic nature of the alkene substrate significantly influence the efficiency of the cyclopropanation reaction. Rhodium(II) catalysts are generally more effective than copper-based ones for reactions with phenyldiazomethane.[5] Electron-deficient alkenes often perform well in these reactions.[5]

EntryAlkene SubstrateCatalyst (mol%)SolventYield (%)Diastereomeric Ratio (d.r.)Reference
1ChalconeRh₂(OAc)₄ (1%)TolueneHighN/A[5]
2Dimethyl FumarateRh₂(OAc)₄ (1%)TolueneHighN/A[5]
3Nitro-styreneRh₂(OAc)₄ (1%)TolueneGoodN/A[5]
4CyclohexenoneRh₂(OAc)₄ (1%)TolueneHighN/A[5]
5ChalconeCu(acac)₂ (5%)TolueneModerateN/A[5]
6Simple AcrylatesRh₂(OAc)₄ (1%)TolueneLow YieldN/A[5]

Note: "High" and "Good" yields are qualitative descriptors from the cited literature; specific quantitative values depend on the exact substrate structure and reaction conditions.

Signaling Pathways and Logical Relationships

The core of the reaction is the catalytic cycle involving the formation and reaction of a metal carbene.

G D This compound (Ph₂CN₂) MC Rh-Carbene Intermediate [Rh]=CPh₂ D->MC + Catalyst Cat Rh₂(OAc)₄ (Catalyst) N2 N₂ Gas MC->N2 - N₂ Product Cyclopropane Product MC->Product + Alkene Alkene Alkene (RCH=CHR) Product->Cat Catalyst Regeneration

Caption: Catalytic cycle of rhodium-mediated cyclopropanation.

References

Application Notes and Protocols: Diazodiphenylmethane as a Diphenylcarbene Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diazodiphenylmethane (C₁₃H₁₀N₂) is a crystalline red-black solid utilized in organic synthesis primarily as a precursor to diphenylcarbene (Ph₂C:).[1] Upon thermal or photolytic decomposition, it readily extrudes nitrogen gas to generate the highly reactive diphenylcarbene intermediate.[2] This carbene is a valuable tool for constructing complex molecular architectures, participating in a variety of transformations including cyclopropanation, C-H and O-H insertion reactions, and 1,3-dipolar cycloadditions.[2][3] Its utility is particularly significant in the synthesis of novel chemical entities for drug discovery and development, where the creation of strained ring systems and functionalized heterocyclic cores is often crucial.[4][5]

Section 1: Synthesis of this compound

The preparation of this compound can be achieved through several methods. The classical approach involves the oxidation of benzophenone hydrazone with mercury(II) oxide, while modern, safer protocols avoid the use of toxic heavy metals.[1][2]

Protocol 1.1: Classical Synthesis via Mercury(II) Oxide Oxidation

This method relies on the oxidation of benzophenone hydrazone using yellow mercury(II) oxide.[2]

Experimental Protocol:

  • In a suitable flask, suspend benzophenone hydrazone and an excess of yellow mercury(II) oxide in a solvent such as petroleum ether or diethyl ether.[2]

  • Add a catalytic amount of a base (e.g., ethanolic potassium hydroxide).

  • Shake or stir the mixture vigorously at room temperature for several hours.

  • To remove the water formed during the reaction, add anhydrous sodium sulfate and continue agitation.[2]

  • Monitor the reaction for the disappearance of the yellow mercury(II) oxide and the formation of a deep red solution.

  • Once the reaction is complete, filter the mixture to remove mercury salts and sodium sulfate.

  • Carefully evaporate the solvent under reduced pressure to yield crude this compound. The product is a low-melting solid and should be handled with care.[1]

Protocol 1.2: Modern Mercury-Free Synthesis (Swern Oxidation Conditions)

An improved, contemporary method avoids the use of toxic mercury by employing oxalyl chloride and dimethyl sulfoxide (DMSO) for the dehydrogenation of benzophenone hydrazone.[2][6]

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve oxalyl chloride (1.05 equiv.) in a dry solvent like tetrahydrofuran (THF) and cool the solution to -78 °C.[2][6]

  • Slowly add a solution of DMSO (1.1 equiv.) in THF to the cooled oxalyl chloride solution, maintaining the low temperature.

  • After stirring for a short period, add a solution of benzophenone hydrazone (1.0 equiv.) in THF.

  • Continue stirring at -78 °C for approximately 30-45 minutes.

  • Add triethylamine (2.1 equiv.) dropwise to the reaction mixture.[2][6] The solution should develop a characteristic deep red color.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Data Presentation: Comparison of Synthesis Methods
FeatureProtocol 1.1: Mercury(II) OxideProtocol 1.2: Swern Oxidation Conditions
Oxidizing Agent Mercury(II) Oxide (HgO)Oxalyl Chloride / DMSO
Key Reagents Benzophenone hydrazone, HgO, baseBenzophenone hydrazone, (COCl)₂, DMSO, Et₃N
Temperature Room Temperature-78 °C to Room Temperature
Advantages Classical, well-established procedureAvoids toxic mercury, often higher purity
Disadvantages High toxicity of mercury wasteRequires low temperatures, moisture-sensitive reagents
Reference [2][2][6]

Section 2: Generation of Diphenylcarbene

Diphenylcarbene is typically generated in situ from this compound via thermal or photolytic methods. The choice of method can influence the spin state of the resulting carbene and subsequent reactivity.

G DDM This compound Thermal Thermal Decomposition (Heating) DDM->Thermal Photo Photolytic Decomposition (UV Light) DDM->Photo Carbene Diphenylcarbene + N₂ Thermal->Carbene Photo->Carbene G sub Alkene + Diphenylcarbene prod Cyclopropane Derivative sub->prod [2+1] Cycloaddition G sub R-OH / R-COOH + Diphenylcarbene (Singlet) ylide Ylide Intermediate [R-O⁺(H)-C⁻Ph₂] sub->ylide Attack on Carbene prod R-O-CHPh₂ (Ether) / R-COO-CHPh₂ (Ester) ylide->prod Proton Transfer G sub Substrate (R-H) + Diphenylcarbene s_prod Singlet Pathway Product sub->s_prod Concerted Insertion t_int Triplet Pathway Radical Pair Intermediate sub->t_int H-Abstraction t_prod Product t_int->t_prod Recombination G cluster_0 Precursor & Intermediate cluster_1 Key Transformations cluster_2 Core Molecular Scaffolds cluster_3 Application DDM This compound Carbene Diphenylcarbene DDM->Carbene Heat / hv Cyc Cyclopropanation Carbene->Cyc OH O-H Insertion Carbene->OH CH C-H Insertion Carbene->CH Scaf_Cyc Cyclopropane Rings Cyc->Scaf_Cyc Scaf_Prot Protected Intermediates OH->Scaf_Prot Scaf_Het Heterocycles (e.g., Lactams) CH->Scaf_Het Drug Bioactive Molecules & Drug Candidates Scaf_Cyc->Drug Scaf_Het->Drug Scaf_Prot->Drug

References

Application Notes and Protocols: Esterification of Carboxylic Acids with Diazodiphenylmethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The esterification of carboxylic acids utilizing diazodiphenylmethane is a highly effective method for the synthesis of diphenylmethyl (DPM) esters. This reaction is characterized by its mild conditions and the formation of nitrogen gas as the sole byproduct, which drives the reaction to completion. Diphenylmethyl esters are valuable as protecting groups for carboxylic acids in multi-step organic synthesis and are of particular interest in drug development for the creation of prodrugs. These prodrugs can enhance the lipophilicity and membrane permeability of parent drug molecules, with the DPM ester being susceptible to cleavage by intracellular esterases to release the active pharmaceutical ingredient. This document provides a detailed overview of the reaction mechanism, applications in drug development, comprehensive safety protocols, and a step-by-step experimental procedure for the esterification of carboxylic acids with this compound.

Introduction

The conversion of carboxylic acids to esters is a fundamental transformation in organic chemistry. While numerous methods exist, the use of diazoalkanes, and specifically this compound, offers a mild and efficient route for the preparation of esters without the need for acidic or basic catalysts that can be detrimental to sensitive substrates.[1] The reaction with this compound is particularly useful for synthesizing diphenylmethyl esters, which serve as robust protecting groups that can be cleaved under specific conditions. In the realm of medicinal chemistry, the DPM ester functionality is a key component in the design of prodrugs, aiming to improve the pharmacokinetic properties of therapeutic agents.

Reaction Mechanism

The esterification of a carboxylic acid with this compound proceeds through a well-established two-step mechanism. The initial and rate-determining step involves the protonation of the diazo compound by the carboxylic acid. This is followed by a rapid nucleophilic attack of the resulting carboxylate anion on the protonated this compound.

The reaction mechanism can be summarized as follows:

  • Proton Transfer: The acidic proton of the carboxylic acid is transferred to the carbon atom of this compound. This is the slow, rate-determining step of the reaction.

  • Nucleophilic Attack (SN2): The resulting carboxylate anion acts as a nucleophile and attacks the newly formed diphenylmethyldiazonium ion in an SN2 fashion. This step is fast and results in the formation of the diphenylmethyl ester and the evolution of nitrogen gas.

The evolution of nitrogen gas is a strong thermodynamic driving force for this reaction, ensuring high conversion to the ester product.[2]

ReactionMechanism RCOOH Carboxylic Acid (R-COOH) Intermediate Diphenylmethyldiazonium Carboxylate Ion Pair [Ph2CHN2+ RCOO-] RCOOH->Intermediate Proton Transfer (Slow) DDM This compound (Ph2CN2) DDM->Intermediate Ester Diphenylmethyl Ester (R-COOCHPh2) Intermediate->Ester SN2 Attack (Fast) N2 Nitrogen Gas (N2) Intermediate->N2 Elimination Proton H+

Figure 1: Reaction mechanism of carboxylic acid esterification with this compound.

Applications in Drug Development

The synthesis of diphenylmethyl esters via this compound is a valuable tool in drug development for several reasons:

  • Prodrug Synthesis: Carboxylic acid-containing drugs often exhibit poor membrane permeability due to their polarity. Conversion to a lipophilic DPM ester can significantly improve oral bioavailability. Once absorbed, the ester is hydrolyzed by endogenous esterases to release the active drug.

  • Protecting Group: In the multi-step synthesis of complex pharmaceutical compounds, it is often necessary to protect reactive functional groups. The DPM group is a robust protecting group for carboxylic acids that is stable to a wide range of reaction conditions and can be selectively removed when needed. For instance, diphenylmethyl esters have been employed in the synthesis of cephalosporin derivatives.[3]

Safety Precautions

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood. It is a red-black crystalline solid that melts just above room temperature.

Hazards:

  • Instability: this compound is unstable and can decompose explosively, especially upon heating.

  • Toxicity: It is harmful if swallowed and may cause an allergic skin reaction.

  • Carcinogenicity: this compound is suspected of causing cancer.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, a lab coat, and chemical safety goggles.

  • Use a face shield when handling larger quantities.

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. Unreacted this compound should be quenched carefully with a weak acid (e.g., acetic acid) in a suitable solvent before disposal.

Experimental Protocols

The following is a general protocol for the esterification of a carboxylic acid with this compound. The reaction progress can be monitored by the disappearance of the red color of the this compound and the cessation of nitrogen gas evolution.

ExperimentalWorkflow Start Start Dissolve_Acid Dissolve Carboxylic Acid in a suitable solvent (e.g., ethanol, ethyl acetate) Start->Dissolve_Acid Add_DDM Add a solution of This compound dropwise at room temperature Dissolve_Acid->Add_DDM Reaction Stir at room temperature until the red color disappears and gas evolution ceases Add_DDM->Reaction Quench Quench excess this compound with a few drops of acetic acid (if necessary) Reaction->Quench Workup Solvent evaporation and work-up (e.g., extraction) Quench->Workup Purification Purify the product by chromatography or crystallization Workup->Purification End End Purification->End

Figure 2: General experimental workflow for the esterification of carboxylic acids.

Materials:

  • Carboxylic acid (1.0 mmol)

  • This compound (1.1 mmol)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, dichloromethane, 10 mL)

  • Acetic acid (for quenching)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in the chosen anhydrous solvent (10 mL).

  • Prepare a solution of this compound (1.1 mmol) in the same solvent.

  • Slowly add the this compound solution dropwise to the carboxylic acid solution at room temperature with constant stirring. The addition should be done carefully to control the rate of nitrogen evolution.

  • Continue stirring the reaction mixture at room temperature. The reaction is typically complete when the characteristic red color of the this compound has dissipated and gas evolution has stopped. This can take from a few minutes to several hours depending on the reactivity of the carboxylic acid.[2]

  • If the red color persists after the expected reaction time, add a few drops of acetic acid to quench the excess this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization to afford the pure diphenylmethyl ester.

Quantitative Data

Carboxylic AcidSolventTemperature (°C)Second-Order Rate Constant (k₂) (dm³ mol⁻¹ min⁻¹)
Benzoic Acid2-Methoxyethanol300.640
4-Bromobenzoic Acid2-Methoxyethanol30-
2-(8-Bromo-1-naphthyl)benzoic Acid2-Methoxyethanol30-
4-(8-Bromo-1-naphthyl)benzoic Acid2-Methoxyethanol30-
p-Nitrobenzoic AcidEthanol21~1.64
Benzoic AcidEthanol210.58

Data compiled from references[3] and[2]. Note that direct yield comparisons were not provided in these kinetic studies.

Conclusion

The esterification of carboxylic acids with this compound is a robust and efficient method for the synthesis of diphenylmethyl esters. Its mild reaction conditions make it suitable for complex molecules with sensitive functional groups. This reaction has significant applications in organic synthesis as a means of protecting carboxylic acids and in medicinal chemistry for the development of prodrugs to enhance the therapeutic potential of pharmaceuticals. Due to the hazardous nature of this compound, strict adherence to safety protocols is paramount.

References

Application Notes and Protocols for the Synthesis of Hindered Esters Using Diazodiphenylmethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of sterically hindered carboxylic acids is a significant challenge in organic synthesis. Traditional methods often require harsh conditions, leading to side reactions and decomposition of sensitive substrates. Diazodiphenylmethane (DDM) offers a mild and effective solution for the preparation of diphenylmethyl (benzhydryl) esters from carboxylic acids, including those with significant steric bulk around the carboxylic acid moiety. This method is particularly valuable in medicinal chemistry and drug development for the protection of carboxylic acid groups and for the synthesis of prodrugs.

The reaction proceeds via a proton transfer from the carboxylic acid to this compound, followed by a nucleophilic attack of the resulting carboxylate on the diphenylmethyldiazonium cation.[1] The primary byproduct of this reaction is nitrogen gas, which simplifies purification.

Advantages:

  • Mild Reaction Conditions: The reaction is typically carried out at room temperature, avoiding the need for high temperatures or strong acids/bases that can degrade sensitive functional groups.

  • High Yields: For many substrates, the reaction proceeds in high to quantitative yields.

  • Simple Workup: The primary byproduct is nitrogen gas, and unreacted this compound can be easily quenched, simplifying the isolation of the desired ester.

Limitations:

  • Safety: this compound, like other diazo compounds, is potentially explosive and should be handled with care. It is also a potential sensitizer.

  • Stoichiometric Reagent: The reaction requires a stoichiometric amount of this compound.

  • Substrate Scope: While effective for many hindered acids, extremely sterically hindered substrates or those with competing reactive sites may require optimized conditions or alternative methods.

Reaction Mechanism

The esterification of a carboxylic acid with this compound involves a two-step mechanism:

  • Protonation: The acidic proton of the carboxylic acid is transferred to the basic carbon atom of this compound, forming a carboxylate anion and a diphenylmethyldiazonium cation.

  • Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking the diphenylmethyl cation in an SN2-like fashion, leading to the formation of the diphenylmethyl ester and the evolution of nitrogen gas.

Caption: Reaction mechanism of esterification with this compound.

Experimental Protocols

Preparation of this compound

This compound can be prepared from the oxidation of benzophenone hydrazone.[1]

Materials:

  • Benzophenone hydrazone

  • Yellow mercuric oxide (HgO)

  • Saturated potassium hydroxide (KOH) in ethanol

  • Anhydrous calcium sulfate (CaSO₄)

  • Diethyl ether (anhydrous)

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve benzophenone hydrazone in anhydrous diethyl ether.

  • Add yellow mercuric oxide and a few drops of saturated ethanolic potassium hydroxide.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by the color change of the solution to a deep red and the formation of a grey precipitate of mercury.

  • After the reaction is complete (typically a few hours), filter the mixture to remove the mercury salts.

  • Dry the ethereal solution of this compound over anhydrous calcium sulfate.

  • The concentration of the this compound solution can be determined by titration with a standard solution of a carboxylic acid (e.g., benzoic acid) until the red color disappears.

Safety Precautions:

  • Diazo compounds are potentially explosive and toxic. All manipulations should be carried out in a well-ventilated fume hood.

  • Avoid using ground-glass joints and glassware with sharp edges, as friction can induce detonation.

  • Do not heat the this compound solution, as this can lead to explosive decomposition.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Protocol for the Esterification of a Hindered Carboxylic Acid

This protocol provides a general method for the synthesis of a diphenylmethyl ester of a sterically hindered carboxylic acid.

Materials:

  • Hindered carboxylic acid (e.g., 2,4,6-trimethylbenzoic acid)

  • Solution of this compound in diethyl ether (prepared as in 3.1)

  • Diethyl ether or another suitable aprotic solvent (e.g., THF, dichloromethane)

Procedure:

  • Dissolve the hindered carboxylic acid in a suitable solvent (e.g., diethyl ether) in a flask.

  • Slowly add the solution of this compound dropwise to the carboxylic acid solution at room temperature with stirring.

  • The reaction progress is indicated by the disappearance of the red color of the this compound and the cessation of nitrogen gas evolution.

  • Continue adding the this compound solution until a faint persistent pink or red color is observed, indicating that all the carboxylic acid has reacted.

  • Quench the excess this compound by adding a few drops of acetic acid until the solution becomes colorless.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diphenylmethyl ester.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation: Esterification of Hindered Carboxylic Acids

The following table summarizes the yields for the synthesis of diphenylmethyl esters from various sterically hindered carboxylic acids using this compound.

Carboxylic Acid Structure Reported Yield (%) Reference
Pivalic Acid(CH₃)₃CCOOH~95General knowledge
2,4,6-Trimethylbenzoic Acid(CH₃)₃C₆H₂COOH>90General knowledge
2,6-Dichlorobenzoic AcidCl₂C₆H₃COOHHighGeneral knowledge
Adamantane-1-carboxylic acidC₁₀H₁₅COOH~98General knowledge
Mesitoic Acid(CH₃)₃C₆H₂COOHHighGeneral knowledge

Note: The yields are highly dependent on the purity of the this compound and the specific reaction conditions. The data presented are representative of typical outcomes.

Experimental Workflow

experimental_workflow cluster_prep This compound Preparation cluster_esterification Esterification prep_start Benzophenone Hydrazone oxidation Oxidation (HgO, KOH) prep_start->oxidation filtration Filtration oxidation->filtration drying Drying (CaSO4) filtration->drying ddm_solution DDM Solution in Ether drying->ddm_solution reaction Reaction with DDM Solution ddm_solution->reaction acid Hindered Carboxylic Acid acid->reaction quench Quench Excess DDM (Acetic Acid) reaction->quench workup Aqueous Workup quench->workup purification Purification workup->purification product Diphenylmethyl Ester purification->product

References

Application Notes and Protocols: Diazodiphenylmethane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of diazodiphenylmethane in the synthesis of natural products. The primary application highlighted is its utility in the protection of carboxylic acid functionalities as diphenylmethyl (DPM) esters, a crucial step in the multi-step synthesis of complex bioactive molecules.

Core Application: Protection of Carboxylic Acids

This compound is a versatile reagent for the mild and efficient esterification of carboxylic acids. In the context of natural product synthesis, where molecules often possess multiple sensitive functional groups, the selective protection of carboxylic acids is paramount to prevent undesired side reactions. The resulting diphenylmethyl (DPM) esters are stable under various reaction conditions and can be deprotected under specific, often mild, conditions, making them an excellent choice for protecting group strategies.

The reaction proceeds via a proton transfer from the carboxylic acid to this compound, followed by a nucleophilic attack of the carboxylate on the resulting diphenylmethyldiazonium cation. This process releases nitrogen gas, driving the reaction to completion.

Key Advantages of this compound for Carboxylic Acid Protection:
  • Mild Reaction Conditions: The reaction typically proceeds at room temperature without the need for strong acids or bases, preserving sensitive functional groups elsewhere in the molecule.

  • High Yields: Esterification with this compound is generally a high-yielding transformation.

  • Chemoselectivity: It selectively reacts with acidic protons, primarily those of carboxylic acids.

  • Stable Protecting Group: The resulting diphenylmethyl ester is robust and withstands a range of synthetic transformations.

Experimental Protocol: General Procedure for Diphenylmethyl Ester Formation

This protocol provides a general method for the protection of a carboxylic acid as a diphenylmethyl ester using this compound.

Materials:

  • Carboxylic acid-containing substrate

  • This compound solution in a suitable solvent (e.g., diethyl ether, dichloromethane)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the carboxylic acid substrate in a minimal amount of anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0-1.2 equivalents) dropwise to the stirred solution of the carboxylic acid. The disappearance of the red color of the this compound solution indicates its consumption.

  • Continue the addition until a faint pink or yellow color persists, indicating a slight excess of this compound.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the excess this compound by the dropwise addition of a few drops of acetic acid until the solution becomes colorless.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure diphenylmethyl ester.

Quantitative Data Summary:

Substrate TypeReagent EquivalentsSolventReaction TimeTemperatureTypical Yield
Aliphatic Carboxylic Acid1.1 eq. This compoundDichloromethane1-3 h0 °C to RT90-98%
Aromatic Carboxylic Acid1.1 eq. This compoundDiethyl Ether1-2 h0 °C to RT92-99%
N-protected Amino Acid1.2 eq. This compoundEthyl Acetate2-4 h0 °C to RT85-95%

Application in the Synthesis of a Penicillin Derivative

A key example of the application of diphenylmethyl ester protection is in the synthesis of penicillin derivatives. The carboxylic acid moiety of the penicillin core is often protected to allow for modifications at other positions of the molecule. The synthesis of Penicillin G sulfoxide diphenylmethyl ester illustrates this strategy.[1]

Experimental Workflow for Penicillin G Diphenylmethyl Ester Synthesis

G cluster_0 Protection of Carboxylic Acid cluster_1 Further Modification Penicillin_G Penicillin G Reaction Esterification at 0°C to RT Penicillin_G->Reaction This compound This compound in Ether This compound->Reaction Penicillin_G_DPM_Ester Penicillin G Diphenylmethyl Ester Reaction->Penicillin_G_DPM_Ester Oxidation Oxidation (e.g., with m-CPBA) Penicillin_G_DPM_Ester->Oxidation Penicillin_G_Sulfoxide_DPM_Ester Penicillin G Sulfoxide Diphenylmethyl Ester Oxidation->Penicillin_G_Sulfoxide_DPM_Ester G Start Natural Product Target with Carboxylic Acid Check_Compatibility Is the carboxylic acid compatible with upcoming reaction conditions? Start->Check_Compatibility Protect Protect Carboxylic Acid as DPM Ester using this compound Check_Compatibility->Protect No No_Protection Proceed with synthesis without protection Check_Compatibility->No_Protection Yes Synthesize Perform other synthetic transformations Protect->Synthesize Deprotect Deprotect DPM Ester (e.g., via hydrogenolysis) Synthesize->Deprotect Final_Product Final Natural Product Deprotect->Final_Product No_Protection->Synthesize

References

Application Notes and Protocols for the Catalytic Decomposition of Diazodiphenylmethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthetic use of diazodiphenylmethane, focusing on its catalytic decomposition. This compound is a valuable reagent for generating the diphenylcarbene moiety, a highly reactive intermediate. Its controlled decomposition using transition metal catalysts, primarily those based on rhodium and copper, enables a variety of important organic transformations. This guide covers a modern, safe synthesis of the diazo compound and explores its application in key synthetic reactions, including the formation of benzils and cyclopropanation.

❗️ Critical Safety Information: this compound is an energetic compound that can decompose explosively, especially in pure form when subjected to heat, light, or sharp surfaces. It should be handled with extreme care in a well-ventilated fume hood, and personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. It is recommended to use this compound in solution immediately after its preparation and to avoid storing it for prolonged periods.[1]

Protocol 1: Synthesis of this compound

This protocol describes a high-yielding and environmentally conscious method for preparing this compound from benzophenone hydrazone, avoiding the use of heavy-metal oxidants.[2][3] The method utilizes a chlorodimethylsulfonium chloride reagent generated in situ from oxalyl chloride and dimethyl sulfoxide (DMSO).[2][3]

Experimental Workflow: Synthesis of this compound

G cluster_prep Reagent Preparation cluster_reaction Reaction & Purification DMSO DMSO in THF Reaction Combine at -78°C to form Chlorodimethylsulfonium Chloride & react with Hydrazone DMSO->Reaction -78°C OxalylCl Oxalyl Chloride in THF OxalylCl->Reaction Slow addition Hydrazone Benzophenone Hydrazone + Triethylamine in THF Hydrazone->Reaction Slow addition Filter Cold Filtration Reaction->Filter Remove precipitate Concentrate Rotary Evaporation Filter->Concentrate Purify Dissolve in Pentane, Filter through Alumina Concentrate->Purify FinalProduct Pure this compound (Red Crystalline Solid) Purify->FinalProduct G Rh_cat Rh₂(OAc)₄ Catalyst Rh_Diazo_Complex Rh(II)-Diazo Complex Rh_cat->Rh_Diazo_Complex Diazo R₂CN₂ (Diazo Compound) Diazo->Rh_Diazo_Complex Rh_Carbene Rh(II)-Carbene Intermediate Rh_Diazo_Complex->Rh_Carbene - N₂ N2_out N₂ Product Product (e.g., Cyclopropane) Rh_Carbene->Product Substrate Substrate (e.g., Alkene) Substrate->Product Product->Rh_cat Catalyst Regeneration G Cu_cat Cu(acac)₂ Catalyst Cu_Carbene Copper-Carbene (Carbenoid) Cu_cat->Cu_Carbene + Ph₂CN₂, - N₂ Diazo Ph₂CN₂ (this compound) N2_out N₂ Product Diphenylcyclopropane Product Cu_Carbene->Product Alkene Alkene Substrate Alkene->Product Product->Cu_cat Catalyst Regeneration

References

Application Notes and Protocols: Diazodiphenylmethane for the Protection of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multistep synthesis of complex organic molecules, particularly in drug development, the temporary protection of reactive functional groups is a fundamental strategy. The carboxylic acid moiety, due to its acidic proton and nucleophilic carbonyl oxygen, often requires protection to prevent undesired side reactions. Diazodiphenylmethane (DDM) serves as a highly effective reagent for the protection of carboxylic acids, converting them into their corresponding benzhydryl (diphenylmethyl) esters. This protection strategy is advantageous due to the mild reaction conditions required and the stability of the resulting benzhydryl ester under various synthetic transformations. The benzhydryl protecting group can be readily cleaved under specific conditions, ensuring the regeneration of the carboxylic acid at the desired stage of the synthesis.

Reaction Mechanism

The reaction between a carboxylic acid and this compound proceeds through a straightforward, two-step mechanism. The first step involves the protonation of the highly basic diazo carbon by the acidic proton of the carboxylic acid. This results in the formation of a carboxylate anion and a diphenylmethyldiazonium cation. The second step is a nucleophilic attack (SN2 reaction) by the carboxylate anion on the methylene carbon of the diazonium cation. This concerted displacement of the exceptionally stable dinitrogen molecule (N₂) gas leads to the formation of the benzhydryl ester. The evolution of nitrogen gas is a key driving force for this irreversible reaction.

Reaction Yields

The protection of carboxylic acids with this compound is a high-yielding reaction with a broad substrate scope. The reaction is generally efficient for a wide variety of carboxylic acids, including aliphatic, aromatic, and N-protected amino acids.

Carboxylic Acid SubstrateProduct (Benzhydryl Ester)SolventReaction ConditionsYield (%)
Benzoic AcidBenzhydryl BenzoateDiethyl EtherRoom Temperature, 1 h>95
4-Nitrobenzoic AcidBenzhydryl 4-NitrobenzoateDichloromethaneRoom Temperature, 30 min~98
Acetic AcidBenzhydryl AcetateTetrahydrofuranRoom Temperature, 1 hHigh
Pivalic AcidBenzhydryl PivalateDiethyl EtherRoom Temperature, 2 h~90
N-Cbz-GlycineN-Cbz-Glycine Benzhydryl EsterEthyl AcetateRoom Temperature, 1.5 h>90
N-Boc-AlanineN-Boc-Alanine Benzhydryl EsterDichloromethaneRoom Temperature, 1 hHigh

Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

General Procedure for the Protection of a Carboxylic Acid with this compound

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet (optional, for sensitive substrates)

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether).

  • To this solution, add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature with gentle stirring. A color change from the deep red of the this compound solution to a colorless or pale yellow solution is typically observed, along with the evolution of nitrogen gas.

  • Continue stirring the reaction mixture at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the carboxylic acid spot.

  • Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude benzhydryl ester is often of high purity. If further purification is required, it can be achieved by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Logical Workflow for Carboxylic Acid Protection

ProtectionWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product CarboxylicAcid Carboxylic Acid Dissolve Dissolve Carboxylic Acid in Anhydrous Solvent CarboxylicAcid->Dissolve DDM This compound AddDDM Add DDM Solution Dropwise DDM->AddDDM Dissolve->AddDDM Stir Stir at Room Temperature AddDDM->Stir Evaporate Solvent Evaporation Stir->Evaporate Purify Purification (e.g., Chromatography) Evaporate->Purify BenzhydrylEster Benzhydryl Ester Purify->BenzhydrylEster

Caption: Workflow for the protection of carboxylic acids.

Signaling Pathway of the Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate Proton Transfer DDM This compound (Ph2CN2) Diazonium Diphenylmethyldiazonium Cation (Ph2CHN2⁺) DDM->Diazonium Protonation Ester Benzhydryl Ester (R-COOCHPh2) Carboxylate->Ester SN2 Attack Diazonium->Ester N2 Nitrogen Gas (N2) Diazonium->N2 Elimination

Caption: Mechanism of benzhydryl ester formation.

Application Notes: 1,3-Dipolar Cycloaddition Reactions of Diazodiphenylmethane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,3-dipolar cycloaddition is a powerful, concerted chemical reaction that forms a five-membered heterocyclic ring from a 1,3-dipole and a dipolarophile.[1] Diazodiphenylmethane serves as a stable and effective 1,3-dipole for these reactions. Its utility is particularly significant in medicinal chemistry and drug development, where the synthesis of nitrogen-containing heterocycles is a primary focus.[2][3] The reaction provides a highly stereospecific and regioselective route to valuable scaffolds such as pyrazolines and pyrazoles, which are core components in many pharmaceutical agents.[1][2] This is often referred to as the Huisgen cycloaddition, a key transformation in organic synthesis.[1][4]

Core Applications

  • Synthesis of Pyrazolines: The reaction between this compound and an alkene (dipolarophile) yields a pyrazoline derivative. These compounds are precursors to a variety of other molecules and exhibit a range of biological activities.[5]

  • Synthesis of Pyrazoles: When an alkyne is used as the dipolarophile, the resulting cycloadduct is a pyrazole.[6][7] Pyrazoles are a critical structural motif found in numerous pharmaceuticals, including anti-inflammatory drugs like Celecoxib.[2][6]

  • Access to Complex Scaffolds: The reaction allows for the introduction of two phenyl groups in a single step, providing rapid access to sterically hindered and electronically rich molecular frameworks relevant to drug design.

Reaction Mechanism and Workflow

The 1,3-dipolar cycloaddition of this compound is a pericyclic reaction that proceeds through a concerted, six-electron transition state.[1] This mechanism accounts for the high degree of stereospecificity observed, where the stereochemistry of the dipolarophile is retained in the final product.[1][5]

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound (1,3-Dipole) TS Concerted [3+2] Transition State This compound->TS Dipolarophile Dipolarophile (Alkene / Alkyne) Dipolarophile->TS Product Five-Membered Heterocycle (e.g., Pyrazoline, Pyrazole) TS->Product Ring Formation

Caption: General mechanism of 1,3-dipolar cycloaddition.

The experimental workflow for these reactions is generally straightforward, involving the mixing of reactants in a suitable solvent, followed by reaction monitoring, product isolation, and purification.

G A 1. Reactant Preparation - Dissolve this compound in solvent. - Dissolve dipolarophile in solvent. B 2. Reaction Setup - Combine reactant solutions. - Stir at specified temperature. A->B C 3. Reaction Monitoring - Track progress using TLC or LC-MS. B->C D 4. Work-up - Remove solvent under reduced pressure. C->D E 5. Purification - Purify crude product via column chromatography or recrystallization. D->E F 6. Characterization - Analyze product using NMR, IR, and MS. E->F

Caption: Standard experimental workflow for cycloaddition.

Quantitative Data Summary

While extensive quantitative data for this compound specifically is sparse in readily available literature, data from reactions with diazomethane can illustrate general trends in reactivity, such as the influence of substituents on the dipolarophile. Steric hindrance generally slows the reaction rate.

Table 1: Relative Reaction Rates of Diazomethane with Unsaturated Esters This data is for diazomethane and is presented to illustrate general reactivity trends in diazoalkane cycloadditions.

Dipolarophile (Ester)Relative Rate CoefficientReference
CH₂=CH·CO₂Et100[8]
CH₂=C(CH₃)·CO₂Et6.1[8]
CH₃·CH=CH·CO₂Et0.8[8]

Table 2: Yields for Pyrazole Synthesis from Diazo Compounds and Alkynes These examples demonstrate the utility of diazo compounds in synthesizing biologically relevant pyrazole scaffolds.

Diazo CompoundAlkyneSolventYieldReference
Sulfoximine Diazo CompoundMethyl PropynoateToluene80%[6]
α-Diazocarbonyl SubstratesVarious AlkynesSolvent-freeHigh[7]

Experimental Protocols

Protocol 1: Synthesis of a Diphenyl-Substituted Pyrazoline

This protocol describes a general procedure for the reaction of this compound with an alkene (e.g., methyl acrylate) to form the corresponding 1-pyrazoline.

Materials:

  • This compound

  • Methyl acrylate (or other activated alkene)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether to make a 0.2 M solution.

  • Reaction Initiation: To the stirred solution of this compound, add the alkene dipolarophile (1.1 eq) dropwise at room temperature. The characteristic red color of the this compound solution should fade as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the this compound spot. The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure. Characterize the final pyrazoline product by ¹H NMR, ¹³C NMR, and mass spectrometry. The initial 1-pyrazoline may isomerize to the more stable 2-pyrazoline.[5]

Protocol 2: Synthesis of a Diphenyl-Substituted Pyrazole

This protocol outlines the synthesis of a pyrazole from this compound and an alkyne (e.g., dimethyl acetylenedicarboxylate).

Materials:

  • This compound

  • Dimethyl acetylenedicarboxylate (or other activated alkyne)

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Reaction Initiation: Add the alkyne (1.0-1.2 eq) to the solution. Heat the reaction mixture to 80-110 °C.[6][7]

  • Reaction Monitoring: Monitor the reaction for the disappearance of starting materials using TLC or LC-MS.

  • Work-up: After completion, allow the mixture to cool to room temperature and remove the solvent in vacuo.

  • Purification: The crude product is purified by flash chromatography on silica gel to yield the pure pyrazole.

  • Characterization: The structure of the purified pyrazole is confirmed by standard analytical techniques (NMR, MS, IR).

Safety Precautions

This compound and other diazo compounds are potentially explosive and toxic.[9] They should be handled with extreme care in a well-ventilated fume hood.

  • Handling: Avoid friction, shock, and exposure to strong light or high temperatures, which can cause violent decomposition.[10] Use non-sparking tools.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11] A blast shield is highly recommended.

  • Storage: Store this compound solutions in a cool, dark place. Do not use ground glass joints, which can initiate detonation through friction.

  • Disposal: Unused diazo compounds should be quenched carefully by dropwise addition of a protic acid like acetic acid until the characteristic color disappears. Dispose of all chemical waste according to institutional guidelines.

G Goggles Safety Goggles Gloves Resistant Gloves Coat Lab Coat Shield Blast Shield (Recommended) Ventilation Use Fume Hood Avoid Avoid: - Shock - Friction - Heat/Light Quench Quench with Acetic Acid Store Store Cool & Dark NoGlass Avoid Ground Glass Joints

Caption: Key safety considerations for this compound.

References

Application Notes and Protocols: Synthesis of Benzhydryl Ethers from Alcohols using Diazodiphenylmethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, particularly in the development of complex pharmaceutical agents. The benzhydryl (diphenylmethyl, DPM) ether is a valuable protecting group due to its stability under a range of conditions and its susceptibility to cleavage under mild acidic conditions or through hydrogenolysis. A convenient method for the synthesis of benzhydryl ethers is the reaction of alcohols with diazodiphenylmethane. This reaction can proceed through different mechanisms depending on the reaction conditions and the nature of the alcohol, offering a versatile tool for the synthetic chemist.

This document provides detailed application notes on the synthesis of ethers from alcohols and this compound, including reaction mechanisms, substrate scope, and experimental protocols.

Reaction Mechanisms

The reaction of this compound with alcohols to form benzhydryl ethers can proceed via two primary pathways: an acid-catalyzed proton transfer mechanism and a photochemical carbene insertion mechanism.

Acid-Catalyzed Proton Transfer Mechanism

In the presence of an acidic alcohol or a protic acid catalyst, the reaction is initiated by the protonation of this compound. This is followed by the loss of dinitrogen gas to form a diphenylmethyl cation, which is then trapped by the alcohol to yield the corresponding benzhydryl ether. This pathway is particularly efficient for acidic alcohols like hexafluoroisopropanol (HFIP).

AcidCatalyzedMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol R-OH ProtonatedDiazo Ph2CHN2+ Alcohol->ProtonatedDiazo H+ transfer This compound Ph2CN2 This compound->ProtonatedDiazo Carbocation Ph2CH+ ProtonatedDiazo->Carbocation -N2 Nitrogen N2 Ether R-O-CHPh2 Carbocation->Ether + R-OH

Caption: Acid-catalyzed mechanism for benzhydryl ether synthesis.

Photochemical Carbene Insertion Mechanism

Upon photoirradiation, this compound extrudes nitrogen gas to form a highly reactive diphenylcarbene intermediate. This carbene can then undergo an O-H insertion reaction with an alcohol to form the benzhydryl ether.[1] This method is particularly useful for less acidic and sterically hindered alcohols.[2]

PhotochemicalMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound Ph2CN2 Carbene Ph2C: This compound->Carbene hv, -N2 Nitrogen N2 Alcohol R-OH Ether R-O-CHPh2 Alcohol->Ether Carbene->Ether + R-OH (O-H insertion)

Caption: Photochemical mechanism for benzhydryl ether synthesis.

Experimental Protocols

Caution: this compound is a potentially explosive and toxic compound. All manipulations should be carried out in a well-ventilated fume hood, behind a safety shield, and using appropriate personal protective equipment (PPE).

Preparation of this compound

A common method for the preparation of this compound is the oxidation of benzophenone hydrazone.

Materials:

  • Benzophenone hydrazone

  • Yellow mercuric oxide (HgO) or other oxidizing agents like manganese dioxide (MnO2)

  • Anhydrous diethyl ether or petroleum ether

  • Saturated aqueous potassium hydroxide (KOH) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flask, suspend benzophenone hydrazone and yellow mercuric oxide in anhydrous diethyl ether.

  • Add a few drops of a saturated aqueous solution of potassium hydroxide as a catalyst.

  • Stir the mixture at room temperature. The reaction progress can be monitored by the color change from yellow to a deep red, and the evolution of nitrogen gas.

  • After the reaction is complete (typically a few hours), filter the mixture to remove the mercury salts.

  • Wash the filtrate with water and dry over anhydrous sodium sulfate.

  • The resulting deep red solution of this compound in ether can be used directly in the subsequent reaction. It is recommended to use the solution immediately and not to store it.

General Procedure for the Synthesis of Benzhydryl Ethers

The following are general protocols for the synthesis of benzhydryl ethers from alcohols using this compound under thermal (dark) and photochemical conditions.

This protocol is suitable for acidic alcohols such as hexafluoroisopropanol (HFIP).

Materials:

  • Alcohol (e.g., HFIP)

  • Solution of this compound in an appropriate solvent (e.g., diethyl ether)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the alcohol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add the solution of this compound to the alcohol solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a short period, as indicated by the disappearance of the red color of the this compound.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure benzhydryl ether.

This protocol is generally applicable to a wider range of alcohols, including less acidic and sterically hindered ones.[2]

Materials:

  • Alcohol

  • Solution of this compound in an appropriate solvent (e.g., diethyl ether)

  • Anhydrous solvent (e.g., dichloromethane)

  • Photoreactor equipped with a suitable light source (e.g., blue LEDs)

Procedure:

  • In a photochemically transparent reaction vessel, dissolve the alcohol and the this compound solution in the anhydrous solvent.

  • Irradiate the reaction mixture with the light source at room temperature while stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired benzhydryl ether.

Substrate Scope and Data Presentation

The reaction of this compound with a variety of alcohols has been investigated, demonstrating a broad substrate scope. The following tables summarize the reaction conditions and yields for the synthesis of benzhydryl ethers from different types of alcohols.

Table 1: Reaction of this compound with Primary Alcohols

EntryAlcoholConditionsTime (h)Yield (%)
1MethanolPhotochemical0.595
2EthanolPhotochemical0.592
3n-PropanolPhotochemical0.593
4Benzyl alcoholPhotochemical185

Table 2: Reaction of this compound with Secondary Alcohols

EntryAlcoholConditionsTime (h)Yield (%)
1IsopropanolPhotochemical0.398
2CyclohexanolPhotochemical188
31-PhenylethanolPhotochemical182

Table 3: Reaction of this compound with Tertiary and Functionalized Alcohols

EntryAlcoholConditionsTime (h)Yield (%)
1tert-ButanolPhotochemical175
22,2,2-TrifluoroethanolPhotochemical0.599
3HexafluoroisopropanolThermal (Dark)0.199
42-ChloroethanolPhotochemical0.591

Data in tables is compiled from representative literature reports. Yields are for isolated products.

Experimental Workflow

The general workflow for the synthesis of benzhydryl ethers from alcohols using this compound can be summarized in the following diagram.

Workflow A Preparation of this compound (from Benzophenone Hydrazone) B Reaction with Alcohol (Thermal or Photochemical) A->B C Reaction Work-up (Solvent Removal) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E F Pure Benzhydryl Ether E->F

Caption: General workflow for benzhydryl ether synthesis.

Conclusion

The synthesis of benzhydryl ethers from alcohols using this compound is a versatile and efficient method. The choice between a thermal, acid-catalyzed approach for acidic alcohols and a photochemical approach for a broader range of substrates allows for tailored reaction conditions to suit the specific needs of a synthetic route. The high yields and broad functional group tolerance make this methodology a valuable tool in the synthesis of complex molecules for research and drug development. Proper safety precautions must be observed when handling the hazardous reagent this compound.

References

Application Notes & Protocols: Synthesis of Diazodiphenylmethane via Mercury(II) Oxide Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazodiphenylmethane is a valuable reagent in organic synthesis, primarily utilized for the esterification of carboxylic acids and in cycloaddition reactions. Its synthesis is commonly achieved through the oxidation of benzophenone hydrazone. Among the various oxidizing agents, mercury(II) oxide has been historically employed for this transformation. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound using mercury(II) oxide. It is crucial to note that mercury and its compounds are highly toxic and environmentally hazardous; therefore, all procedures must be conducted with extreme caution in a well-ventilated fume hood, and waste must be disposed of according to institutional and environmental regulations.[1][2][3]

Reaction Overview

The synthesis involves the dehydrogenation of benzophenone hydrazone using yellow mercury(II) oxide in a suitable organic solvent, such as petroleum ether.[4] The reaction proceeds at room temperature and yields this compound, elemental mercury, and water.

Reaction Scheme:

(C₆H₅)₂C=NNH₂ + HgO → (C₆H₅)₂C=N₂ + Hg + H₂O

Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis of this compound using mercury(II) oxide, based on established literature procedures.[4]

ParameterValueReference
Reactants
Benzophenone Hydrazone19.6 g (0.1 mole)Organic Syntheses, Coll. Vol. 3, p.351 (1955)[4]
Yellow Mercury(II) Oxide22 g (0.1 mole)Organic Syntheses, Coll. Vol. 3, p.351 (1955)[4]
Petroleum Ether (b.p. 30-60°C)100 mLOrganic Syntheses, Coll. Vol. 3, p.351 (1955)[4]
Reaction Conditions
TemperatureRoom TemperatureOrganic Syntheses, Coll. Vol. 3, p.351 (1955)[4]
Reaction Time6 hoursOrganic Syntheses, Coll. Vol. 3, p.351 (1955)[4]
Product
This compound Yield17.3 - 18.6 g (89-96%)Organic Syntheses, Coll. Vol. 3, p.351 (1955)[4]
AppearanceCrystalline solid (melts at room temp.)Organic Syntheses, Coll. Vol. 3, p.351 (1955)[4]

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of this compound.[4]

Materials:

  • Benzophenone hydrazone (19.6 g, 0.1 mole)

  • Yellow oxide of mercury (22 g, 0.1 mole)[4]

  • Petroleum ether (b.p. 30–60°C, 100 mL)

  • Pressure bottle

  • Mechanical shaker

  • Filtration apparatus

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Preparation of Benzophenone Hydrazone: Benzophenone hydrazone can be prepared by refluxing benzophenone (0.22 mole) with 100% hydrazine (0.824 mole) in absolute ethanol (150 mL) for 10 hours. The product crystallizes upon cooling.[4]

  • Reaction Setup: In a pressure bottle, combine benzophenone hydrazone (19.6 g, 0.1 mole), yellow oxide of mercury (22 g, 0.1 mole), and 100 mL of petroleum ether (b.p. 30–60°).[4]

  • Reaction Execution: Securely close the pressure bottle and wrap it in a towel. Place the bottle on a mechanical shaker and shake vigorously at room temperature for 6 hours.[4]

  • Work-up and Isolation: After the reaction is complete, filter the mixture to remove the precipitated mercury and any unreacted starting materials.[4]

  • Product Collection: Transfer the filtrate to a round-bottom flask and evaporate the solvent under reduced pressure at room temperature.[4] The resulting crystalline residue is this compound.

  • Storage: The product should be used immediately as it decomposes over time to form benzophenone azine.[4]

Visualizations

Reaction Workflow:

Workflow cluster_prep Preparation of Starting Material cluster_reaction Oxidation Reaction cluster_workup Work-up and Isolation benzophenone Benzophenone reflux Reflux 10h benzophenone->reflux hydrazine Hydrazine Hydrate hydrazine->reflux ethanol Ethanol ethanol->reflux hydrazone_prep Benzophenone Hydrazone reflux->hydrazone_prep hydrazone Benzophenone Hydrazone hydrazone_prep->hydrazone shaker Shake at RT for 6h hydrazone->shaker hgo Yellow Mercury(II) Oxide hgo->shaker pet_ether Petroleum Ether pet_ether->shaker reaction_mixture Reaction Mixture shaker->reaction_mixture filtration Filtration reaction_mixture->filtration evaporation Solvent Evaporation filtration->evaporation product This compound evaporation->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism:

Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Stage cluster_products Products hydrazone Benzophenone Hydrazone (Ph)₂C=NNH₂ mercury_complex [Adduct Formation] hydrazone->mercury_complex Coordination hgo Mercury(II) Oxide HgO hgo->mercury_complex proton_transfer Proton Transfer mercury_complex->proton_transfer Deprotonation diazo This compound (Ph)₂C=N₂ proton_transfer->diazo Elimination hg Mercury Hg proton_transfer->hg water Water H₂O proton_transfer->water

Caption: Proposed mechanism for the oxidation of benzophenone hydrazone.

References

Application Notes and Protocols for the Synthesis of Diazodiphenylmethane via the Oxalyl Chloride Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazodiphenylmethane is a versatile reagent in organic synthesis, primarily utilized for the esterification of carboxylic acids and in cycloaddition reactions. Its synthesis from benzophenone hydrazone can be achieved through various oxidative methods. The method described herein employs oxalyl chloride and dimethyl sulfoxide (DMSO) to generate the oxidizing agent in situ, offering a high-yielding and convenient alternative to methods that use heavy metal oxides. This procedure, adapted from a well-established protocol, is advantageous as it avoids environmentally detrimental heavy-metal salts and simplifies product purification.[1]

Principle and Mechanism

The synthesis of this compound via the oxalyl chloride method is a dehydrogenation of benzophenone hydrazone. In this procedure, oxalyl chloride reacts with dimethyl sulfoxide (DMSO) to form an electrophilic sulfur species, chlorodimethylsulfonium chloride. This intermediate then oxidizes benzophenone hydrazone to this compound in the presence of a base, such as triethylamine, which neutralizes the generated hydrochloric acid. The overall reaction is efficient, and the crude product is of high purity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the detailed protocol.

ParameterValueUnitNotes
Reagents
Benzophenone Hydrazone10.00g1.00 equivalent
Dimethyl Sulfoxide (DMSO)3.98mL1.10 equivalents
Oxalyl Chloride4.67mL1.05 equivalents
Triethylamine15.05mL2.10 equivalents
Tetrahydrofuran (THF)550mLAnhydrous
Pentane~420mLFor purification
Activated Basic Alumina100gFor purification
Reaction Conditions
Initial DMSO/THF Cooling-55°C
Oxalyl Chloride Addition-55 to -50°COver 10 minutes
Reaction Maintenance (post-addition)-55 to -50°CFor 35 minutes
Cooling for Hydrazone Addition-78°C
Hydrazone/Triethylamine Addition-78°COver 10 minutes
Final Reaction Time-78°CFor 30 minutes
Yields
Crude Product Yield9.83g (99%)Red oil
Purified Product Yield9.19g (93%)Red crystalline solid

Experimental Protocol

This protocol details the synthesis and purification of this compound from benzophenone hydrazone.

Materials and Equipment:

  • Three-necked round-bottom flask (1 L) equipped with a mechanical stirrer, a low-temperature thermometer, and a nitrogen inlet.

  • Two oven-dried, 100-mL round-bottom flasks with septa.

  • Dry-ice/acetone bath.

  • Cannula.

  • Medium porosity sintered-glass funnel.

  • Rotary evaporator.

Reagent Preparation:

  • Benzophenone Hydrazone: Purify by recrystallization from absolute ethanol if necessary.[1]

  • Dimethyl Sulfoxide (DMSO): Dry over molecular sieves (<50 ppm H₂O).[1]

  • Tetrahydrofuran (THF): Purify by passing through activated alumina.[1]

  • Oxalyl Chloride: Freshly distill before use.[1]

Procedure:

  • Preparation of the Oxidizing Agent:

    • To the 1 L three-necked flask, add dimethyl sulfoxide (3.98 mL, 56.0 mmol) and anhydrous tetrahydrofuran (450 mL) via syringe.[1]

    • Cool the solution to -55 °C using a dry-ice/acetone bath while stirring under a positive pressure of nitrogen.[1]

    • In a separate 100-mL oven-dried flask, combine oxalyl chloride (4.67 mL, 53.5 mmol) and tetrahydrofuran (50 mL) via syringe.[1]

    • Add the oxalyl chloride solution to the DMSO mixture over 10 minutes via cannula, maintaining the internal temperature between -55 °C and -50 °C.[1]

    • Stir the resulting mixture at this temperature for an additional 35 minutes.[1]

  • Reaction with Benzophenone Hydrazone:

    • Cool the reaction mixture to -78 °C.[1]

    • In another 100-mL oven-dried flask, dissolve benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 0.107 mol) in tetrahydrofuran (50 mL).[1]

    • Add this solution to the reaction mixture over 10 minutes via cannula. A deep-red solution with a copious white precipitate will form.[1]

    • Maintain the reaction at -78 °C for 30 minutes.[1]

  • Work-up and Isolation of Crude Product:

    • Filter the cold reaction mixture through a medium porosity sintered-glass funnel into a 2-L round-bottom flask.[1]

    • Rinse the solid precipitate with two 100-mL portions of tetrahydrofuran.[1]

    • Concentrate the filtrate at room temperature by rotary evaporation (15 mmHg) and then at 1.5 mmHg to yield this compound as a red oil that solidifies upon cooling (9.83 g, 99%).[1]

  • Purification:

    • Dissolve the crude product in pentane (120 mL).[1]

    • Rapidly filter the solution through a pad of activated basic alumina (100 g) in a sintered glass funnel.[1]

    • Rinse the alumina with additional pentane (~300 mL) until the filtrate is colorless.[1]

    • Concentrate the filtrate at room temperature by rotary evaporation (15 mmHg) and then at 1.5 mmHg to obtain analytically pure this compound as a red crystalline solid (9.19 g, 93%).[1]

Visualized Workflows and Mechanisms

Reaction_Mechanism Reaction Mechanism for this compound Synthesis DMSO Dimethyl Sulfoxide (DMSO) ActiveReagent Chlorodimethylsulfonium Chloride (Active Oxidizing Agent) DMSO->ActiveReagent + Oxalyl Chloride OxalylChloride Oxalyl Chloride OxalylChloride->ActiveReagent BenzophenoneHydrazone Benzophenone Hydrazone IntermediateComplex Intermediate Complex BenzophenoneHydrazone->IntermediateComplex + Active Reagent Triethylamine Triethylamine (Base) Triethylamine->IntermediateComplex Base ActiveReagent->IntermediateComplex This compound This compound (Product) IntermediateComplex->this compound Elimination Byproducts Byproducts (Triethylammonium chloride, CO, CO2, Dimethyl Sulfide) IntermediateComplex->Byproducts

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow Experimental Workflow start Start prep_reagents Reagent Preparation Purify/Dry Solvents & Reactants start->prep_reagents prep_oxidant Oxidizing Agent Formation Mix DMSO & Oxalyl Chloride in THF at -55°C prep_reagents->prep_oxidant reaction Reaction with Hydrazone Add Benzophenone Hydrazone & Triethylamine at -78°C prep_oxidant->reaction workup Work-up Filter Reaction Mixture Concentrate Filtrate reaction->workup purification Purification Dissolve in Pentane Filter through Alumina Concentrate workup->purification end End Product: Analytically Pure this compound purification->end

Caption: Step-by-step experimental workflow for synthesis and purification.

Safety and Handling Precautions

General Precautions:

  • This procedure should only be performed by trained personnel in a well-ventilated chemical fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • An eyewash station and safety shower should be readily accessible.[3][4]

Oxalyl Chloride:

  • Toxicity: Oxalyl chloride is highly toxic and corrosive.[1] It can cause severe burns to the skin, eyes, and respiratory tract.[2][4] Inhalation can be fatal.

  • Reactivity: It reacts violently with water, releasing toxic gases such as hydrogen chloride and carbon monoxide.[2] All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen).[2]

  • Handling: Handle under an inert atmosphere and add it to the reaction mixture slowly to control the exothermic reaction.[2][5]

This compound:

  • Instability: Diazo compounds are potentially explosive and can decompose upon heating or exposure to light. While this compound is more stable than smaller diazoalkanes, it should be handled with care.[6]

  • Storage: The purified product should be used immediately or stored in a cool, dark place.[6] On standing, it can decompose to benzophenone azine.[6]

Waste Disposal:

  • All chemical waste must be disposed of according to local and national regulations. Do not mix waste streams. Quench any reactive reagents and intermediates carefully before disposal.

References

Application Notes and Protocols: Generation of Diphenylcarbene from Diazodiphenylmethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the generation of diphenylcarbene from its precursor, diazodiphenylmethane. Diphenylcarbene is a highly reactive intermediate with significant applications in organic synthesis, mechanistic studies, and materials science. The protocols described herein cover the synthesis of this compound from benzophenone hydrazone and its subsequent conversion to diphenylcarbene via photolytic and thermolytic methods. Safety precautions, data interpretation, and characterization techniques are also discussed.

Introduction

Diphenylcarbene (Ph₂C:) is a classic example of a divalent carbon species known as a carbene. It exists in two spin states: a singlet state with paired electrons and a triplet ground state with two unpaired electrons.[1] The distinct reactivity of each state makes diphenylcarbene a versatile tool for synthetic chemists. The generation of diphenylcarbene is most commonly achieved through the decomposition of this compound (Ph₂CN₂), a relatively stable diazo compound.[2] This decomposition can be induced by heat (thermolysis) or light (photolysis), leading to the extrusion of nitrogen gas and the formation of the carbene.[2] Understanding and controlling the generation of diphenylcarbene is crucial for its effective utilization in various chemical transformations, including cyclopropanations, C-H insertions, and ylide formations.

Data Presentation

Table 1: Spectroscopic Data for Diphenylcarbene and Related Species
SpeciesTechniqueWavelength (λmax) / SignalSolvent / ConditionsReference
Diphenylcarbene (triplet)UV-Vis314 nmCyclohexane[3]
Diphenylcarbene (triplet)UV-Vis344, 362, 454 nmDegassed Benzene (20 °C)[4]
Diphenylcarbene (triplet)EPRD = 0.113 cm⁻¹, E = 0.0011 cm⁻¹-[4]
Benzhydryl RadicalUV-Vis334 nmCyclohexane[3]
Diphenylcarbonyl Oxide (Ph₂COO)UV-Vis~410 nmAcetonitrile[5]
Table 2: Kinetic Data for Diphenylcarbene Reactions
ReactionRate Constant (k)TemperatureSolventReference
Diphenylcarbene + Oxygen5 x 10⁹ M⁻¹ s⁻¹300 KAcetonitrile[5]
Diphenylcarbene + CCl₄-AmbientAcetonitrile[6]
Diphenylcarbene + C₆₀4.0 x 10⁵ M⁻¹ s⁻¹-Benzene[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzophenone Hydrazone

This protocol describes a modern and safer alternative to the traditional mercury oxide method, employing a Swern-type oxidation.[8][9]

Materials:

  • Benzophenone hydrazone

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Pentane

  • Basic alumina

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer and stir bars

  • Low-temperature thermometer

  • Cannula and syringes

Procedure:

  • Preparation of the Activating Reagent: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add anhydrous THF (50 mL). Cool the flask to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride (1.05 equivalents) via syringe.[9]

  • Activation of DMSO: In a separate dry flask, dissolve DMSO (2.1 equivalents) in anhydrous THF. Add this solution dropwise to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the resulting mixture for 15 minutes.

  • Addition of Hydrazone: Dissolve benzophenone hydrazone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the activated DMSO mixture at -78 °C. A color change is typically observed.

  • Addition of Base: After stirring for 30 minutes at -78 °C, add triethylamine (2.1 equivalents) dropwise to the reaction mixture.[9] The solution will turn a deep red/purple color, indicating the formation of this compound.

  • Work-up: Allow the reaction to warm to room temperature. Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with pentane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. The crude product is a red-black solid.[2] For purification, dissolve the crude material in a minimal amount of pentane and pass it through a short plug of basic alumina.[9] Evaporate the solvent to yield pure this compound.

Safety Precautions:

  • Diazo compounds are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock.[10]

  • Oxalyl chloride and DMSO are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • The reaction should be carried out under an inert atmosphere to prevent side reactions.

Protocol 2: Generation of Diphenylcarbene via Photolysis

This protocol describes the generation of diphenylcarbene using ultraviolet (UV) light.

Materials:

  • This compound

  • Anhydrous and degassed solvent (e.g., benzene, acetonitrile, or cyclohexane)

  • UV photoreactor or a mercury lamp with a suitable filter (e.g., Pyrex to filter out wavelengths below 300 nm)

  • Quartz reaction vessel

  • Substrate for carbene reaction (if applicable)

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in the chosen anhydrous and degassed solvent in a quartz reaction vessel. The concentration will depend on the specific application and quantum yield, but a starting point is typically in the millimolar range.

  • Degassing: Thoroughly degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon) for at least 30 minutes. This is crucial to prevent the reaction of the carbene with oxygen.[5]

  • Photolysis: Place the reaction vessel in the photoreactor and irradiate with UV light. The red color of the this compound will fade as it is converted to diphenylcarbene and nitrogen gas is evolved. The irradiation time will depend on the lamp intensity, concentration, and the desired conversion.

  • Monitoring the Reaction: The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the disappearance of the characteristic absorption of this compound and the appearance of transient absorptions of diphenylcarbene.

  • Trapping the Carbene: If a specific product is desired, the substrate for the carbene reaction should be present in the solution during photolysis.

Safety Precautions:

  • UV radiation is harmful to the eyes and skin. Use appropriate shielding and wear UV-protective eyewear.

  • Ensure the photoreactor is well-ventilated to prevent the buildup of any volatile organic compounds.

Protocol 3: Generation of Diphenylcarbene via Thermolysis

This protocol describes the generation of diphenylcarbene using heat.

Materials:

  • This compound

  • High-boiling, inert solvent (e.g., chlorobenzene, xylene)

  • Heating mantle with a temperature controller

  • Reflux condenser

  • Inert gas supply

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound in the high-boiling solvent.

  • Thermolysis: Heat the solution to the desired temperature. The thermal decomposition of this compound typically occurs at temperatures around 80 °C and above.[11] The evolution of nitrogen gas will be observed.

  • Reaction Time: The reaction time will depend on the temperature and the concentration of the starting material. Monitor the reaction by TLC or another suitable analytical technique until the this compound is consumed.

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The subsequent work-up will depend on the products formed from the reaction of diphenylcarbene with the solvent or any added trapping agent.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Use a heating mantle with a temperature controller to avoid overheating, which could lead to uncontrolled decomposition.

Mandatory Visualizations

reaction_workflow cluster_synthesis Synthesis of this compound cluster_generation Generation of Diphenylcarbene cluster_reactions Carbene Reactions benzophenone_hydrazone Benzophenone Hydrazone This compound This compound (Ph₂CN₂) benzophenone_hydrazone->this compound Swern Oxidation swern_reagents Oxalyl Chloride, DMSO, Triethylamine photolysis Photolysis (hν) This compound->photolysis thermolysis Thermolysis (Δ) This compound->thermolysis diphenylcarbene Diphenylcarbene (Ph₂C:) photolysis->diphenylcarbene thermolysis->diphenylcarbene nitrogen N₂ diphenylcarbene->nitrogen - N₂ products Products (e.g., Cyclopropane, Ether) diphenylcarbene->products trapping_agent Trapping Agent (e.g., Alkene, Alcohol)

Caption: Workflow for the generation of diphenylcarbene.

reaction_mechanism cluster_0 This compound Decomposition cluster_1 Spin States of Diphenylcarbene start Ph₂C=N⁺=N⁻ transition [Ph₂C--N₂]‡ start->transition hν or Δ products Ph₂C: + N₂ transition->products singlet Singlet Diphenylcarbene (Paired Electrons) products->singlet triplet Triplet Diphenylcarbene (Unpaired Electrons) singlet->triplet Intersystem Crossing (ISC)

Caption: Mechanism of diphenylcarbene formation.

References

Troubleshooting & Optimization

Technical Support Center: Diazodiphenylmethane Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diazodiphenylmethane for the esterification of carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of esterification with this compound?

The esterification of carboxylic acids with this compound proceeds through a two-step mechanism. First, the acidic proton of the carboxylic acid protonates the this compound to form a diphenylmethyldiazonium cation and a carboxylate anion. Subsequently, the carboxylate anion acts as a nucleophile, attacking the diphenylmethyl group in an SN2 reaction, which results in the formation of the diphenylmethyl ester and the liberation of nitrogen gas as the sole byproduct.[1][2][3] This reaction is highly favorable due to the formation of the stable nitrogen molecule.[2][3]

Q2: What are the main advantages of using this compound for esterification?

The primary advantages of this method are the mild reaction conditions and the operational simplicity. The reaction typically proceeds at room temperature and does not require strong acids or bases, making it suitable for substrates with sensitive functional groups.[4] The only byproduct is nitrogen gas, which simplifies purification.[2]

Q3: Is it necessary to isolate this compound before the esterification reaction?

No, and it is often recommended not to. This compound can be unstable and decompose upon standing.[5] Therefore, in situ generation of this compound in the presence of the carboxylic acid is a safer and more efficient approach. This method avoids the accumulation of the hazardous diazo compound and often leads to higher yields of the desired ester.[4]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of Ester 1. Decomposition of this compound: this compound is unstable and can decompose, especially when exposed to light, heat, or acidic impurities.[5] 2. Presence of Water: Water can react with this compound to form benzhydrol, consuming the reagent. 3. Insufficiently Acidic Carboxylic Acid: While the reaction is generally applicable, very weakly acidic carboxylic acids may not efficiently protonate the this compound.1. Generate this compound in situ for immediate reaction with the carboxylic acid.[4] If using a pre-made solution, use it immediately after preparation and store it in the dark at low temperatures.[5] 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. While this is a rare issue for most carboxylic acids, consider an alternative esterification method if the substrate is exceptionally non-acidic.
Presence of a White, Crystalline Impurity Benzophenone Azine Formation: This is a common side product resulting from the decomposition of this compound.[5][6][7][8]1. Benzophenone azine is poorly soluble in petroleum ether and can often be removed by filtration of the reaction mixture.[5] 2. If filtration is insufficient, purification by column chromatography may be necessary.[8]
Formation of Diphenylmethyl Ether Byproduct Presence of Alcohols: If an alcohol is present in the reaction mixture (e.g., as a solvent or impurity), it can compete with the carboxylic acid and react with this compound to form the corresponding diphenylmethyl ether.[7][9]1. Use aprotic solvents such as diethyl ether, THF, or dichloromethane. 2. Ensure the carboxylic acid starting material is free from alcohol impurities.
Incomplete Reaction 1. Insufficient this compound: The stoichiometry may be inadequate to convert all of the carboxylic acid. 2. Poor Solubility: The carboxylic acid may not be fully dissolved in the reaction solvent, limiting its availability to react.1. Add the this compound solution portion-wise until the characteristic red-black color of the diazo compound persists, indicating the consumption of the carboxylic acid. 2. Choose a solvent in which the carboxylic acid has good solubility. Gentle warming may be attempted, but with caution to avoid decomposition of the this compound.

Experimental Protocols

Protocol 1: In Situ Generation and Esterification of a Carboxylic Acid

This protocol is adapted from methodologies that emphasize safety and efficiency by avoiding the isolation of this compound.[4]

Materials:

  • Benzophenone hydrazone

  • Oxidizing agent (e.g., (difluoroiodo)benzene or activated manganese dioxide)

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Carboxylic acid

  • Triethylamine (if using an oxidant that generates an acid byproduct)

Procedure:

  • To a solution of the carboxylic acid in the chosen anhydrous solvent, add the oxidizing agent and any necessary base (like triethylamine).

  • In a separate flask, prepare a solution of benzophenone hydrazone in the same anhydrous solvent.

  • Slowly add the benzophenone hydrazone solution to the carboxylic acid mixture at room temperature with stirring. The disappearance of the red-black color of this compound indicates its consumption.

  • Continue the addition until a faint persistent red-black color is observed, signifying the complete esterification of the carboxylic acid.

  • Quench any excess this compound by adding a few drops of acetic acid until the color disappears.

  • The reaction mixture can then be worked up by washing with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and the quenching agent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diphenylmethyl ester.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Purification of Diphenylmethyl Ester from Benzophenone Azine

This procedure focuses on the removal of the common benzophenone azine impurity.[5][8]

Procedure:

  • After the reaction workup, dissolve the crude product in a minimal amount of a solvent in which the ester is soluble but the azine is not, such as cold petroleum ether or a mixture of diethyl ether and petroleum ether.

  • Benzophenone azine will precipitate as a white or off-white solid.

  • Filter the mixture through a pad of celite or a sintered glass funnel to remove the insoluble benzophenone azine.

  • Wash the filter cake with a small amount of the cold solvent to recover any entrained product.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the purified diphenylmethyl ester.

Visualized Reaction Pathways and Workflows

Esterification_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (SN2) RCOOH Carboxylic Acid (R-COOH) H_plus + H+ RCOOH->H_plus RCOO_minus Carboxylate (R-COO-) RCOOH->RCOO_minus Ph2CN2 This compound (Ph2CN2) Ph2CHN2_plus Diphenylmethyldiazonium (Ph2CH-N2+) Ph2CN2->Ph2CHN2_plus H_plus->Ph2CN2 Proton Transfer RCOO_minus->Ph2CHN2_plus Attack Ester Diphenylmethyl Ester (R-CO-O-CHPh2) RCOO_minus->Ester N2 Nitrogen (N2) Ph2CHN2_plus->N2 Loss of N2 Ph2CHN2_plus->Ester

Caption: Mechanism of this compound esterification.

Side_Reactions Ph2CN2 This compound Benzhydrol Benzhydrol (Ph2CHOH) Ph2CN2->Benzhydrol + H2O Ether Diphenylmethyl Ether (Ph2CHOR') Ph2CN2->Ether + R'OH Azine Benzophenone Azine (Ph2C=N-N=CPh2) Ph2CN2->Azine Decomposition H2O Water (H2O) ROH Alcohol (R'OH) Decomposition Decomposition (e.g., standing)

Caption: Common side reactions in this compound esterification.

Experimental_Workflow start Start mix Mix Carboxylic Acid, Oxidant, Solvent start->mix add_hydrazone Slowly Add Benzophenone Hydrazone Solution mix->add_hydrazone monitor Monitor for Persistent Red/Black Color add_hydrazone->monitor quench Quench Excess Reagent with Acetic Acid monitor->quench workup Aqueous Workup (e.g., NaHCO3 wash) quench->workup dry Dry Organic Layer and Evaporate Solvent workup->dry purify Purify Crude Product (Filtration/Chromatography) dry->purify end Pure Diphenylmethyl Ester purify->end

Caption: General experimental workflow for in situ esterification.

References

Technical Support Center: Optimizing Diazodiphenylmethane Cyclopropanation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize diazodiphenylmethane cyclopropanation reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in this compound cyclopropanation reactions?

Low yields are typically traced back to several key factors:

  • Catalyst Inactivity: The chosen metal catalyst may be inefficient or degraded. Rhodium(II) and Palladium complexes are generally the most effective catalysts.[1][2]

  • Diazo Compound Decomposition: this compound is unstable and can decompose before reacting with the alkene, especially in the presence of acid, heat, or rough surfaces.[3]

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and concentration plays a critical role in reaction efficiency.

  • Side Reactions: Competing reaction pathways, such as carbene dimerization, C-H insertion, or reactions with the solvent, can consume the diazo compound and reduce the desired product yield.[3]

  • Steric Hindrance: Sterically encumbered alkenes can be challenging substrates, often requiring more forcing conditions or higher equivalents of the diazo reagent.[4]

Q2: How do I select the appropriate catalyst for my cyclopropanation?

Catalyst selection is crucial for both yield and selectivity.

  • Rhodium(II) Catalysts: Complexes like dirhodium tetraacetate (Rh₂(OAc)₄) are highly effective and widely used for cyclopropanation with diazo compounds.[1][5] Other variants, such as Rh₂(OCOCF₃)₄, can also be effective.[4]

  • Palladium Catalysts: Palladium compounds, particularly Pd(acac)₂, are efficient catalysts, especially for the cyclopropanation of dienes.[2][6]

  • Copper Catalysts: While historically significant, copper catalysts are often less efficient than their rhodium counterparts under similar conditions.[4]

  • Chiral Catalysts: For enantioselective reactions, chiral rhodium(II) catalysts are employed to control the stereochemistry of the resulting cyclopropane.[4][5]

Q3: What is the role of the solvent, and which one should I choose?

The solvent can dramatically influence reaction outcomes. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene are commonly used.[7] In some metal- and catalyst-free systems, using water as the sole solvent has been shown to dramatically increase reaction efficiency.[8] The optimal solvent should be determined empirically for each specific substrate combination.

Q4: How can I improve the diastereoselectivity of my reaction?

Diastereoselectivity is primarily influenced by the catalyst and the substrate's steric and electronic properties.

  • Catalyst Choice: The ligand environment of the metal catalyst is a key determinant of stereoselectivity.[4]

  • Flow Chemistry: Continuous flow processes have been shown to achieve high diastereoselectivity (e.g., 10:1) in certain systems.[9]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the transition state that leads to the thermodynamically more stable diastereomer.

Q5: Are there safer methods for handling this compound?

Yes. Due to the toxicity and explosive nature of diazo compounds, in situ generation or the use of continuous flow chemistry is highly recommended.[2][3]

  • In Situ Generation: Diazo compounds can be generated in the reaction mixture from more stable precursors, avoiding the need to isolate the hazardous intermediate.

  • Continuous Flow: Flow chemistry allows for the generation and immediate consumption of small amounts of the diazo compound in a controlled manner, significantly enhancing safety and scalability.[9][10]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: Have you confirmed the activity of your catalyst and the purity of your this compound? A: Catalysts can degrade over time, and this compound solutions can decompose upon storage. Verify catalyst activity with a reliable control reaction. If preparing the diazo compound yourself, ensure the precursor is pure and the generation procedure is followed correctly. The highly reactive nature of carbenes means the rate-determining step is often their formation.[11]

Q: Are your reaction conditions optimized? A: Small changes in solvent, temperature, or concentration can have a large impact. Screen different solvents and temperatures to find the optimal conditions for your specific substrate. For example, some reactions show significantly higher yields in THF or even water compared to DCM or toluene.[7]

Q: Is your alkene substrate sufficiently reactive? A: Electron-rich alkenes are generally more reactive towards electrophilic metal carbenes.[1] Electron-deficient alkenes may require more reactive catalyst systems or different reaction conditions.[4][8] Highly sterically hindered alkenes may require increased equivalents of the diazo reagent for complete conversion.[4]

Problem: Multiple Side Products are Observed

Q: What are the most common side products and how can they be minimized? A: The primary side reactions involve the carbene intermediate.

  • Carbene Dimerization: The formation of tetraphenylethylene from the dimerization of the diphenylcarbene is a common side reaction. This can often be suppressed by the slow addition of the this compound solution to the reaction mixture, keeping its instantaneous concentration low.

  • C-H Insertion: The carbene can insert into solvent C-H bonds or even C-H bonds on the substrate itself.[3] Choosing a less reactive solvent can mitigate this.

  • Cyclopropene Formation: If the substrate contains an alkyne, competitive cyclopropenation can occur. Modifying the diazo reagent, for instance by using a TMS-protected version, can suppress this side reaction.[4]

Problem: Poor Diastereoselectivity

Q: How can I control the diastereomeric ratio (d.r.) of the product? A: The approach of the alkene to the metal-carbene intermediate dictates the stereochemical outcome.

  • Catalyst Ligands: The steric and electronic properties of the ligands on the metal catalyst are the most powerful tool for controlling diastereoselectivity. Screening different catalysts (e.g., with different carboxylate ligands on a Rh(II) center) is a primary optimization step.[4]

  • Temperature and Solvent: While generally having a smaller effect than the catalyst, optimizing temperature and solvent can fine-tune the diastereomeric ratio.

Data Presentation

Table 1: Effect of Catalyst on Cyclopropanation Yield (Data synthesized from a model reaction of carvone with a diazo acetate reagent, demonstrating catalyst-dependent efficiency)[4]

EntryCatalystYield (%)
1CopperIneffective
2PalladiumIneffective
3Rh₂(OCOCF₃)₄20
4Rh₂(OAc)₄28
5Rh₂(esp)₂45

Table 2: Influence of Solvent on Cyclopropanation Yield (Data based on the reaction of a diazooxindole with an electron-deficient alkene)[7]

EntrySolventTime (h)Yield (%)
1DCM1281
2THF1592
3Toluene2489
4H₂O598

Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Batch Cyclopropanation

  • Preparation: In a nitrogen-filled glovebox or under an inert atmosphere, add the alkene substrate (1.0 equiv) and the Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%) to a flame-dried Schlenk flask containing the chosen anhydrous solvent (e.g., DCM or THF, to make a 0.1 M solution).[6]

  • Reaction Initiation: While stirring the mixture at the desired temperature (typically room temperature), add a solution of this compound (1.2-1.5 equiv) in the same solvent dropwise over 1-2 hours using a syringe pump. The slow addition is critical to minimize carbene dimerization.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting alkene and the formation of the product can be tracked. The deep color of the this compound solution should fade upon complete consumption.

  • Workup: Once the reaction is complete, quench any remaining diazo compound by adding a few drops of acetic acid. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the cyclopropane product(s).

Protocol 2: Conceptual Workflow for Continuous Flow Cyclopropanation

This protocol emphasizes safety by generating and immediately using the diazo compound.[10]

  • Setup: Use a microreactor setup with at least two inlet pumps.

  • Stream A: Prepare a solution of the alkene substrate and the catalyst (e.g., Pd(acac)₂) in a suitable solvent like toluene.[10]

  • Stream B: Prepare a solution of the this compound precursor (e.g., benzophenone hydrazone for oxidation, or an N-methyl-N-nitroso amide derivative for base-mediated decomposition).

  • Stream C (if needed): Prepare a solution of the reagent needed for in situ generation (e.g., an oxidizing agent or a base like aqueous KOH).[10]

  • Reaction: Pump the streams to a T-mixer where they combine and enter a heated or cooled reaction coil. The this compound is generated in situ and immediately reacts with the alkene in the presence of the catalyst.

  • Collection: The output stream from the reactor coil, containing the product, is collected for subsequent workup and purification. This method avoids the accumulation of hazardous diazo compounds.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation prep_reagents Prepare Solutions (Alkene, Catalyst, This compound) setup_reaction Assemble Dry Glassware under Inert Atmosphere slow_addition Slow Addition of This compound setup_reaction->slow_addition monitor Monitor Progress (TLC/GC) slow_addition->monitor quench Quench Reaction monitor->quench purify Purification (Column Chromatography) quench->purify analyze Characterization (NMR, MS) purify->analyze

Caption: General experimental workflow for a batch cyclopropanation reaction.

troubleshooting_flowchart start Low Yield or No Reaction q_catalyst Is Catalyst Active? start->q_catalyst q_diazo Is Diazo Reagent Fresh? q_catalyst->q_diazo Yes sol_catalyst Action: Test with Control Substrate or Use Fresh Catalyst q_catalyst->sol_catalyst No q_conditions Are Conditions Optimal? q_diazo->q_conditions Yes sol_diazo Action: Prepare Fresh This compound Solution q_diazo->sol_diazo No sol_conditions Action: Screen Solvents and Temperature q_conditions->sol_conditions No logical_relationships reaction Cyclopropanation Reaction yield Yield reaction->yield selectivity Diastereoselectivity reaction->selectivity side_products Side Products reaction->side_products catalyst Catalyst (Rh, Pd) catalyst->reaction solvent Solvent (DCM, THF, H2O) solvent->reaction temp Temperature temp->reaction substrate Substrate (Alkene) substrate->reaction

References

Technical Support Center: Diazodiphenylmethane C-H Insertion Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diazodiphenylmethane C-H insertion reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for this compound C-H insertion reactions?

A1: Rhodium(II) and copper(II) complexes are the most frequently used catalysts for these reactions.[1][2][3] Dirhodium(II) carboxylates, such as rhodium(II) acetate and rhodium(II) octanoate, are particularly common.[4] The choice of catalyst and its ligands can significantly influence the reaction's yield and regioselectivity.[5][6][7]

Q2: What are the typical solvents and reaction temperatures?

A2: Non-polar, aprotic solvents are generally preferred to minimize side reactions with the solvent. Toluene and dichloromethane are common choices.[2] The reaction is often carried out at reflux temperature of the chosen solvent to ensure decomposition of the diazo compound and formation of the carbene intermediate.[2]

Q3: What are the main side reactions to be aware of?

A3: The primary side reactions include the dimerization of the diphenylmethyl carbene to form tetraphenylethylene, and the formation of benzophenone azine.[1][8] If the substrate contains double bonds, cyclopropanation can be a competing reaction.[4] O-H insertion can also be a significant side reaction if the substrate contains hydroxyl groups.

Q4: How can I improve the regioselectivity of the C-H insertion?

A4: Regioselectivity is influenced by both electronic and steric factors. Electron-rich C-H bonds are generally more reactive.[1] The choice of catalyst and ligands plays a crucial role in directing the insertion to a specific C-H bond.[6][7] In intramolecular reactions, the formation of five-membered rings is often favored.[9]

Q5: What are the safety precautions for handling this compound?

A5: this compound is an unstable and potentially explosive compound.[8] It is also toxic and a suspected carcinogen.[10] It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.[10] Solutions of this compound should be prepared fresh and used immediately. Storage is highly discouraged.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst - Use a freshly opened or properly stored catalyst. - Consider a different catalyst, such as a more active rhodium(II) complex.[6] - Increase the catalyst loading, but be aware that this can sometimes affect selectivity.
Decomposition of this compound - Prepare this compound fresh for each reaction.[8] - Avoid exposure to light and heat during handling and storage. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal Reaction Temperature - Ensure the reaction temperature is sufficient for carbene formation (typically reflux).[2] - For sensitive substrates, a lower temperature with a more active catalyst might be necessary.
Incorrect Solvent - Use a dry, aprotic solvent like toluene or dichloromethane.[2] - Ensure the solvent is of high purity and free from protic impurities.
Problem 2: Poor Regioselectivity
Possible Cause Suggested Solution
Inappropriate Catalyst/Ligand Combination - Screen different rhodium(II) catalysts with varying ligands to find the optimal one for your substrate.[5][6][7] - The steric and electronic properties of the ligands can significantly influence the regioselectivity.[6]
Electronic Effects of the Substrate - If multiple C-H bonds have similar reactivity, consider modifying the substrate to electronically differentiate them.[1]
Steric Hindrance - Insertion into sterically hindered C-H bonds is less favorable. If targeting such a position, a less bulky catalyst may be required.
Problem 3: Formation of Side Products
Possible Cause Suggested Solution
Carbene Dimerization (Tetraphenylethylene formation) - Add the this compound solution slowly to the reaction mixture containing the catalyst and substrate. This keeps the concentration of the free carbene low. - Use a higher substrate concentration.
Benzophenone Azine Formation - This can result from the reaction of the carbene with unreacted this compound. Slow addition of the diazo compound can help minimize this.[8]
Cyclopropanation of Alkenes - If your substrate contains a double bond and cyclopropanation is undesired, consider using a catalyst known to favor C-H insertion over cyclopropanation.[4]
O-H Insertion - Protect hydroxyl groups on the substrate before carrying out the C-H insertion reaction.

Data Presentation

Table 1: Effect of Catalyst on Yield and Regioselectivity (Representative Data)

CatalystSolventTemperature (°C)Yield (%)Regioselectivity (Product A : Product B)
Rh₂(OAc)₄Toluene110753 : 1
Rh₂(oct)₄Toluene110824 : 1
Cu(acac)₂Toluene110602 : 1
Rh₂(esp)₂Dichloromethane408510 : 1

Note: This table presents representative data to illustrate trends. Actual results will vary depending on the specific substrate.

Experimental Protocols

General Protocol for Rhodium-Catalyzed C-H Insertion
  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents are anhydrous and reagents are of high purity.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substrate (1.0 mmol) and the rhodium(II) catalyst (0.01-0.05 mmol, 1-5 mol%).

    • Dissolve the solids in the chosen anhydrous solvent (e.g., 10 mL of toluene).

    • In a separate flask, prepare a solution of freshly prepared this compound (1.2 mmol) in the same anhydrous solvent (e.g., 5 mL).

  • Reaction Execution:

    • Heat the substrate and catalyst mixture to reflux.

    • Add the this compound solution dropwise to the refluxing mixture over a period of 1-2 hours using a syringe pump. Slow addition is crucial to minimize side reactions.

    • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Troubleshooting_Workflow cluster_problem Observed Problem cluster_analysis Initial Analysis cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low or No Yield TLC TLC/GC-MS Analysis Low_Yield->TLC Poor_Selectivity Poor Regioselectivity Poor_Selectivity->TLC Side_Products Excessive Side Products Side_Products->TLC Catalyst_Issue Catalyst Inactivity/ Wrong Choice TLC->Catalyst_Issue Starting material remains Diazo_Decomposition Diazo Decomposition TLC->Diazo_Decomposition No product spot, streaking Reaction_Conditions Suboptimal Conditions (Temp, Solvent) TLC->Reaction_Conditions Incomplete reaction Electronic_Steric Substrate Electronics/ Sterics TLC->Electronic_Steric Multiple product spots Slow_Addition Diazo Addition Rate TLC->Slow_Addition Dimer/azine spots Change_Catalyst Change/Screen Catalyst & Ligands Catalyst_Issue->Change_Catalyst Fresh_Diazo Use Freshly Prepared This compound Diazo_Decomposition->Fresh_Diazo Optimize_Conditions Optimize Temperature & Solvent Reaction_Conditions->Optimize_Conditions Electronic_Steric->Change_Catalyst Modify_Substrate Modify Substrate/ Protecting Groups Electronic_Steric->Modify_Substrate Slow_Down_Addition Slow Down Diazo Addition Slow_Addition->Slow_Down_Addition

A troubleshooting workflow for this compound C-H insertion reactions.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Side Products This compound Ph₂CN₂ Carbene_Complex [Rh]=CPh₂ This compound->Carbene_Complex - N₂ Substrate R-H Transition_State [R---H---[Rh]=CPh₂]‡ Substrate->Transition_State Catalyst [Rh₂(OAc)₄] Catalyst->Carbene_Complex Carbene_Complex->Transition_State Dimer Ph₂C=CPh₂ Carbene_Complex->Dimer Dimerization Azine Ph₂C=N-N=CPh₂ Carbene_Complex->Azine + Ph₂CN₂ Transition_State->Catalyst Catalyst Regeneration CH_Insertion R-C(H)Ph₂ Transition_State->CH_Insertion C-H Insertion

A simplified reaction pathway for C-H insertion and competing side reactions.

References

stability and handling precautions for diazodiphenylmethane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diazodiphenylmethane

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide essential information on the stability and safe handling of this versatile but hazardous reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (C₁₃H₁₀N₂) is a diazo compound that exists as red-black crystals with a melting point of approximately 30°C.[1][2] It is a valuable reagent in organic synthesis, primarily used for the preparation of (diphenyl)methyl esters and ethers from carboxylic acids and alcohols, respectively.[2][3] However, it is an inherently unstable and potentially explosive compound.[1][3] The primary hazards are associated with its thermal instability, sensitivity to light, and potential for explosive decomposition.[1][3][4]

Q2: How should I handle this compound safely in the lab?

Due to its instability, meticulous adherence to safety protocols is crucial.[3] Key handling precautions include:

  • Work in a designated area: Always handle this compound in a certified chemical fume hood.[3]

  • Use appropriate Personal Protective Equipment (PPE): This includes a flame-resistant lab coat, safety goggles or a face shield, and chemical-resistant gloves.[3]

  • Handle in solution: It is strongly recommended to handle this compound as a dilute solution and to never concentrate it.[3][5]

  • Use a blast shield: As a precautionary measure, many procedures recommend handling diazo compounds behind a blast shield.[3]

  • Avoid ignition sources: Keep away from heat, sparks, open flames, and hot surfaces.[6]

  • Prevent static discharge: Use electrically grounded lines and equipment to mitigate the risk of explosion from static discharge.[3]

Q3: What are the proper storage conditions for this compound?

Proper storage is critical to maintain its stability.[3]

  • Temperature: For enhanced stability, storage at -78°C is often recommended.[3][5] It decomposes slowly at room temperature.[1]

  • Light: It is light-sensitive and should be stored in a dark location or an amber-colored container.[1][3]

  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]

Q4: What can cause this compound to decompose?

Several factors can trigger the decomposition of this compound:

  • Heat: It decomposes rapidly upon heating.[1] Thermal decomposition in chlorobenzene has been observed at 80°C.[7]

  • Light: Exposure to light can induce decomposition.[1]

  • Acids: Acyclic diazo compounds tend to decompose in the presence of acids.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reagent solution has lost its characteristic red color. Decomposition of this compound.The solution is no longer active. Dispose of it according to your institution's hazardous waste procedures. Prepare a fresh solution for your experiment.
Unexpected side products are observed in the reaction. The this compound may have partially decomposed, leading to the formation of reactive intermediates like carbenes, which can lead to side reactions.Ensure the this compound solution is fresh and has been stored properly. Consider purifying the starting material if it has been stored for an extended period.
Violent bubbling or gas evolution upon addition of a reagent. Rapid decomposition, potentially triggered by an acidic reagent or impurity.Work behind a blast shield. Add the reagent slowly and ensure the reaction is adequately cooled. If the reaction becomes too vigorous, remove the cooling bath and be prepared for an emergency shutdown.

Quantitative Stability and Hazard Data

Parameter Value Source
Melting Point 30 °C (303 K, 86 °F)[1][2][3][8]
Appearance Red-black crystals[1][2][3]
Thermal Decomposition Decomposes slowly at room temperature and rapidly upon heating.[1] Thermal decomposition in oxygen-saturated chlorobenzene has been studied at 80°C.[7]N/A
Solubility Soluble in organic solvents like dichloromethane and diethyl ether.[1][3]N/A

Experimental Protocols

Preparation of this compound (from Benzophenone Hydrazone)

This protocol is based on the oxidation of benzophenone hydrazone.

Materials:

  • Benzophenone hydrazone

  • Activated manganese(IV) oxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Dibasic potassium phosphate (KH₂PO₄)

Procedure:

  • In a suitable reaction flask, combine benzophenone hydrazone and dichloromethane.

  • Add activated manganese(IV) oxide in a molar ratio of approximately 3.5:1 (MnO₂:benzophenone hydrazone).[3]

  • Add dibasic potassium phosphate (10% w/w) to stabilize reaction intermediates.[3]

  • Cool the reaction mixture to 0°C.[3]

  • Allow the reaction to proceed at room temperature for 24 hours.[3]

  • The resulting solution of this compound should be used directly or stored appropriately at low temperatures. Do not attempt to isolate the pure compound.

Visualizations

Logical Relationship for Safe Handling

SafeHandling start Start: Need to use This compound fume_hood Work in a certified chemical fume hood? start->fume_hood ppe Wear appropriate PPE? (Flame-resistant coat, goggles, gloves) fume_hood->ppe Yes stop STOP! Do not proceed until safety measures are in place. fume_hood->stop No solution Is the reagent a dilute solution? ppe->solution Yes ppe->stop No blast_shield Use a blast shield? solution->blast_shield Yes solution->stop No (Never concentrate) grounding Is equipment electrically grounded? blast_shield->grounding Yes blast_shield->stop No (Recommended) proceed Proceed with experiment with caution grounding->proceed Yes grounding->stop No (Recommended)

Caption: Decision-making workflow for the safe handling of this compound.

Decomposition Pathway

Decomposition ddm This compound (C13H10N2) heat_light Heat (Δ) or Light (hν) ddm->heat_light carbene (Diphenyl)methyl Carbene + N2 heat_light->carbene products Further Reactions: - Etherification with alcohols/phenols - Cycloaddition with alkenes/alkynes carbene->products

Caption: Simplified decomposition pathway of this compound.

References

Technical Support Center: Synthesis of Benzophenone Hydrazone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of benzophenone azine during the synthesis of benzophenone hydrazone.

Troubleshooting Guide

Issue: Formation of a solid, insoluble byproduct identified as benzophenone azine.

This is the most common issue encountered during the synthesis of benzophenone hydrazone. The formation of the azine byproduct is a clear indication that the reaction conditions need optimization.

Potential Cause Recommended Solution
Incorrect Stoichiometry: Insufficient hydrazine hydrate relative to benzophenone.The most critical factor is the molar ratio of the reactants. Ensure a significant excess of hydrazine hydrate is used. A molar ratio of at least 2:1 (hydrazine:benzophenone) is recommended, with ratios of 4:1 or higher often providing better results in minimizing azine formation.[1]
Slow or Inefficient Mixing: Localized areas of high benzophenone concentration.Add the benzophenone solution slowly and dropwise to the hydrazine hydrate solution with vigorous stirring. This ensures that benzophenone is immediately in contact with a large excess of hydrazine, favoring the formation of the hydrazone over the azine.[1]
Reaction Temperature Too High: Elevated temperatures can sometimes favor the formation of the more thermodynamically stable azine.While reflux is often necessary to drive the reaction to completion, consider running the reaction at a lower temperature for a longer period if azine formation is excessive.
Inappropriate Solvent: The choice of solvent can influence reaction rates and product solubility.Absolute ethanol is a commonly used and effective solvent for this reaction.[1] Other solvents like methanol or ethylene glycol have also been reported.[2] Ensure the solvent is anhydrous, as water can hydrolyze the formed hydrazone.

Issue: Low yield of the desired benzophenone hydrazone.

Low yields can be attributed to several factors, including incomplete reaction or loss of product during workup and purification.

Potential Cause Recommended Solution
Incomplete Reaction: Insufficient reaction time or temperature.The reaction of benzophenone with hydrazine hydrate typically requires several hours of reflux to go to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Product Loss During Workup: Premature precipitation or loss during extraction.Ensure the reaction mixture is cooled sufficiently to allow for complete crystallization of the benzophenone hydrazone before filtration. If an extraction is performed, be mindful of the solubility of the hydrazone in the chosen solvents.
Purification Issues: Difficulty in separating the hydrazone from the azine byproduct.Benzophenone azine is notably insoluble in petroleum ether, while benzophenone hydrazone has some solubility.[3] This difference can be exploited for purification by washing the crude product with cold petroleum ether to remove the azine. Recrystallization from a suitable solvent like ethanol is also an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is benzophenone azine and why does it form?

Benzophenone azine is a symmetrical molecule formed when two molecules of benzophenone react with one molecule of hydrazine. It is a common byproduct in the synthesis of benzophenone hydrazone. Its formation is favored when the concentration of benzophenone is high relative to hydrazine, or when the initially formed benzophenone hydrazone reacts with another molecule of benzophenone.

Q2: How can I confirm the presence of benzophenone azine in my product?

Benzophenone azine can be identified by its physical and spectral properties. It is a crystalline solid with a higher melting point than benzophenone hydrazone. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can definitively identify the azine structure. Additionally, its insolubility in solvents like petroleum ether can be a simple preliminary test.[3]

Q3: What is the ideal molar ratio of benzophenone to hydrazine hydrate to avoid azine formation?

To minimize the formation of benzophenone azine, a significant excess of hydrazine hydrate should be used. A commonly cited and successful method uses a molar ratio of approximately 1:3.75 (benzophenone:hydrazine).[1] Ratios of 1:2 or higher are generally recommended.[1][2]

Q4: Can I use a catalyst to improve the reaction and avoid byproducts?

Yes, acid catalysts such as acetic acid or sulfuric acid can be used to accelerate the formation of benzophenone hydrazone.[4] The catalyst protonates the carbonyl oxygen of benzophenone, making it more electrophilic and susceptible to nucleophilic attack by hydrazine. However, careful control of the amount of catalyst is necessary, as excessive acidity can lead to other side reactions.

Q5: What is the best method to purify benzophenone hydrazone if benzophenone azine has formed?

The significant difference in solubility between benzophenone hydrazone and benzophenone azine in certain solvents allows for effective purification. Washing the crude product with a solvent in which the azine is poorly soluble, such as cold petroleum ether, can selectively remove the azine.[3] Subsequent recrystallization of the hydrazone from a suitable solvent like ethanol will further enhance its purity. Column chromatography can also be employed for separation.[1]

Data Presentation

The following table summarizes the effect of the reactant molar ratio on the yield of benzophenone hydrazone and the formation of the azine byproduct, based on literature data.

Benzophenone:Hydrazine Molar RatioSolventTemperatureReaction TimeYield of Benzophenone Hydrazone (%)Azine FormationReference
1 : 3.75Absolute EthanolReflux10 hours87%Minimal to none reportedOrganic Syntheses[1][3]
1 : 2Ionic Liquid80-140 °C0.5 - 6 hoursHigh (not specified)Not specifiedSynthetic Communications[1]
1 : 2.8Absolute EthanolReflux3 hoursHigh (not specified)Byproducts increase with high-boiling point solventsSemantic Scholar[2]
1 : 2.8Absolute MethanolReflux9 hoursHigh (not specified)Economical and energy-efficientSemantic Scholar[2]

Experimental Protocols

Key Experiment: Synthesis of Benzophenone Hydrazone with Minimized Azine Formation (Adapted from Organic Syntheses) [1][3]

This protocol emphasizes the use of an excess of hydrazine hydrate to suppress the formation of the benzophenone azine byproduct.

Materials:

  • Benzophenone (40 g, 0.22 mole)

  • 100% Hydrazine hydrate (41.2 g, 0.824 mole)

  • Absolute Ethanol (150 ml)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzophenone in absolute ethanol.

  • To this solution, add the hydrazine hydrate.

  • Heat the mixture to reflux and maintain reflux for 10 hours.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • Colorless crystals of benzophenone hydrazone will separate from the solution.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals to obtain the final product.

Expected Yield: Approximately 37.5 g (87%).

Visualizations

Reaction_Pathway Benzophenone Benzophenone Intermediate Hemiaminal Intermediate Benzophenone->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Hydrazone Benzophenone Hydrazone (Desired Product) Intermediate->Hydrazone - H2O Azine Benzophenone Azine (Byproduct) Hydrazone->Azine + Benzophenone - H2O Another_BP Benzophenone Another_BP->Azine

Caption: Reaction pathway for the formation of benzophenone hydrazone and the azine byproduct.

Troubleshooting_Workflow Start Start Synthesis Check_Product Analyze Product: Azine Present? Start->Check_Product Success Pure Benzophenone Hydrazone Check_Product->Success No Troubleshoot Troubleshooting Steps Check_Product->Troubleshoot Yes Increase_Hydrazine Increase Hydrazine Excess Troubleshoot->Increase_Hydrazine Slow_Addition Slow Benzophenone Addition Troubleshoot->Slow_Addition Optimize_Temp Optimize Temperature Troubleshoot->Optimize_Temp Purify Purification: - Wash with Petroleum Ether - Recrystallize Increase_Hydrazine->Purify Slow_Addition->Purify Optimize_Temp->Purify Purify->Success

Caption: A workflow for troubleshooting the formation of benzophenone azine.

References

Technical Support Center: Diazodiphenylmethane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of diazodiphenylmethane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound involve the oxidation of benzophenone hydrazone. Key oxidizing agents include yellow mercury(II) oxide and activated dimethyl sulfoxide (generated in situ from oxalyl chloride or other reagents).[1][2] An improved, high-yield procedure utilizes chlorodimethylsulfonium chloride, formed from dimethyl sulfoxide (DMSO) and oxalyl chloride, to dehydrogenate benzophenone hydrazone.[3]

Q2: What is the typical yield I can expect for this compound synthesis?

A2: Yields can vary significantly depending on the chosen method, purity of reagents, and reaction conditions. With the mercury(II) oxide method, yields of 89–96% have been reported.[4] A more modern approach using in situ generated chlorodimethylsulfonium chloride from oxalyl chloride and DMSO can achieve a crude yield of 99%, which after purification is about 93%.[3]

Q3: What are the main side products in this synthesis, and how can I minimize them?

A3: The primary side product is benzophenone azine, which can form from the decomposition of this compound, especially upon standing.[4] To minimize its formation, it is recommended to use the freshly prepared this compound immediately.[4] Other impurities can include unreacted benzophenone hydrazone and byproducts from the oxidizing agent.[3] Proper purification, such as filtration through basic alumina, can effectively remove these impurities.[3]

Q4: Is this compound stable? How should I store it?

A4: this compound is an unstable compound and is known to decompose upon standing, even at room temperature, to form benzophenone azine.[4] It exists as red-black crystals that melt just above room temperature.[1] For this reason, it is highly recommended to use the compound immediately after synthesis. If short-term storage is necessary, it should be kept in a cold, dark environment, though its stability will still be limited.

Q5: What are the safety precautions I should take when synthesizing this compound?

A5: this compound is unstable and potentially explosive.[1] The reagents used in its synthesis, such as mercury(II) oxide and oxalyl chloride, are toxic and hazardous.[2][5] It is crucial to conduct the synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When using mercury compounds, be aware of their high toxicity and handle them with extreme care.[2] All chemical waste should be disposed of according to institutional safety guidelines.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of Red Product 1. Impure Reagents: Benzophenone hydrazone or oxidizing agents may be of low quality or degraded. 2. Presence of Water: Moisture can interfere with the reaction. 3. Incorrect Reaction Temperature: The reaction may be too cold or too warm. 4. Inefficient Oxidizing Agent: The chosen oxidizing agent may not be effective under the current conditions.1. Purify Reagents: Recrystallize benzophenone hydrazone from absolute ethanol before use. Ensure oxidizing agents are fresh and properly stored.[3] 2. Use Anhydrous Conditions: Flame-dry glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen).[3] 3. Optimize Temperature: For the oxalyl chloride method, maintain the temperature between -55 °C and -50 °C during the addition of reagents and then cool to -78 °C.[3] For the mercuric oxide method, the reaction is typically run at room temperature.[4] 4. Choose a Reliable Method: The method using oxalyl chloride and DMSO is reported to be highly efficient.[3]
Final Product is a Yellow/Orange Solid Instead of Red-Black Crystals 1. Decomposition: The this compound has decomposed to benzophenone azine. 2. Incomplete Reaction: A significant amount of unreacted benzophenone hydrazone (which is colorless) may be present.1. Use Immediately: Use the this compound as soon as it is synthesized. Avoid prolonged storage.[4] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. 3. Purification: Purify the crude product by dissolving it in pentane and filtering through a pad of basic alumina to remove benzophenone azine and unreacted hydrazone.[3]
Copious White Precipitate During Reaction (Oxalyl Chloride Method) This is expected.The white precipitate is triethylamine hydrochloride, which is a byproduct of the reaction. It should be filtered off while the solution is cold.[3]
Difficulty in Purifying the Product 1. Recrystallization Issues: Finding a suitable solvent for recrystallization can be challenging, and product loss can occur. 2. Contamination with Byproducts: The crude product may be contaminated with benzophenone azine, unreacted starting materials, or byproducts from the oxidant.1. Alternative Purification: Instead of recrystallization from petroleum ether, a simpler and more efficient method is to dissolve the crude product in pentane and filter it through a pad of activated basic alumina.[3] 2. Thorough Washing: During the workup, ensure proper washing steps to remove soluble impurities.

Quantitative Data Summary

Synthesis Method Oxidizing Agent Solvent Temperature (°C) Reaction Time Yield (%) Notes
Oxidation of Benzophenone HydrazoneYellow Mercury(II) OxidePetroleum EtherRoom Temperature6 hours89 - 96The product should be used immediately to avoid decomposition.[4]
Dehydrogenation of Benzophenone HydrazoneOxalyl Chloride / DMSOTetrahydrofuran-78 to -50~1 hour99 (crude), 93 (purified)This method avoids the use of heavy-metal salts. Purification is done by filtration through basic alumina.[3]

Detailed Experimental Protocols

Method 1: Synthesis using Yellow Mercury(II) Oxide

This protocol is adapted from a procedure described in Organic Syntheses.[4]

Materials:

  • Benzophenone hydrazone (19.6 g, 0.1 mole)

  • Yellow oxide of mercury (22 g, 0.1 mole)

  • Petroleum ether (b.p. 30–60 °C) (100 ml)

Procedure:

  • In a pressure bottle, combine benzophenone hydrazone, yellow oxide of mercury, and petroleum ether.

  • Close the bottle securely and wrap it in a wet towel.

  • Shake the mixture mechanically at room temperature for 6 hours.

  • After the reaction is complete, filter the mixture to remove mercury and any insoluble benzophenone azine.

  • Evaporate the filtrate to dryness under reduced pressure at room temperature.

  • The resulting red-black crystalline residue is this compound. It is recommended to use this product immediately.

Method 2: Synthesis using Oxalyl Chloride and DMSO

This high-yield protocol is adapted from a procedure in Organic Syntheses.[3]

Materials:

  • Dimethyl sulfoxide (DMSO) (3.98 mL, 56.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (450 mL + 50 mL + 50 mL)

  • Oxalyl chloride (4.67 mL, 53.5 mmol)

  • Benzophenone hydrazone (10.00 g, 51.0 mmol)

  • Triethylamine (15.05 mL, 0.107 mol)

  • Pentane (~420 mL)

  • Activated basic alumina (100 g)

Procedure:

  • Preparation of the Activated DMSO:

    • Flame-dry a 1-L three-necked round-bottom flask under a stream of nitrogen.

    • Equip the flask with a mechanical stirrer, a low-temperature thermometer, and septa for reagent addition.

    • Charge the flask with DMSO and 450 mL of anhydrous THF.

    • Cool the solution to -55 °C under a positive pressure of nitrogen with stirring.

    • In a separate flask, prepare a solution of oxalyl chloride in 50 mL of anhydrous THF.

    • Add the oxalyl chloride solution to the DMSO/THF mixture over 10 minutes, maintaining the temperature between -55 °C and -50 °C.

    • Stir the mixture for 35 minutes at this temperature.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Formation of this compound:

    • In a separate flask, dissolve benzophenone hydrazone and triethylamine in 50 mL of anhydrous THF.

    • Add this solution to the cold activated DMSO mixture over 10 minutes via cannula. A deep-red solution with a white precipitate will form.

    • Maintain the reaction at -78 °C for 30 minutes.

  • Workup and Isolation of Crude Product:

    • Filter the cold reaction mixture through a medium porosity sintered-glass funnel into a 2-L round-bottom flask.

    • Rinse the solid precipitate (triethylamine hydrochloride) with two 100-mL portions of THF.

    • Concentrate the filtrate at room temperature by rotary evaporation to obtain the crude this compound as a red oil that solidifies upon cooling.

  • Purification:

    • Dissolve the crude product in 120 mL of pentane.

    • Rapidly filter the solution through a pad of 100 g of activated basic alumina in a sintered glass funnel.

    • Rinse the alumina with pentane (approx. 300 mL) until the filtrate is colorless.

    • Concentrate the filtrate by rotary evaporation to yield analytically pure this compound as a red crystalline solid.

Visualizations

experimental_workflow_mercuric_oxide start Start reagents Combine: - Benzophenone hydrazone - Yellow mercury(II) oxide - Petroleum ether in a pressure bottle start->reagents reaction Shake mechanically at room temperature for 6 hours reagents->reaction filtration Filter to remove mercury and benzophenone azine reaction->filtration evaporation Evaporate filtrate under reduced pressure filtration->evaporation product This compound (Red-black crystals) evaporation->product end End product->end

Caption: Workflow for this compound Synthesis via Mercuric Oxide Oxidation.

experimental_workflow_oxalyl_chloride cluster_prep Preparation of Activated DMSO cluster_reaction This compound Formation cluster_workup Workup and Purification prep_start Start cool_dmso Cool DMSO in THF to -55 °C prep_start->cool_dmso add_oxalyl Add Oxalyl Chloride in THF (-55 to -50 °C) cool_dmso->add_oxalyl stir_activated Stir for 35 min add_oxalyl->stir_activated cool_to_78 Cool to -78 °C stir_activated->cool_to_78 add_hydrazone Add Benzophenone Hydrazone and Triethylamine in THF cool_to_78->add_hydrazone react_30min Maintain at -78 °C for 30 min add_hydrazone->react_30min filter_precipitate Filter cold mixture react_30min->filter_precipitate concentrate_filtrate Concentrate filtrate (Crude product) filter_precipitate->concentrate_filtrate dissolve_pentane Dissolve in Pentane concentrate_filtrate->dissolve_pentane filter_alumina Filter through Basic Alumina dissolve_pentane->filter_alumina concentrate_final Concentrate filtrate filter_alumina->concentrate_final final_product Pure this compound concentrate_final->final_product end End final_product->end

Caption: Workflow for this compound Synthesis via the Oxalyl Chloride/DMSO Method.

References

Technical Support Center: Managing Steric Hindrance with Diazodiphenylmethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing diazodiphenylmethane, particularly when encountering challenges related to steric hindrance.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (C₁₃H₁₀N₂) is an organic reagent that appears as red-black crystals.[1] It is primarily used in organic synthesis to prepare (diphenyl)methyl esters from carboxylic acids and (diphenyl)methyl ethers from alcohols.[1] The reaction with carboxylic acids is particularly efficient, driven by the formation of nitrogen gas.[2]

Q2: What fundamental safety precautions must be followed when handling this compound?

Diazo compounds, including this compound and its precursor diazomethane, are toxic, irritating, and potentially explosive.[3][4] All work should be conducted in a well-ventilated chemical fume hood, and the use of a blast shield is prudent.[3][4] Standard personal protective equipment (lab coat, safety glasses) should be supplemented with a face shield and double gloving.[4] Avoid scratched glassware, as rough edges can trigger decomposition.[4] It is crucial to consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Q3: How does steric hindrance impede reactions with this compound?

Steric hindrance occurs when bulky functional groups near the reaction site physically obstruct the approach of the reagent. In the context of this compound, the bulky diphenylmethyl group can be blocked from accessing a sterically congested carboxylic acid or alcohol. This can lead to significantly reduced reaction rates or prevent the reaction from occurring altogether. For example, forming ethers with bulky tertiary alcohols poses a significant challenge due to this congestion.[5]

Q4: My reaction with a hindered substrate is failing. What are the likely causes?

If you are experiencing low to no yield with a sterically hindered substrate, the primary causes are likely:

  • Insufficient Reactivity: The substrate may not be acidic enough to react under standard "dark" conditions. This is common for hindered alcohols compared to carboxylic acids.[6]

  • Steric Repulsion: The bulky nature of your substrate is preventing the this compound from reaching the reactive site.

  • Reagent Decomposition: this compound can decompose over time or in the presence of impurities.[3] This can lead to the formation of side products like benzophenone azine.[1]

  • Inappropriate Reaction Conditions: Standard thermal conditions may not be sufficient to overcome the activation energy barrier imposed by steric hindrance.

Q5: Are there alternatives to this compound for extremely hindered substrates?

Yes. When steric hindrance is too great for this compound, other methods can be employed. For hindered ether synthesis, electrochemical methods that generate high-energy carbocations from carboxylic acids have proven effective.[7] For esterification of hindered acids, forming a more reactive intermediate like an acyl halide or using powerful coupling agents (e.g., DCC/DMAP, although these can have their own limitations with hindered substrates) are common strategies.[8][9]

Section 2: Troubleshooting Guide

Problem 1: Low or no yield in the esterification of a sterically hindered carboxylic acid.

  • Analysis: Carboxylic acids are generally acidic enough to react with this compound via a proton transfer mechanism.[2] Severe steric hindrance around the carboxyl group is the most likely issue.

  • Solution 1: Optimize Reaction Conditions. Increase the reaction time and gently heat the reaction mixture. Use a non-polar solvent like diethyl ether or THF to ensure solubility of both reactants.

  • Solution 2: Ensure Reagent Purity. Use freshly prepared or purified this compound. Impurities can catalyze decomposition and reduce the amount of active reagent available.[3]

  • Solution 3: Consider an Alternative Reagent. If optimization fails, the steric barrier may be too significant. Consider converting the carboxylic acid to its acyl chloride and then reacting it with the desired alcohol, though this introduces additional steps and potentially harsh reagents.[9]

Problem 2: Low or no yield in the etherification of a sterically hindered alcohol.

  • Analysis: Alcohols are generally less acidic than carboxylic acids and often fail to react with this compound under thermal ("dark") conditions, a problem exacerbated by steric bulk.[6]

  • Solution 1: Initiate Photochemical Activation. The most effective strategy is to switch from a thermal to a photochemical pathway. Irradiating the reaction mixture with visible light or UV light generates a highly reactive diphenylmethyl carbene intermediate.[1][5] This carbene can then undergo an O-H insertion reaction with the hindered alcohol, bypassing the need for initial protonation.[5][6]

  • Solution 2: Check for Competing Reactions. Water is also a nucleophile that can react. Ensure your solvent and alcohol are anhydrous to prevent the formation of benzhydrol as a byproduct.

Problem 3: Significant formation of benzophenone azine as a side product.

  • Analysis: Benzophenone azine (Ph₂C=N-N=CPh₂) is a common byproduct resulting from the decomposition of this compound.[1] Its formation indicates that the desired reaction with the substrate is too slow, allowing the reagent to decompose.

  • Solution 1: Lower the Reaction Temperature. If using thermal conditions, reducing the temperature can slow the rate of decomposition relative to the desired reaction.

  • Solution 2: Use Freshly Prepared Reagent. The propensity for decomposition increases with storage time.[3] Using freshly prepared this compound minimizes the concentration of impurities that can initiate decomposition pathways.

  • Solution 3: Switch to Photochemical Conditions. For sluggish reactions, especially with alcohols, switching to the photochemical pathway can accelerate the desired O-H insertion, which will outcompete the decomposition pathway.[5]

Section 3: Data Summary

Table 1: Effect of Reaction Pathway on Yield for Hindered Alcohols

The following table summarizes the general difference in reactivity between thermal (dark) and photochemical reaction pathways for the etherification of alcohols with varying acidity and steric bulk using this compound.

Substrate TypeAciditySteric HindranceTypical Yield (Thermal/Dark)Typical Yield (Photochemical)Reference
HexafluoroisopropanolHighLowHighHigh[6]
TrifluoroethanolModerateLowLow to ModerateHigh[6]
IsopropanolLowModerateVery Low / No ReactionHigh[6]
Tertiary AlcoholsVery LowHighNo ReactionGood to High[5]

Section 4: Key Experimental Protocols

Protocol 1: Preparation and Purification of this compound

Caution: Diazo compounds are toxic and potentially explosive. This procedure must be performed by trained personnel in a chemical fume hood behind a blast shield.[3]

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a mechanical stirrer and maintain it under a nitrogen atmosphere.[3]

  • Reagent Preparation: In a separate flask, dissolve benzophenone hydrazone (1.0 equiv) and triethylamine (2.1 equiv) in anhydrous tetrahydrofuran (THF).[3]

  • Reaction: Cool the main reaction flask to -78 °C (dry ice/acetone bath). Prepare a solution of chlorodimethylsulfonium chloride in THF and add it to the flask.[3]

  • Addition: Add the benzophenone hydrazone/triethylamine solution to the cooled reaction mixture via cannula over 10 minutes. The solution will turn a deep red color.[3]

  • Quenching and Extraction: After stirring, quench the reaction with saturated aqueous sodium bicarbonate. Extract the product into diethyl ether.

  • Purification: Quickly filter the crude product through a pad of basic alumina to remove impurities. The product should be in contact with the alumina for no more than 5 minutes to avoid degradation.[3]

  • Storage: The resulting red solution should be used immediately or stored in a freezer for a very short period, as this compound decomposes on standing.[3]

Protocol 2: General Procedure for Photochemical Etherification of a Hindered Alcohol

  • Preparation: In a suitable reaction vessel (e.g., a borosilicate glass vial), dissolve the sterically hindered alcohol (1.0 equiv).

  • Reagent Addition: Add a solution of freshly prepared this compound (1.2-1.5 equiv) in a suitable solvent (e.g., dichloromethane or toluene).

  • Photochemical Reaction: Place the reaction vessel in front of a light source (e.g., a high-power LED lamp or a standard UV lamp used for TLC visualization). Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the red color of the this compound is a good visual indicator of reaction completion.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the resulting ether product by column chromatography.

Section 5: Diagrams and Workflows

G cluster_dark Thermal 'Dark' Pathway (High Acidity Needed) cluster_light Photochemical Pathway (Overcomes Hindrance) Acid R-COOH (Carboxylic Acid) Protonation Proton Transfer Acid->Protonation DDM_dark Ph₂CN₂ (this compound) DDM_dark->Protonation Intermediate Ph₂CHN₂⁺ R-COO⁻ Protonation->Intermediate Hindrance_dark Steric Hindrance can block this step Intermediate->Hindrance_dark Product_dark R-COOCHPh₂ (Ester) Intermediate->Product_dark SN2 Attack N2_dark N₂ Gas Product_dark->N2_dark + Alcohol R-OH (Hindered Alcohol) Product_light R-OCHPh₂ (Ether) Alcohol->Product_light DDM_light Ph₂CN₂ Light hν (Light) DDM_light->Light Carbene Ph₂C: (Diphenylcarbene) Light->Carbene N2_light N₂ Gas Light->N2_light Carbene->Product_light O-H Insertion

Caption: Reaction pathways for this compound.

G Start Reaction Start: Esterification/Etherification with Hindered Substrate CheckYield Is Yield < 20% or No Reaction? Start->CheckYield Cause Primary Cause: Steric Hindrance CheckYield->Cause Yes (<20%) Success Reaction Successful CheckYield->Success No (>20%) SubstrateType Substrate Type? Cause->SubstrateType Acid Carboxylic Acid SubstrateType->Acid Acid Alcohol Alcohol SubstrateType->Alcohol Alcohol SolutionAcid Troubleshooting for Acid: 1. Increase reaction time/temp 2. Use fresh reagent 3. Consider alternative method Acid->SolutionAcid SolutionAlcohol Troubleshooting for Alcohol: 1. Switch to Photochemical conditions (hν) 2. Ensure anhydrous conditions Alcohol->SolutionAlcohol Failure Problem Persists: Re-evaluate synthetic route SolutionAcid->Failure SolutionAlcohol->Success

Caption: Troubleshooting workflow for low-yield reactions.

G Start Goal: Synthesize Ester/Ether of Hindered Substrate Substrate What is the substrate? Start->Substrate Acid Carboxylic Acid Substrate->Acid Alcohol Alcohol Substrate->Alcohol HindranceLevelAcid Level of Hindrance? Acid->HindranceLevelAcid HindranceLevelAlcohol Level of Hindrance? Alcohol->HindranceLevelAlcohol ModerateAcid Moderate HindranceLevelAcid->ModerateAcid SevereAcid Severe HindranceLevelAcid->SevereAcid DDM_Thermal Use this compound (Thermal Conditions) ModerateAcid->DDM_Thermal AlternativeEster Use Alternative Method: (e.g., Acyl Halide) SevereAcid->AlternativeEster AnyHindrance Any HindranceLevelAlcohol->AnyHindrance DDM_Photo Use this compound (Photochemical Conditions) AnyHindrance->DDM_Photo

Caption: Decision pathway for reaction strategy.

References

Technical Support Center: Catalyst Selection for Diazodiphenylmethane Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the catalytic decomposition of diazodiphenylmethane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the decomposition of this compound?

A1: The most frequently employed catalysts for the decomposition of this compound are copper and rhodium complexes. Copper catalysts, particularly copper(I) salts, are known to primarily yield benzophenone azine. Rhodium catalysts, such as rhodium(II) acetate, are also effective and can influence the product distribution. The choice of catalyst is critical in directing the reaction toward the desired product.

Q2: What are the expected major products from the catalytic decomposition of this compound?

A2: The two primary products are benzophenone azine and tetraphenylethylene. The formation of these products is highly dependent on the catalyst and reaction conditions. Generally, copper(I) catalysts favor the formation of benzophenone azine, while the formation of tetraphenylethylene can be influenced by the presence of copper(II) species and the reaction environment.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can significantly influence the reaction rate and product distribution.[1] For instance, in the decomposition of this compound by copper(II) perchlorate in acetonitrile, tetraphenylethylene is the major product; however, the ratio of tetraphenylethylene to benzophenone azine changes in different solvents.[2] Coordinating solvents can also interact with the carbene intermediate, potentially altering its reactivity and the subsequent product formation.

Q4: Can the decomposition of this compound proceed without a catalyst?

A4: Yes, this compound can undergo thermal or photochemical decomposition. However, these methods are often less selective than catalytic approaches and may lead to a wider range of side products resulting from the reactions of the highly reactive diphenylcarbene intermediate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Presence of inhibitors.1. Use a fresh batch of catalyst or activate the catalyst according to standard procedures. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 3. Purify the solvent and starting materials to remove any potential inhibitors.
Low Yield of Desired Product 1. Suboptimal catalyst loading. 2. Incorrect solvent. 3. Competing side reactions.1. Perform a catalyst loading screen to determine the optimal concentration. 2. Experiment with different solvents to find one that favors the desired reaction pathway. 3. Consult the "Common Side Reactions" section below and adjust reaction parameters (e.g., temperature, concentration) to minimize side product formation.
Formation of Unexpected Products 1. Reaction with solvent or impurities. 2. Isomerization or rearrangement of the carbene intermediate. 3. Presence of oxygen.1. Use a high-purity, inert solvent. 2. Characterize the unexpected products to understand the reaction pathway and adjust conditions accordingly. For example, intramolecular C-H insertion reactions of the carbene can lead to rearranged products.[3] 3. The presence of oxygen can influence the product ratio, particularly in copper-catalyzed reactions.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen-mediated side reactions.
Inconsistent Results 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions.1. Ensure the purity and consistency of this compound and the catalyst. 2. Maintain precise control over reaction parameters such as temperature, stirring rate, and reagent addition.

Data Presentation

Table 1: Catalyst Performance in this compound Decomposition

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Major ProductYield (%)Reference
CuCl1Benzene802Benzophenone Azine>95Hypothetical Data
Rh₂(OAc)₄0.5Dichloromethane401Tetraphenylethylene85Hypothetical Data
Cu(OTf)₂2Acetonitrile604Tetraphenylethylene90Hypothetical Data
CuBr1Acetonitrile603Benzophenone Azine>90Hypothetical Data

Note: The data in this table is illustrative and based on typical outcomes. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Decomposition of this compound using Rhodium(II) Acetate

Objective: To synthesize tetraphenylethylene via the Rh₂(OAc)₄-catalyzed decomposition of this compound.

Materials:

  • This compound

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous DCM (20 mL) under an inert atmosphere.

  • Add rhodium(II) acetate dimer (0.005 mmol, 0.5 mol%) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) by observing the disappearance of the characteristic red color of this compound. The reaction is typically complete within 1-2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford tetraphenylethylene as a white solid.

Protocol 2: Decomposition of this compound using Copper(I) Chloride

Objective: To synthesize benzophenone azine via the CuCl-catalyzed decomposition of this compound.

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • Anhydrous benzene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) chloride (0.01 mmol, 1 mol%).

  • Purge the flask with an inert gas.

  • Add anhydrous benzene (20 mL) to the flask.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous benzene (10 mL) under an inert atmosphere.

  • Slowly add the this compound solution to the stirred suspension of CuCl in benzene at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (80 °C) and monitor by TLC. The reaction is typically complete within 2-3 hours.

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield benzophenone azine as yellow crystals.

Visualizations

catalyst_selection_logic start Start: this compound Decomposition desired_product Desired Product? start->desired_product azine Benzophenone Azine desired_product->azine Azine tpe Tetraphenylethylene desired_product->tpe TPE cu_catalyst Select Copper(I) Catalyst (e.g., CuCl) azine->cu_catalyst rh_catalyst Select Rhodium(II) Catalyst (e.g., Rh₂(OAc)₄) or Copper(II) Catalyst tpe->rh_catalyst protocol_cu Follow Protocol 2 cu_catalyst->protocol_cu protocol_rh Follow Protocol 1 rh_catalyst->protocol_rh

Caption: Catalyst selection flowchart.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Flame-dry glassware add_catalyst 2. Add catalyst prep_flask->add_catalyst add_solvent 3. Add anhydrous solvent add_catalyst->add_solvent inert_atm 4. Establish inert atmosphere add_solvent->inert_atm add_diazo 5. Add this compound solution inert_atm->add_diazo stir_react 6. Stir and monitor (TLC) add_diazo->stir_react quench 7. Quench/Filter stir_react->quench extract 8. Extraction/Washing quench->extract dry 9. Dry organic layer extract->dry concentrate 10. Concentrate dry->concentrate purify 11. Purify (Chromatography/Recrystallization) concentrate->purify

Caption: General experimental workflow.

References

Technical Support Center: Workup Procedures for Diazodiphenylmethane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup of reactions involving diazodiphenylmethane.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during the workup of your this compound reaction.

Problem Possible Cause Solution
Persistent red/purple color in the reaction mixture after the expected reaction time. Excess, unreacted this compound remains.Cautiously quench the excess this compound by slowly adding glacial acetic acid dropwise at 0°C until the color disappears and gas evolution ceases.[1]
Low yield of the desired diphenylmethyl ester or ether. Incomplete reaction.- Ensure the carboxylic acid or alcohol starting material is sufficiently acidic to react with this compound.[2] - Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] - Check for decomposition of this compound before or during the reaction. It should be used immediately after preparation.[4]
Product loss during workup.- Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane).[5] - Avoid vigorous shaking during extraction to prevent emulsion formation.
Formation of a white precipitate (benzophenone azine) during the reaction or workup. Decomposition of this compound.Benzophenone azine is sparingly soluble in nonpolar solvents like petroleum ether. It can often be removed by filtration of the crude reaction mixture before aqueous workup.[4] Recrystallization of the final product can also be effective.
Difficulty separating the organic and aqueous layers during extraction (emulsion formation). Presence of fine particulate matter or high concentration of salts.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period to allow for better separation. - If the emulsion persists, filter the entire mixture through a pad of Celite.
The product appears oily and does not crystallize. Presence of impurities such as unreacted starting materials, byproducts (e.g., benzophenone), or residual solvent.- Purify the crude product using column chromatography on silica gel.[6] - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Ensure all solvent has been removed under reduced pressure.
TLC analysis shows multiple spots, indicating a complex mixture. Side reactions or decomposition of starting materials or products.- Confirm the stability of your starting materials and product to the reaction and workup conditions. - Consider alternative purification methods such as preparative TLC or HPLC.

Frequently Asked Questions (FAQs)

Q1: How do I safely quench excess this compound in my reaction?

A1: To safely quench excess this compound, cool the reaction mixture to 0°C in an ice bath. Slowly add glacial acetic acid dropwise with stirring. The characteristic red/purple color of this compound will disappear, and nitrogen gas will evolve. Continue adding acetic acid until the gas evolution ceases and the solution is colorless. This should be performed in a well-ventilated fume hood.[1]

Q2: What is the best solvent for extracting my diphenylmethyl ester or ether product?

A2: Diethyl ether and dichloromethane are commonly used and effective solvents for extracting diphenylmethyl esters and ethers from aqueous solutions.[7][8] The choice of solvent may depend on the specific properties of your product. It is good practice to perform multiple extractions (e.g., 3 times) with smaller volumes of solvent to ensure complete recovery of the product.

Q3: My TLC plate shows a spot that doesn't correspond to my starting material or desired product. What could it be?

A3: A common byproduct in this compound reactions is benzophenone azine, which forms from the decomposition of this compound.[4] Unreacted starting materials or other side products could also be present. You can try to identify the spot by comparing its Rf value to that of a known standard of benzophenone azine or by using spectroscopic methods (e.g., NMR, MS) to characterize the impurity after isolation.

Q4: How can I monitor the progress of my this compound reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[3] Spot the reaction mixture on a TLC plate alongside your starting material. As the reaction progresses, you should see the spot corresponding to your starting material diminish and a new spot for your product appear. This compound itself is colored, so its disappearance can also be a visual indicator of reaction completion. The product, a diphenylmethyl ester or ether, can be visualized under UV light.[6]

Q5: What are the key safety precautions I should take during the workup of a this compound reaction?

A5: Always work in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[11][12] Be particularly cautious during the quenching step, as it involves the evolution of nitrogen gas. Never use ground glass joints or scratched glassware with diazomethane solutions, as this can trigger an explosion.[9] Dispose of all chemical waste according to your institution's safety guidelines.

Data Presentation

Table 1: Typical Reaction Conditions and Yields for Esterification of Carboxylic Acids with this compound

Carboxylic AcidReaction TimeSolventYield of Diphenylmethyl EsterReference
Benzoic Acid30 minutesDiethyl EtherQuantitative (crude)[4]
Acetic AcidNot specifiedNot specifiedNot specified
Phenylacetic AcidNot specifiedNot specifiedNot specified

Note: Yields can vary significantly depending on the purity of the this compound, the specific reaction conditions, and the efficiency of the workup procedure.

Experimental Protocols

Detailed Methodology for the Esterification of Benzoic Acid with this compound

This protocol is adapted from a procedure described in Organic Syntheses.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzoic acid (1 equivalent) in diethyl ether. Cool the solution to 0°C in an ice bath.

  • Addition of this compound: Slowly add a solution of freshly prepared this compound in petroleum ether to the stirred benzoic acid solution. The addition should be done in a thin stream. The red color of the this compound will disappear as it reacts. Continue the addition until a faint persistent pink or yellow color is observed, indicating a slight excess of this compound.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes. The progress can be monitored by TLC, observing the disappearance of the benzoic acid spot.

  • Quenching: After 30 minutes, cautiously add a few drops of glacial acetic acid to quench any excess this compound, as indicated by the disappearance of the color and cessation of gas evolution.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a dilute aqueous solution of sodium hydroxide to remove any unreacted benzoic acid.[4] Subsequently, wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude benzhydryl benzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure diphenylmethyl ester.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve Carboxylic Acid in Solvent (e.g., Ether) at 0°C B 2. Add this compound Solution A->B C 3. Stir at 0°C for 30 min - 1 hr B->C D 4. Quench Excess This compound (Acetic Acid) C->D E 5. Aqueous Extraction (e.g., NaHCO3, H2O, Brine) D->E F 6. Dry Organic Layer (e.g., Na2SO4) E->F G 7. Concentrate Under Reduced Pressure F->G H 8. Purify Crude Product (e.g., Column Chromatography or Recrystallization) G->H

Caption: Experimental workflow for a typical this compound reaction.

troubleshooting_logic Start Low Product Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction WorkupLoss Product Loss During Workup? IncompleteReaction->WorkupLoss No CheckTLC Check TLC for Starting Material IncompleteReaction->CheckTLC Yes Decomposition Reagent Decomposition? WorkupLoss->Decomposition No MultipleExtractions Perform Multiple Extractions WorkupLoss->MultipleExtractions Yes GentleShaking Use Gentle Shaking to Avoid Emulsions WorkupLoss->GentleShaking Yes FreshReagent Use Freshly Prepared This compound Decomposition->FreshReagent Yes IncreaseTime Increase Reaction Time or Use Catalyst CheckTLC->IncreaseTime End Improved Yield IncreaseTime->End MultipleExtractions->End GentleShaking->End FreshReagent->End

References

Technical Support Center: Safe Handling of Diazodiphenylmethane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with diazodiphenylmethane. Given the hazardous nature of this compound, adherence to these guidelines is critical to ensure laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a potentially explosive and toxic compound. The main hazards include:

  • Explosion Risk: Diazo compounds are known to be shock-sensitive and can decompose explosively upon heating, exposure to strong light, or contact with rough surfaces (e.g., ground glass joints).[1] this compound is unstable and should be handled with extreme care.[2]

  • Toxicity: Like other diazo compounds, this compound and its precursors are toxic and irritating. Inhalation or skin contact should be strictly avoided.

  • Incompatible Materials: Violent reactions can occur with alkali metals and other reactive materials.[1]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: A comprehensive suite of PPE is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Hand Protection: Double gloving with nitrile or neoprene gloves is recommended.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood.

Q3: How should I store this compound?

A3: this compound is a red-black solid with a melting point of 29-30 °C.[1] Due to its instability, long-term storage is not recommended. If temporary storage is necessary, it should be kept in a solution with a compatible solvent (e.g., diethyl ether) in a cool, dark place, away from heat and light sources. Containers should have smooth surfaces and be clearly labeled.

Q4: What are the signs of decomposition?

A4: The evolution of nitrogen gas is a clear sign of decomposition. Discoloration of the solution may also indicate degradation. If decomposition is suspected, the material should be quenched immediately and disposed of as hazardous waste.

Q5: What should I do in case of a spill?

A5: The response depends on the size of the spill:

  • Small Spill (inside a fume hood): Lower the sash and allow the solvent to evaporate. The remaining residue should be quenched with acetic acid.

  • Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately and alert others. Contact your institution's environmental health and safety office.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Reaction is not proceeding or is sluggish. 1. Inactive this compound. 2. Insufficiently acidic substrate. 3. Low reaction temperature.1. Use freshly prepared this compound. 2. For reactions with alcohols, which are less acidic than carboxylic acids, the reaction will be slower. Consider a catalyst if appropriate for your synthesis. 3. While heating is a hazard, gentle warming may be possible with extreme caution and appropriate safety measures (e.g., a well-calibrated heating mantle and blast shield). Thermal decomposition has been noted at 80°C.[3]
Violent gas evolution observed. 1. Reaction is proceeding too quickly. 2. Decomposition of this compound.1. Cool the reaction mixture immediately in an ice bath. Add reagents more slowly. 2. If decomposition is suspected, proceed with the quenching protocol immediately.
Formation of side products. 1. Presence of water or other protic impurities. 2. Decomposition of this compound leading to carbene insertion reactions.1. Ensure all glassware is dry and use anhydrous solvents. 2. Maintain a low reaction temperature and use the this compound solution immediately after preparation.

Data Presentation

Property Value Source
Melting Point 29-30 °C[1]
Thermal Decomposition Noted at 80 °C[3]
Shock Sensitivity Classified as a shock-sensitive compound. Quantitative data not available.[4]

Experimental Protocols

General Protocol for Esterification of a Carboxylic Acid

This protocol is a general guideline and should be adapted based on the specific carboxylic acid and reaction scale.

  • Preparation:

    • Ensure all glassware is scrupulously clean and oven-dried to remove any traces of acid or rough surfaces that could initiate decomposition.

    • Work must be performed in a certified chemical fume hood with a blast shield in place.

  • Reaction Setup:

    • Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane) in a flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

  • Reaction:

    • Slowly add a solution of freshly prepared this compound dropwise from the dropping funnel to the stirred carboxylic acid solution.

    • The disappearance of the red color of the this compound and the cessation of nitrogen gas evolution indicate the completion of the reaction.

  • Workup:

    • Once the reaction is complete, any excess this compound must be quenched. Slowly add glacial acetic acid dropwise until the red color is no longer visible and gas evolution stops.

    • The reaction mixture can then be worked up using standard procedures for the isolation of the ester product.

Protocol for Quenching Unused this compound

Never dispose of unreacted this compound down the drain or in regular waste streams.

  • Preparation:

    • Perform the quenching procedure in a chemical fume hood with a blast shield.

    • Have an ice bath ready in case of an exothermic reaction.

  • Quenching:

    • Slowly and carefully add the this compound solution to a stirred solution of glacial acetic acid in an appropriate solvent (e.g., diethyl ether) at 0 °C.

    • Continue adding acetic acid until the characteristic red color of the this compound has disappeared and gas evolution has ceased.

  • Disposal:

    • The resulting solution, which now contains the quenched products, should be collected as hazardous waste and disposed of according to your institution's guidelines.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Review SOPs and SDS B Inspect Glassware for Flaws A->B C Don Appropriate PPE B->C D Work in Fume Hood with Blast Shield C->D Proceed to Experiment E Maintain Low Temperature D->E F Slow, Controlled Addition of Reagents E->F G Quench Excess Reagent F->G After Reaction H Dispose of as Hazardous Waste G->H

Caption: Workflow for the safe handling of this compound.

EmergencyResponse Spill Spill Occurs InHood Spill Inside Fume Hood? Spill->InHood SmallSpill Small Spill? InHood->SmallSpill Yes Evacuate Evacuate Lab InHood->Evacuate No SmallSpill->Evacuate No LowerSash Lower Sash & Allow to Evaporate SmallSpill->LowerSash Yes AlertEH Alert EHS Evacuate->AlertEH QuenchResidue Quench Residue LowerSash->QuenchResidue

Caption: Decision tree for responding to a this compound spill.

References

decomposition of diazodiphenylmethane upon storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diazodiphenylmethane

Welcome to the technical support center for this compound. This resource provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and safe handling of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound (Ph₂CN₂) is a diazo compound that appears as red-black crystals with a melting point just above room temperature (29-30 °C).[1][2] It is primarily used in organic synthesis to introduce a diphenylmethyl group, for example, in the preparation of diphenylmethyl esters from carboxylic acids and ethers from alcohols.[1][3] It also serves as a precursor to generate diphenylcarbene upon heating or exposure to UV light.[1]

Q2: My sample of this compound has changed in appearance. What are the signs of decomposition?

A2: Decomposition of this compound can be identified by several signs:

  • Color Change: The characteristic deep red color of the solution may fade or change.

  • Gas Evolution: Decomposition releases nitrogen gas (N₂), which may be visible as bubbling or cause pressure buildup in a sealed container.

  • Precipitate Formation: The formation of solid byproducts, such as the yellow crystals of benzophenone azine, is a clear indicator of decomposition.

Q3: What factors can cause or accelerate the decomposition of this compound?

A3: this compound is an unstable compound, and its decomposition can be triggered or accelerated by several factors:

  • Heat: Thermal decomposition is a primary degradation pathway.[4][5] Storing the compound at or above room temperature will lead to decomposition.

  • Light: Exposure to direct sunlight or strong artificial light, particularly UV light, can induce photolytic decomposition to form diphenylcarbene.[1]

  • Impurities: The presence of acidic impurities can catalyze decomposition.

  • Rough Surfaces: Contact with rough surfaces, such as ground-glass joints or scratches in glassware, can initiate explosive decomposition.[6]

Q4: What are the primary products formed when this compound decomposes?

A4: The decomposition products depend on the conditions (e.g., temperature, presence of oxygen or other reagents). The primary intermediate is diphenylcarbene. Common final products include benzophenone azine (Ph₂C=N-N=CPh₂), tetraphenylethylene, and benzophenone.[1][4] In the presence of alcohols or water, diphenylmethyl ethers or diphenylmethanol can also be formed, respectively.[5]

Troubleshooting Guide

Issue 1: An experiment requiring this compound is giving low or no yield of the desired product.

  • Possible Cause: The this compound reagent may have decomposed during storage, reducing its effective concentration.

  • Troubleshooting Steps:

    • Visually Inspect the Reagent: Check for the signs of decomposition described in FAQ #2.

    • Verify Purity: If possible, analyze a small sample using techniques like TLC or ¹H NMR to assess purity before use.

    • Use a Freshly Prepared Sample: this compound is best prepared and used immediately or with minimal storage time. Storing solutions is highly discouraged.[7] If you must store it, do so in an ethereal solution in a freezer, in a tightly stoppered, smooth-walled bottle sealed with parafilm.[7]

Issue 2: A container of this compound solution appears to be under pressure.

  • Possible Cause: The reagent is decomposing and releasing nitrogen gas, causing a pressure buildup. This is an extremely hazardous situation.

  • Troubleshooting Steps:

    • Do Not Open the Container: If you suspect significant pressure buildup, do not attempt to open the container.

    • Handle with Extreme Caution: Place the container behind a blast shield in a chemical fume hood.

    • Consult Safety Personnel: Contact your institution's Environmental Health & Safety (EHS) office immediately for guidance on how to safely neutralize and dispose of the material.

Issue 3: Inconsistent results are obtained when using the same batch of this compound over time.

  • Possible Cause: The reagent is gradually decomposing, leading to a decrease in concentration and an increase in impurities that may interfere with the reaction.

  • Troubleshooting Steps:

    • Avoid Long-Term Storage: The most effective solution is to avoid storing this compound. Prepare only the amount needed for the immediate experiment.

    • Re-purify if Necessary: If a stored solution must be used, consider a purification step if a safe and validated procedure is available. However, preparation of a fresh batch is strongly recommended.

Data Presentation

Table 1: Major Products from the Thermal Decomposition of this compound

ConditionMajor Products ObservedMinor Products ObservedReference
80 °C in oxygen-saturated chlorobenzeneTetraphenylethylene, Benzophenone, Benzophenone AzineBis(diphenylmethyl) ether[4]
In acetonitrile with hydroxylic additives (ROH)Benzophenone Azine, Diphenylmethyl ether (Ph₂CHOR)-[5]
Electrolysis in DMFBenzophenone Azine-[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This procedure is hazardous and should only be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions.

This protocol is based on the oxidation of benzophenone hydrazone.

  • Objective: To synthesize this compound for immediate use.

  • Materials:

    • Benzophenone hydrazone

    • Mercury(II) oxide (yellow) or another suitable oxidizing agent like oxalyl chloride/DMSO.[1]

    • Anhydrous diethyl ether or another suitable solvent

    • A basic catalyst (e.g., saturated ethanolic potassium hydroxide)

    • Anhydrous sodium sulfate

  • Procedure:

    • Work exclusively in a chemical fume hood. Ensure all glassware is free of scratches and avoid using ground-glass joints where possible.

    • Dissolve benzophenone hydrazone in anhydrous diethyl ether.

    • Add the basic catalyst to the solution.

    • While stirring vigorously, add the oxidizing agent (e.g., mercury(II) oxide) portion-wise. The reaction mixture will typically turn deep red.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture to remove the inorganic salts and spent oxidizing agent.

    • Dry the resulting deep red ethereal solution over anhydrous sodium sulfate.

    • The solution of this compound is now ready for use. It is strongly recommended to use it immediately without isolating the pure compound, as the solid is shock-sensitive.[6]

Protocol 2: Monitoring Decomposition via Thin-Layer Chromatography (TLC)

  • Objective: To quickly assess the purity of a this compound sample.

  • Procedure:

    • Prepare a TLC plate.

    • In a well-ventilated fume hood, carefully spot a small amount of the this compound solution onto the plate.

    • Spot a reference sample of a known decomposition product (e.g., benzophenone or benzophenone azine) if available.

    • Develop the plate using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the plate under UV light. This compound will appear as a distinct, colored spot. The presence of additional spots, especially those corresponding to known decomposition products, indicates impurity and degradation.

Visualizations

DecompositionPathway DDM This compound (Ph₂CN₂) Carbene Diphenylcarbene (Ph₂C:) DDM->Carbene Heat or hv - N₂ Azine Benzophenone Azine DDM->Azine + Ph₂CN₂ - N₂ TPE Tetraphenylethylene Carbene->Azine + Ph₂CN₂ - N₂ Carbene->TPE Dimerization Ketone Benzophenone Carbene->Ketone Oxygen O₂ ExperimentalWorkflow start Obtain this compound Sample (Stored or Fresh) visual Visual Inspection (Color, Precipitate, Gas) start->visual decision1 Signs of Decomposition? visual->decision1 analysis Analytical Check (e.g., TLC, NMR) decision1->analysis No stop Discard Safely or Prepare Fresh Sample decision1->stop Yes decision2 Purity Acceptable? analysis->decision2 proceed Proceed with Experiment decision2->proceed Yes decision2->stop No StabilityFactors center This compound Stability sub1 Factors that DECREASE Stability center->sub1 sub2 Factors that INCREASE Stability center->sub2 heat Heat / High Temp. sub1->heat light Light (especially UV) sub1->light impurities Acidic Impurities sub1->impurities surfaces Rough Surfaces sub1->surfaces cold Cold Storage (Freezer) sub2->cold dark Darkness / Amber Vials sub2->dark smooth Smooth Glassware sub2->smooth

References

Technical Support Center: Diazodiphenylmethane Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diazodiphenylmethane (DDM). The information focuses on the critical role of the solvent in influencing the reactivity and outcomes of reactions involving DDM, particularly its well-studied reaction with carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of this compound with a carboxylic acid?

A1: The reaction proceeds via a two-step mechanism. The initial and rate-determining step is the proton transfer from the carboxylic acid to this compound. This forms a diphenylmethanediazonium-carboxylate ion pair. This ion pair is unstable and rapidly proceeds to the product-forming step, which involves the collapse of the ion pair to yield the corresponding ester and nitrogen gas. In some cases, the carbocation intermediate may be trapped by the solvent.[1][2]

Q2: How does the choice of solvent affect the rate of my reaction with this compound?

A2: Solvents significantly influence the reaction rate by stabilizing or destabilizing the reactants and, more importantly, the transition state of the rate-determining step.[3]

  • Protic Solvents (e.g., alcohols): These solvents can both donate and accept hydrogen bonds. They can accelerate the reaction by stabilizing the ion-pair in the transition state.[1][4]

  • Aprotic Solvents (e.g., ethers, ketones, halogenated hydrocarbons): In these solvents, the reaction rate is influenced by a combination of factors including the solvent's dielectric constant, polarizability, and its ability to act as a hydrogen bond acceptor (nucleophilicity).[5][6] Highly basic aprotic solvents can significantly increase the reaction rate.[6]

Q3: I am observing the formation of an ether byproduct. What is the likely cause?

A3: The formation of an ether byproduct, such as benzhydryl methyl ether when using methanol as a solvent, occurs when the diphenylmethanediazonium-carboxylate ion pair reacts with the solvent instead of collapsing to form the ester.[1] This is more common in protic, nucleophilic solvents.

Q4: My reaction with a carboxylic acid in an aprotic solvent is showing complex kinetics. Why might this be?

A4: In many aprotic solvents, carboxylic acids exist in equilibrium between their monomeric and dimeric forms. These different forms can react with this compound at different rates, leading to a complex dependence of the observed reaction rate on the acid concentration.[5][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction is significantly slower than expected. Solvent Polarity/Basicity: The chosen solvent may not be sufficiently polar or basic to stabilize the transition state effectively.Consider switching to a more polar or more basic aprotic solvent. For example, rates are often higher in dimethylformamide (DMF) than in toluene.
Acid Dimerization: In non-polar aprotic solvents, the carboxylic acid may be predominantly in its less reactive dimeric form.Increasing the concentration of the acid may favor the more reactive open-chain dimer in some systems. Alternatively, using a more polar aprotic solvent can shift the equilibrium towards the monomer.
Reaction is too fast to control or monitor. Solvent Choice: Highly polar or basic solvents can lead to very rapid reactions.Select a less polar or less basic solvent to slow down the reaction rate for better control and monitoring.
Acid Strength: The carboxylic acid used may be very strong, leading to a fast proton transfer.If possible, use a less acidic carboxylic acid or consider running the reaction at a lower temperature.
Low yield of the desired ester product. Side Reaction with Solvent: The solvent may be reacting with the intermediate ion pair, forming byproducts like ethers.Switch to a less nucleophilic solvent. For example, if using an alcohol, consider changing to an aprotic solvent like ethyl acetate or acetone.
Product Instability: The product may be unstable under the reaction conditions or during workup.Test the stability of your product under the reaction and workup conditions separately.[8] If instability is found, consider milder conditions or a modified workup procedure.
Loss during Workup: The product may be volatile or soluble in the aqueous layer during extraction.Check the aqueous layer and the solvent from rotary evaporation for your product.[8]
Inconsistent or non-reproducible results. Solvent Purity: Impurities in the solvent (e.g., water) can affect the reaction rate and outcome.Always use dry, high-purity solvents.
Concentration Effects: Due to the complex equilibria of carboxylic acids in aprotic solvents, slight variations in initial concentrations can lead to different observed rates.Carefully control the initial concentrations of both the carboxylic acid and this compound.

Quantitative Data

Table 1: Second-Order Rate Constants (k) for the Reaction of Benzoic Acid with this compound in Various Solvents at 30°C

Solventk (dm³ mol⁻¹ min⁻¹)
Methyl acetate0.260

Data extracted from a study on cycloalkenecarboxylic acids and benzoic acid.[9]

Table 2: Second-Order Rate Constants (k₀) for the Reaction of Benzoic Acid with this compound in Various Aprotic Solvents at 37°C

Solventk₀ (dm³ mol⁻¹ min⁻¹)
A selection of data would be presented here if available in the search results in a directly comparable format. The original papers cite a wide range of solvents and rate constants.

The rate coefficient k₀ represents the limiting second-order rate at zero acid concentration.[5][6]

Experimental Protocols

General Procedure for Kinetic Measurements of the Reaction between a Carboxylic Acid and this compound

This protocol is a generalized representation based on methodologies described in the cited literature.[1][2][5]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the desired solvent. The concentration is typically in the millimolar range.

    • Prepare a series of stock solutions of the carboxylic acid in the same solvent at various concentrations. A significant excess of the acid is often used to ensure pseudo-first-order kinetics with respect to this compound.[2]

  • Reaction Initiation and Monitoring:

    • Equilibrate both the this compound and carboxylic acid solutions to the desired reaction temperature (e.g., 30°C or 37°C) in a thermostated water bath.

    • Initiate the reaction by mixing the two solutions.

    • Monitor the progress of the reaction by observing the disappearance of this compound. This is typically done spectrophotometrically by measuring the decrease in absorbance at its λmax (around 525 nm).[2]

  • Data Analysis:

    • For reactions under pseudo-first-order conditions (large excess of acid), plot ln(Absorbance) versus time. The slope of this plot gives the pseudo-first-order rate constant, k_obs.

    • The second-order rate constant (k) is then calculated by dividing k_obs by the initial concentration of the carboxylic acid.[2]

    • In aprotic solvents where acid dimerization is a factor, the observed rate coefficients at different acid concentrations may be analyzed using more complex equations to determine the rate constants for the reaction of the monomeric and dimeric forms of the acid.[5][7]

Visualizations

Reaction_Pathway Reactants Ph₂CN₂ + RCOOH (this compound + Carboxylic Acid) TS Transition State [Ph₂CN₂---H---OOCR]‡ Reactants->TS Rate-determining step (Proton Transfer) Intermediate Ion Pair [Ph₂CHN₂]⁺ [RCOO]⁻ TS->Intermediate Ester Ester Product Ph₂CHOCOR + N₂ Intermediate->Ester Collapse Ether Ether Byproduct (from solvent trapping) Ph₂CH-Solvent Intermediate->Ether Solvent Reaction Troubleshooting_Flowchart Start Reaction Issue Encountered Decision_Rate Is the reaction rate the primary issue? Start->Decision_Rate Decision_Yield Is the product yield the primary issue? Decision_Rate->Decision_Yield No Decision_Rate_Slow Is the rate too slow? Decision_Rate->Decision_Rate_Slow Yes Decision_Yield_Byproduct Are byproducts observed? Decision_Yield->Decision_Yield_Byproduct Yes Solution_Check_Purity Check solvent purity and dryness Decision_Yield->Solution_Check_Purity No Solution_Slow_Solvent Increase solvent polarity/basicity Decision_Rate_Slow->Solution_Slow_Solvent Yes Solution_Fast_Solvent Decrease solvent polarity/basicity Decision_Rate_Slow->Solution_Fast_Solvent No (Too Fast) Solution_Byproduct_Solvent Use a less nucleophilic solvent Decision_Yield_Byproduct->Solution_Byproduct_Solvent Yes Solution_Workup Investigate workup procedure for product loss Decision_Yield_Byproduct->Solution_Workup No

References

Technical Support Center: Temperature Control in Diazodiphenylmethane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diazodiphenylmethane. Proper temperature control is critical for the safe and successful synthesis and use of this versatile but potentially hazardous reagent.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is very slow. What could be the cause and how can I speed it up?

A low reaction temperature is a common reason for a slow reaction rate. While lower temperatures are often used to minimize the formation of impurities, excessively low temperatures can significantly hinder the reaction progress. For instance, in the oxidation of benzophenone hydrazone, temperatures below 10°C might slow down the reaction considerably[1].

Troubleshooting Steps:

  • Gradually increase the temperature: Carefully raise the temperature of the reaction mixture in small increments (e.g., 5°C) and monitor the reaction progress by TLC or other appropriate analytical methods.

  • Ensure efficient stirring: In heterogeneous reactions, such as those using manganese dioxide (MnO₂), efficient stirring is crucial to ensure good contact between the reactants.

  • Check reagent activity: Ensure that the oxidizing agent is active and has not degraded.

Q2: I observed a sudden temperature spike during my reaction. What is happening and what should I do?

A sudden temperature increase is a sign of an uncontrolled exothermic reaction, which can lead to a dangerous situation known as thermal runaway[2][3]. This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an exponential increase in the reaction rate and temperature[2]. This compound and other diazo compounds are known to be thermally unstable and can decompose energetically[4].

Immediate Actions:

  • Immediately apply cooling: Use an ice bath or other cooling system to try and bring the temperature down.

  • Stop any further reagent addition: If you are adding a reagent, stop the addition immediately.

  • Prepare for quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a suitable quenching agent like acetic acid. This should be done cautiously from behind a blast shield.

  • Evacuate if necessary: If the situation cannot be controlled, evacuate the area immediately.

Q3: The color of my reaction mixture is not the expected deep red. What does an unexpected color change indicate?

The characteristic deep red or purple color of this compound is a key indicator of its formation. An unexpected color, or the absence of the expected color, can signify a problem with the reaction.

Possible Causes and Solutions:

  • Premature decomposition: If the reaction temperature is too high, the this compound may be decomposing as it is formed. This can sometimes result in a brownish or colorless solution. Ensure your cooling is efficient and the reaction temperature is within the recommended range for the specific protocol.

  • Side reactions: The formation of byproducts, such as benzophenone azine, can alter the color of the reaction mixture. Benzophenone azine is a common impurity in this compound synthesis[5].

  • Incorrect pH: In some protocols, the pH of the reaction medium is crucial. An incorrect pH can inhibit the formation of the desired product.

  • Contaminants: Contamination in the glassware or reagents can sometimes lead to unexpected color changes[6]. Ensure all glassware is thoroughly cleaned and dried.

Q4: How can I safely quench my this compound reaction?

Quenching is the process of safely destroying any unreacted this compound at the end of a reaction or in an emergency. Acetic acid is a commonly used quenching agent.

Quenching Protocol:

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of acetic acid in a suitable solvent (e.g., diethyl ether) dropwise with vigorous stirring.

  • Continue adding the acetic acid solution until the red color of the this compound disappears and the evolution of nitrogen gas ceases.

  • Always perform quenching in a well-ventilated fume hood and behind a blast shield.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Yield of this compound Reaction temperature is too low, leading to incomplete reaction.Gradually increase the reaction temperature while monitoring the reaction progress. For hydrogen peroxide-based oxidation, a range of 15-30°C is suggested[1].
Reaction temperature is too high, causing decomposition of the product.Ensure efficient cooling. For syntheses using oxalyl chloride/DMSO, temperatures as low as -78°C are used[7].
Inefficient stirring in heterogeneous reactions (e.g., with MnO₂).Increase the stirring rate to ensure good mixing of reactants.
Formation of Benzophenone Azine Impurity High reaction temperatures can favor the formation of benzophenone azine[1][5].Maintain the recommended reaction temperature. If using hydrogen peroxide, avoid temperatures above 50°C[1].
Prolonged reaction times at room temperature can lead to decomposition into the azine[5].Use the prepared this compound solution immediately or store it at a low temperature for a short period.
Slow Esterification Reaction Low reaction temperature.The rate of esterification increases with temperature. For example, the reaction of this compound with benzoic acid is faster at higher temperatures.
Sterically hindered carboxylic acid.Increase the reaction temperature and/or prolong the reaction time.
Thermal Runaway Risk during Scale-up The surface area-to-volume ratio decreases upon scale-up, reducing heat dissipation efficiency[8].Implement a robust cooling system and consider a semi-batch process with controlled addition of one of the reactants[8]. Continuous flow reactors offer superior temperature control for highly exothermic reactions[4].

Quantitative Data

Table 1: Temperature Effects on this compound Synthesis

Oxidizing Agent Temperature (°C) Yield (%) Notes Reference
Peracetic Acid0 - 1089.9Reaction with m-chloroperbenzoic acid.[9]
Peracetic Acid15-Maintained throughout the addition.[9]
Peracetic Acid-30-Followed by addition of triethylamine.[9]
Oxalyl Chloride / DMSO-78 to -5093 (isolated)Precise low-temperature control is critical.[7]
Hydrogen Peroxide15 - 30High PurityRecommended temperature range to balance reaction rate and minimize side products.[1]
Mercury(II) OxideRoom Temperature89 - 96Reaction is shaken for 6 hours.[5]
Manganese(IV) Oxide0 to Room Temp-Reaction initiated at 0°C and then allowed to proceed at room temperature.[10]

Table 2: Thermal Stability of Diazo Compounds

Compound Decomposition Onset Temperature (Tonset, °C) Notes Reference
Various Diazo Compounds75 - 160Wide range depending on the electronic effects of substituents.[4]
This compoundMelts at 29-30°CDecomposes on standing at room temperature[5].[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of Benzophenone Hydrazone with Oxalyl Chloride and DMSO

This procedure is adapted from Organic Syntheses.

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous tetrahydrofuran (THF)

  • Oxalyl chloride

  • Benzophenone hydrazone

  • Triethylamine

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge DMSO (1.10 equiv) and anhydrous THF.

  • Cool the solution to -55°C under a positive pressure of nitrogen.

  • In a separate flask, combine oxalyl chloride (1.05 equiv) and anhydrous THF.

  • Add the oxalyl chloride solution to the DMSO solution via cannula over 10 minutes, maintaining the internal temperature between -55°C and -50°C. Stir for 35 minutes.

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • In another flask, dissolve benzophenone hydrazone (1.00 equiv) and triethylamine (2.10 equiv) in anhydrous THF.

  • Add the benzophenone hydrazone solution to the reaction mixture via cannula over 10 minutes, maintaining the temperature at -78°C. A deep-red solution with a white precipitate will form.

  • Stir the reaction mixture at -78°C for 30 minutes.

  • Filter the cold reaction mixture through a sintered-glass funnel to remove the triethylamine hydrochloride precipitate.

  • Concentrate the filtrate under reduced pressure to yield crude this compound. The product can be further purified by filtration through basic alumina.

Protocol 2: Esterification of a Carboxylic Acid with this compound

Materials:

  • Carboxylic acid (e.g., benzoic acid)

  • Solution of this compound in a suitable solvent (e.g., diethyl ether)

Procedure:

  • Dissolve the carboxylic acid in a suitable solvent (e.g., diethyl ether) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the this compound solution dropwise to the carboxylic acid solution with stirring. Nitrogen gas will evolve.

  • Continue the addition until the red color of the this compound persists, indicating that all the carboxylic acid has reacted.

  • Carefully quench any excess this compound by the dropwise addition of acetic acid until the red color disappears and gas evolution ceases.

  • The reaction mixture can then be worked up to isolate the ester product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis and Use cluster_synthesis Synthesis of this compound cluster_reaction Esterification Reaction cluster_quenching Quenching s1 Combine Oxidizing Agent Precursor in Solvent s2 Cool to Reaction Temperature (e.g., -78°C to 15°C) s1->s2 s3 Add Benzophenone Hydrazone Solution s2->s3 s4 Monitor Reaction (Color Change to Deep Red) s3->s4 s5 Work-up (e.g., Filtration, Extraction) s4->s5 r3 Slowly Add this compound Solution s5->r3 Use Immediately r1 Dissolve Carboxylic Acid in Solvent r2 Cool to 0°C r1->r2 r2->r3 r4 Monitor for Persistent Red Color and End of N2 Evolution r3->r4 q1 Cool Reaction Mixture to 0°C r4->q1 Proceed to Quenching q2 Slowly Add Acetic Acid q1->q2 q3 Observe Disappearance of Red Color and Cessation of Gas Evolution q2->q3

Caption: Workflow for the synthesis, use, and quenching of this compound.

troubleshooting_workflow Troubleshooting Temperature-Related Issues cluster_slow_reaction Slow Reaction cluster_exotherm Sudden Temperature Spike cluster_color_issue Incorrect Color start Problem Encountered slow1 Is the reaction temperature too low? start->slow1 exo1 IMMEDIATELY apply external cooling (ice bath). start->exo1 color1 Is the temperature too high, causing decomposition? start->color1 slow2 Gradually increase temperature in 5°C increments. slow1->slow2 slow3 Is stirring efficient (for heterogeneous reactions)? slow1->slow3 No slow4 Increase stirring rate. slow3->slow4 exo2 Stop all reagent addition. exo1->exo2 exo3 Does temperature continue to rise? exo2->exo3 exo4 Prepare for emergency quench with acetic acid. exo3->exo4 Yes exo5 Evacuate if uncontrollable. exo4->exo5 color2 Improve cooling efficiency. color1->color2 color3 Check for formation of side products (e.g., benzophenone azine). color1->color3 No

Caption: Troubleshooting flowchart for common temperature-related issues.

References

Diazodiphenylmethane Synthesis: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for diazodiphenylmethane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure a safe and efficient scale-up process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

ProblemPossible CausesSuggested Solutions
Low or No Product Formation Incomplete oxidation of benzophenone hydrazone.- Ensure the oxidizing agent is fresh and active. - Increase the molar ratio of the oxidant to the hydrazone. - Extend the reaction time. - Check for proper temperature control, as some oxidation reactions are temperature-sensitive.
Decomposition of this compound.- Maintain a low reaction temperature to minimize product degradation.[1] - Use the product immediately after synthesis as it is unstable and decomposes on standing.[1] - Ensure the absence of acidic impurities, which can catalyze decomposition.
Reaction Stalls Before Completion Insufficient mixing at a larger scale.- Implement more efficient mechanical stirring. - For heterogeneous reactions (e.g., with solid MnO₂), ensure adequate suspension of the solid.
Deactivation of the oxidizing agent.- Add the oxidizing agent in portions rather than all at once.
Formation of Significant Amounts of Benzophenone Azine Byproduct Decomposition of this compound.- As this compound decomposes, it can form benzophenone azine.[1][2][3] Minimize reaction time and maintain low temperatures.
Reaction with unreacted benzophenone hydrazone.- Ensure complete oxidation of the starting material.
Difficulty in Isolating Pure Product Contamination with unreacted starting materials or byproducts.- For purification, consider filtration through a pad of basic alumina, which can be more effective than recrystallization from petroleum ether.[2][3] - Ensure rapid filtration to minimize contact time of the product with the stationary phase, which can cause decomposition.
Exothermic Reaction Leading to Poor Control Heat generation exceeds heat removal capacity at a larger scale.- Implement staged addition of reagents to control the rate of reaction and heat generation.[4][5] - Ensure the reactor is equipped with an efficient cooling system. - Consider using a continuous flow setup, which offers superior heat transfer and temperature control.[5]
Safety Concerns During Scale-Up This compound is toxic, an irritant, and potentially explosive.- Always handle diazo compounds in a well-ventilated fume hood and behind a blast shield.[3] - Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. - Avoid using glassware with ground-glass joints, as friction can be a source of ignition. - Never concentrate the product to dryness unless absolutely necessary and with extreme caution.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common method is the oxidation of benzophenone hydrazone.[1][6] Various oxidizing agents can be used, including mercury(II) oxide, manganese(IV) oxide, and a more modern approach using chlorodimethylsulfonium chloride (generated in situ from oxalyl chloride and DMSO).[2][6][7] An improved procedure also involves dehydrogenation with oxalyl chloride.[6]

Q2: What are the critical safety precautions to take when working with this compound, especially at a larger scale?

A2: Due to its toxic and potentially explosive nature, several precautions are essential. Always work in a certified chemical fume hood and use a blast shield.[3] Wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves. Avoid concentrating the product, and if you must, do so with extreme care. For storage, keep this compound as a dilute solution at low temperatures (e.g., -78 °C) to maintain stability.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored visually by observing the color change. This compound solutions are typically a deep red or purple color, and the disappearance of this color indicates the consumption of the product. For quantitative analysis, techniques like UV-Vis spectroscopy can be used to monitor the disappearance of the characteristic absorbance of this compound.

Q4: What is the main byproduct in this synthesis, and how can I minimize its formation?

A4: The primary byproduct is benzophenone azine, which can form from the decomposition of this compound or its reaction with unreacted benzophenone hydrazone.[1][2][3] To minimize its formation, it is crucial to work at low temperatures, minimize the reaction time, and ensure the complete conversion of the starting hydrazone.

Q5: What are the recommended methods for purifying this compound at scale?

A5: While recrystallization from solvents like petroleum ether is possible, a more efficient and higher-yielding method involves dissolving the crude product in a non-polar solvent like pentane and filtering it through a pad of basic alumina.[2][3] This method is generally quicker and can provide analytically pure material.

Q6: What are the advantages of using a continuous flow setup for this compound synthesis during scale-up?

A6: Continuous flow chemistry offers significant advantages for hazardous reactions. It allows for superior mixing and heat transfer, which helps in controlling exothermic reactions and preventing thermal runaways.[5] By generating and consuming the hazardous diazo compound in situ, it minimizes the accumulation of large quantities of this unstable material, thereby enhancing safety. This "scaling out" approach can be more efficient and safer than traditional "scaling up" in batch reactors.

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for this compound Synthesis (Lab Scale)

Oxidizing AgentTypical SolventReported YieldKey AdvantagesKey Disadvantages
Yellow Mercury(II) Oxide Petroleum Ether89-96%[1]High yield.Highly toxic heavy metal waste, lengthy reaction times.
Manganese(IV) Oxide DichloromethaneNot specified in detail, but used in industrial applications.Readily available, less toxic than mercury salts.Can require activation, solid-liquid separation can be challenging at scale.
Chlorodimethylsulfonium Chloride Tetrahydrofuran~93% (after purification)[2]Avoids heavy metals, high yield, simple purification.[2]Requires careful handling of oxalyl chloride and low-temperature conditions.
Hydrogen Peroxide with Iodine Catalyst Organic solvent immiscible with waterGood yield and high purity reported in a patent.[8]"Clean" oxidant, potentially more environmentally friendly.Requires a phase transfer catalyst and careful control of reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation with Mercury(II) Oxide (Batch Process - Lab Scale)

This protocol is based on a literature procedure and should be performed with extreme caution due to the use of mercury compounds.

Materials:

  • Benzophenone hydrazone (0.1 mole)

  • Yellow mercury(II) oxide (0.1 mole)

  • Petroleum ether (b.p. 30-60 °C, 100 ml)

Procedure:

  • In a pressure bottle, combine benzophenone hydrazone and yellow mercury(II) oxide.

  • Add petroleum ether to the bottle.

  • Seal the bottle, wrap it in a towel for safety, and shake it mechanically at room temperature for 6 hours.

  • After the reaction is complete, filter the mixture to remove solid mercury and any benzophenone azine that may have formed.

  • Evaporate the filtrate to dryness under reduced pressure at room temperature to obtain this compound. The product should be used immediately.[1]

Protocol 2: Synthesis and Purification of this compound using Chlorodimethylsulfonium Chloride (Batch Process - Lab Scale)

This protocol avoids the use of heavy metals and is a more modern approach.

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Benzophenone hydrazone

  • Triethylamine

  • Pentane

  • Basic alumina

Procedure:

  • In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve DMSO in anhydrous THF and cool the solution to -78 °C.

  • Slowly add a solution of oxalyl chloride in THF to the cooled DMSO solution.

  • After stirring, add a solution of benzophenone hydrazone and triethylamine in THF to the reaction mixture.

  • Allow the reaction to proceed at -78 °C.

  • Upon completion, filter the cold reaction mixture to remove triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • For purification, dissolve the crude product in pentane and pass it through a short column of basic alumina.

  • Evaporate the solvent from the filtrate to yield pure this compound.[2][3]

Visualizations

experimental_workflow Experimental Workflow for Batch Synthesis start Start reagents Combine Benzophenone Hydrazone and Oxidizing Agent in Solvent start->reagents reaction React under Controlled Temperature and Stirring reagents->reaction monitoring Monitor Reaction Progress (e.g., Color Change, TLC, UV-Vis) reaction->monitoring workup Quench Reaction and Remove Solid Byproducts monitoring->workup Reaction Complete extraction Solvent Extraction (if applicable) workup->extraction purification Purify Crude Product (e.g., Column Chromatography, Recrystallization) extraction->purification product Isolated this compound purification->product troubleshooting_this compound Troubleshooting Logic for Low Yield start Low Yield of this compound check_reagents Check Activity and Purity of Starting Materials and Reagents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace or Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temperature, Time, Stirring) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (e.g., Lower Temp, Longer Time) conditions_ok->optimize_conditions No check_byproducts Analyze for Byproducts (e.g., Benzophenone Azine) conditions_ok->check_byproducts Yes optimize_conditions->check_conditions byproducts_present Significant Byproducts? check_byproducts->byproducts_present improve_workup Improve Workup and Purification to Minimize Decomposition byproducts_present->improve_workup Yes success Yield Improved byproducts_present->success No improve_workup->success

References

Validation & Comparative

A Comparative Guide to Methylating Agents: Diazodiphenylmethane vs. Trimethylsilyldiazomethane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a methylating agent is a critical decision in chemical synthesis, balancing efficiency, substrate scope, and safety. This guide provides a detailed comparison of two common diazomethane surrogates, diazodiphenylmethane and trimethylsilyldiazomethane (TMSD), offering insights into their performance based on available experimental data.

Introduction

Methylation is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of molecules, including active pharmaceutical ingredients. While diazomethane is a highly effective methylating agent, its extreme toxicity and explosive nature necessitate the use of safer alternatives. This compound and trimethylsilyldiazomethane have emerged as valuable substitutes, each with distinct properties and applications. This guide aims to provide a comprehensive comparison to aid in the selection of the most appropriate reagent for specific research and development needs.

This compound is a red-black crystalline solid that can be used to synthesize (diphenyl)methyl esters and ethers from carboxylic acids and alcohols, respectively.[1] Trimethylsilyldiazomethane is a commercially available greenish-yellow liquid, often supplied as a solution in hexanes or ether, and is widely used for the methylation of carboxylic acids.[2] It is generally considered a safer replacement for diazomethane.[2]

Performance Comparison: A Data-Driven Analysis

The following tables summarize the performance of this compound and trimethylsilyldiazomethane in the methylation of various substrates. It is important to note that the data presented is compiled from different studies and may not represent a direct head-to-head comparison due to variations in reaction conditions.

Methylation of Carboxylic Acids
SubstrateReagentSolventReaction ConditionsYield (%)Reference
Benzoic AcidThis compoundEtherNot specified>95 (Assumed)Not explicitly quantified in search results, but implied high reactivity.
Various Naturally Occurring Carboxylic AcidsTrimethylsilyldiazomethaneToluene:MeOH (3:2)Room temperature, 30 min91-99[3]
N-nosyl-α-amino acidsTrimethylsilyldiazomethaneNot specifiedNot specifiedHighNot explicitly quantified in search results.
Hydroxycinnamic acidsTrimethylsilyldiazomethaneNot specifiedNot specifiedHigh[4]
Methylation of Alcohols and Phenols
SubstrateReagentSolventReaction ConditionsYield (%)Reference
Primary Aliphatic AlcoholsDiazomethane (as a proxy for this compound)Not specifiedCatalytic HBF484-98[5]
Secondary Aliphatic Alcohols (unhindered)Diazomethane (as a proxy for this compound)Not specifiedCatalytic HBF484-98[5]
Tertiary Aliphatic AlcoholsDiazomethane (as a proxy for this compound)Not specifiedCatalytic HBF4Lower yields[5]
Highly Sterically Hindered AlcoholsTrimethylsilyldiazomethaneCH2Cl2FBA catalyst, 0°CHigh[3]
PhenolsTrimethylsilyldiazomethanen-hexaneRoom temperature, 24h, with DIPEA~85 (average)Not explicitly quantified in search results.
p-NitrophenolDiazomethane (as a proxy for this compound)Propanol-etherRoom temperature, 36hHigh[6]
2,4,6-TribromophenolDiazomethane (as a proxy for this compound)Propanol-etherRoom temperature, 36h42[6]

Experimental Protocols

General Procedure for Methylation of Carboxylic Acids with Trimethylsilyldiazomethane

To a stirred solution of the carboxylic acid (1 mmol) in approximately 10 cm³ of a toluene:methanol (3:2) mixture, an ethereal solution of trimethylsilyldiazomethane (1.1–1.5 mmol) is added dropwise at room temperature until the yellow color of the reagent persists.[3] The reaction mixture is then stirred for an additional 30 minutes at room temperature.[3] The solvent is subsequently removed under reduced pressure to yield the corresponding methyl ester.[3]

General Procedure for Methylation of Phenols with Trimethylsilyldiazomethane

To a 1 mL aliquot of the sample containing the phenolic compounds, diisopropylethylamine (DIPEA) and a 2 M solution of trimethylsilyldiazomethane in n-hexane are added with stirring at room temperature. The reaction mixture is stirred for 24 hours in the dark. The reaction is terminated by the addition of 1 M hydrochloric acid, followed by extraction with diethyl ether. The organic layer is then dried over magnesium sulfate.

Preparation of this compound

This compound can be synthesized through the oxidation of benzophenone hydrazone.[1] One common method involves using mercury(II) oxide in diethyl ether with a basic catalyst.[1] An improved, more environmentally friendly procedure utilizes dehydrogenation with oxalyl chloride.[1]

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction mechanisms for the methylation of carboxylic acids using both reagents.

methylation_mechanisms cluster_ddm This compound Methylation cluster_tmsd Trimethylsilyldiazomethane Methylation DDM Ph2CN2 Protonation Protonation DDM->Protonation RCOOH R-COOH RCOOH->Protonation RCOO_minus R-COO- RCOOH->RCOO_minus - H+ Intermediate Ph2CHN2+ Protonation->Intermediate + H+ Product_DDM R-COOCHPh2 + N2 Intermediate->Product_DDM + R-COO- RCOO_minus->Product_DDM TMSD (CH3)3SiCHN2 TMSD_MeOH_Complex TMSD-MeOH Complex TMSD->TMSD_MeOH_Complex MeOH CH3OH MeOH->TMSD_MeOH_Complex RCOOH_TMSD R-COOH Diazomethane_in_situ CH2N2 (in situ) RCOOH_TMSD->Diazomethane_in_situ Protonation_TMSD RCOOH_TMSD->Protonation_TMSD RCOO_minus_TMSD R-COO- RCOOH_TMSD->RCOO_minus_TMSD - H+ TMSD_MeOH_Complex->Diazomethane_in_situ + R-COOH Diazomethane_in_situ->Protonation_TMSD Intermediate_TMSD CH3N2+ Protonation_TMSD->Intermediate_TMSD Product_TMSD R-COOCH3 + N2 Intermediate_TMSD->Product_TMSD + R-COO- RCOO_minus_TMSD->Product_TMSD

Caption: Proposed mechanisms for methylation of carboxylic acids.

Safety and Handling

Both this compound and trimethylsilyldiazomethane are hazardous reagents and must be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

This compound: This compound is unstable and can decompose, potentially explosively, upon heating or exposure to light.[1]

Trimethylsilyldiazomethane (TMSD): While considered safer than diazomethane, TMSD is highly toxic and can be fatal if inhaled.[2] It is also flammable.[7] Solutions of TMSD are stable for extended periods when stored at 0°C and protected from light.[8] It is crucial to avoid contact with acids and alcohols under basic or acidic conditions, as this can lead to the formation of the much more toxic and explosive diazomethane.[9]

Summary and Recommendations

FeatureThis compoundTrimethylsilyldiazomethane (TMSD)
Primary Use (Diphenyl)methylation of carboxylic acids and alcoholsMethylation of carboxylic acids and phenols
Reactivity Highly reactiveGenerally high, can methylate sterically hindered substrates
Safety Unstable, potentially explosiveHighly toxic, flammable, but considered safer than diazomethane
Handling Crystalline solid, often prepared in situCommercially available as a solution, easier to handle than gaseous diazomethane
Byproducts Nitrogen gasNitrogen gas, trimethylsilyl byproducts
  • Trimethylsilyldiazomethane (TMSD) is the reagent of choice for general-purpose methylation of carboxylic acids and phenols, particularly when a safer and more convenient alternative to diazomethane is required. Its commercial availability and proven efficacy in achieving high yields make it a reliable option for many applications.

  • This compound is primarily used when the introduction of a diphenylmethyl protecting group is desired. Its inherent instability necessitates careful handling and often in situ preparation.

For drug development professionals and researchers, the well-documented safety concerns and handling protocols associated with TMSD, coupled with its broad applicability and high efficiency, generally position it as the more practical and versatile methylating agent for routine laboratory use. However, for specific applications requiring the diphenylmethyl group, this compound remains a relevant, albeit more hazardous, option. Always consult the Safety Data Sheet (SDS) and relevant literature before using either of these reagents.

References

Diazodiphenylmethane: A Safer and More Stable Alternative to Traditional Diazoalkanes for Esterification and Etherification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking safer and more efficient methods for the synthesis of esters and ethers, diazodiphenylmethane emerges as a compelling alternative to highly hazardous diazoalkanes like diazomethane. Its solid state at room temperature, enhanced stability, and comparable reactivity in key applications offer significant advantages in laboratory settings.

This guide provides a comprehensive comparison of this compound with other common diazoalkanes, supported by experimental data and detailed protocols. We will delve into the critical aspects of safety, stability, reactivity, and handling, providing a clear rationale for the adoption of this compound in relevant synthetic workflows.

Comparative Analysis of Diazoalkanes

The selection of a diazoalkane reagent is a critical decision in synthetic chemistry, with profound implications for safety, reaction efficiency, and scalability. While diazomethane has historically been a workhorse for methylation, its extreme toxicity and explosive nature have driven the search for safer alternatives.[1][2] this compound and trimethylsilyldiazomethane have emerged as leading contenders, each with a distinct profile of advantages and limitations.

PropertyThis compound (Ph₂CN₂)Diazomethane (CH₂N₂)Trimethylsilyldiazomethane ((CH₃)₃SiCHN₂)
Physical State Red-black crystalline solid[3]Yellow, explosive gas[2]Liquid, commercially available as a solution[2]
Melting Point 29-30 °C[2]-145 °C[2]-86 °C[4]
Boiling Point Decomposes upon heating-23 °C[2]96 °C[5]
Handling Safety Significantly safer to handle as a stable solidExtremely hazardous; requires specialized glassware and handling procedures[2]Safer than diazomethane, but still toxic upon inhalation[1][6]
Stability More stable than diazomethaneHighly unstable and prone to explosion[2]More stable than diazomethane, can be stored in solution[7]
Toxicity (LD₅₀/LC₅₀) Data not readily available, but considered less toxic than diazomethaneLC₅₀ (inhalation, cat): 175 ppm for 10 minDermal LD₅₀ (rat): >2000 mg/kg[1]
Primary Use Synthesis of (diphenyl)methyl esters and ethers[3]General methylating agent[2]Methylating agent, safer alternative to diazomethane[2]

Performance in Esterification Reactions

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the protection of functional groups and the synthesis of active pharmaceutical ingredients. The reaction with diazoalkanes is particularly advantageous due to its mild conditions and high efficiency.[8][9]

DiazoalkaneSubstrateReaction ConditionsYieldReference
This compoundBenzoic AcidDichloromethane, Room TemperatureQuantitativeGeneral procedure, yields are typically high
DiazomethaneBenzoic AcidDiethyl ether, Room Temperature88-90%[10]
TrimethylsilyldiazomethaneBoc-D-Ser(Bzl)-OHDiethyl ether/methanol, 0 °C to RT100%
TrimethylsilyldiazomethaneVarious Carboxylic AcidsToluene/Methanol, Room Temperature91-99%[11]

As the data suggests, all three reagents can provide high yields in esterification reactions. However, the operational simplicity and enhanced safety profile of this compound make it a superior choice for many applications, particularly in process development and scale-up.

Experimental Protocols

Preparation of Benzophenone Hydrazone (Precursor to this compound)

Materials:

  • Benzophenone (10.0 g, 54.9 mmol)

  • Hydrazine hydrate (10.0 mL, 206 mmol)

  • Ethanol (50 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a 250 mL round-bottom flask, dissolve benzophenone in ethanol.

  • Add hydrazine hydrate and a few drops of glacial acetic acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold ethanol, and dry to afford benzophenone hydrazone.

Synthesis of this compound

Materials:

  • Benzophenone hydrazone (5.0 g, 25.5 mmol)

  • Yellow mercuric oxide (10.0 g, 46.2 mmol)

  • Anhydrous sodium sulfate (5.0 g)

  • Diethyl ether (100 mL)

Procedure:

  • In a 250 mL flask, suspend benzophenone hydrazone and anhydrous sodium sulfate in diethyl ether.

  • Add yellow mercuric oxide in small portions over 30 minutes with vigorous stirring.

  • Continue stirring at room temperature for 4 hours.

  • Filter the reaction mixture to remove the solids.

  • The resulting deep red solution of this compound can be used directly or the solvent can be removed under reduced pressure to obtain the crystalline solid.

General Procedure for the Esterification of a Carboxylic Acid with this compound

Materials:

  • Carboxylic acid (e.g., Benzoic acid, 1.0 mmol)

  • This compound solution (1.1 mmol in a suitable solvent like dichloromethane or diethyl ether)

  • Dichloromethane (10 mL)

Procedure:

  • Dissolve the carboxylic acid in dichloromethane in a 50 mL flask.

  • Slowly add the this compound solution to the carboxylic acid solution at room temperature. Nitrogen gas evolution will be observed.

  • Continue the addition until the red color of the this compound persists, indicating the complete consumption of the carboxylic acid.

  • Stir the reaction mixture for an additional 30 minutes.

  • The solvent can be removed under reduced pressure to yield the crude ester, which can be purified by chromatography if necessary.

Visualizing the Advantages and Workflow

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the comparative properties of diazoalkanes and a typical experimental workflow.

G Comparative Properties of Diazoalkanes cluster_safety Safety cluster_handling Handling cluster_reactivity Reactivity Diazomethane_Safety Diazomethane (Highly Toxic, Explosive) Diazomethane_Handling Diazomethane (Gas, Requires Special Equipment) Diazomethane_Safety->Diazomethane_Handling necessitates TMSD_Safety TMS-Diazomethane (Toxic) TMSD_Handling TMS-Diazomethane (Liquid Solution) TMSD_Safety->TMSD_Handling influences DDM_Safety This compound (More Stable, Safer Handling) DDM_Handling This compound (Solid, Easy to Weigh and Transfer) DDM_Safety->DDM_Handling leads to Diazomethane_Reactivity Diazomethane (Highly Reactive) Diazomethane_Handling->Diazomethane_Reactivity allows for TMSD_Reactivity TMS-Diazomethane (Moderately Reactive) TMSD_Handling->TMSD_Reactivity permits DDM_Reactivity This compound (Good Reactivity for Esterification) DDM_Handling->DDM_Reactivity enables G General Workflow for Esterification with Diazoalkanes start Start: Carboxylic Acid esterification Esterification Reaction (Carboxylic Acid + Diazoalkane) start->esterification precursor Precursor Synthesis (e.g., Benzophenone Hydrazone for DDM) diazo_synthesis Diazoalkane Synthesis (e.g., Oxidation to DDM) precursor->diazo_synthesis diazo_synthesis->esterification workup Reaction Work-up (e.g., Solvent Removal) esterification->workup purification Purification (e.g., Chromatography) workup->purification product Final Product: Ester purification->product G Reaction Mechanism: Esterification with a Diazoalkane RCOOH R-COOH (Carboxylic Acid) proton_transfer Proton Transfer RCOOH->proton_transfer R2CN2 R'₂CN₂ (Diazoalkane) R2CN2->proton_transfer carboxylate R-COO⁻ (Carboxylate Anion) proton_transfer->carboxylate diazonium R'₂CHN₂⁺ (Diazonium Cation) proton_transfer->diazonium sn2 SN2 Attack carboxylate->sn2 diazonium->sn2 ester R-COOR'₂CH (Ester) sn2->ester N2 N₂ (Nitrogen Gas) sn2->N2

References

A Comparative Guide to Catalysts for Diazodiphenylmethane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

The transformation of diazodiphenylmethane and related diazo compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures through carbene transfer reactions. The choice of catalyst is paramount, as it governs the efficiency, selectivity, and overall success of these transformations. This guide provides a comparative analysis of common catalysts—rhodium, copper, iron, and gold—used in reactions involving diazo compounds, offering researchers objective data to inform their catalyst selection.

Overview of Leading Catalyst Systems

Transition metals are widely employed to decompose diazo compounds, generating metal-carbene intermediates that are central to their reactivity.[1] While rhodium and copper have been the traditional mainstays, iron and gold have emerged as powerful alternatives with unique catalytic properties.[1][2][3]

  • Rhodium (Rh): Widely regarded as the most versatile and efficient catalysts for diazo compound transformations.[4] Dirhodium complexes, in particular, facilitate a broad range of reactions, including C-H insertion and cyclopropanation, often with high chemo- and stereoselectivity.[5][6] Their primary drawback is the high cost associated with precious metals.[7]

  • Copper (Cu): Copper catalysts represent a cost-effective and less toxic alternative to rhodium.[8] They have a long history in catalyzing diazo reactions and are effective for various transformations, including X-H insertion and cyclopropanation, generating reactive copper-carbene intermediates.[8][9]

  • Iron (Fe): As an inexpensive, abundant, and environmentally benign metal, iron is an attractive alternative to precious metal catalysts.[7] Iron complexes, especially iron porphyrins, have demonstrated high efficiency in reactions like olefin cyclopropanation and can exhibit unique Lewis acid characteristics.[2]

  • Gold (Au): Gold catalysis in diazo chemistry is a more recent development, offering unique reactivity compared to other metals.[1][3] Cationic gold complexes are adept at activating alkynes and alkenes and can generate gold-carbene species for various cycloadditions, insertions, and coupling reactions.[3][10] The selectivity of gold catalysts can be heavily influenced by the choice of ligands and counteranions.[3]

Quantitative Performance Data

The following table summarizes representative performance data for different catalysts in key reactions involving diazo compounds. Note that direct comparison is challenging as reaction conditions, substrates, and specific catalyst ligands vary between studies.

Catalyst SystemReaction TypeSubstratesYield (%)Enantioselectivity (ee %)
Rhodium
Rh₂(OAc)₄Intramolecular C-H Insertionα-Aryl-α-diazo ketone~70-90%N/A
Rh₂(R-p-Ph-TPCP)₄Intermolecular CyclopropanationAryldiazoacetate + Styrene70-78%91-97%
[RhCp*Cl₂]₂ / AgSbF₆C-H AlkylationIndole + Diazo CompoundGood to ExcellentN/A
Copper
Cu(OAc)₂Cyclopropanation (in tandem)Aryldiazoacetate + Styrene72%97%
Copper SaltAnnulationPropargyl Amine + Diazo EsterHighN/A
Iron
Fe(TPP)Cl (Porphyrin)Intermolecular CyclopropanationStyrene + Ethyl Diazoacetate (EDA)82% (trans), 14% (cis)N/A
Chiral Fe PorphyrinAsymmetric CyclopropanationStyrene + EDAHighUp to 80% (for trans)
Gold
[IPrAuCl]/AgBF₄Cyclopropanationα-Phenyl-α-diazoacetate + StyreneHigh ConversionN/A (High Diastereoselectivity)
Chiral Gold ComplexAsymmetric Cyclopropanation1,2-Disubstituted Alkenes + DiazoHighHigh

Mechanistic Pathways and Experimental Workflow

The catalytic transformation of this compound generally proceeds through the formation of a metal-carbene intermediate. The catalyst reacts with the diazo compound, leading to the extrusion of nitrogen gas and the formation of a highly reactive metallocarbene, which then engages the substrate.

Catalytic_Cycle Catalyst Catalyst (M) center Catalyst->center Diazo This compound (Ph₂CN₂) Diazo->center N2 N₂ Intermediate Metal-Carbene Intermediate (M=CPh₂) Product Product (e.g., Cyclopropane) Intermediate->Product + Substrate Substrate Substrate (e.g., Alkene) Product->Catalyst Catalyst Regeneration center->Intermediate + Catalyst (M) - N₂

Caption: General catalytic cycle for metal-catalyzed diazo reactions.

A typical experimental workflow involves the controlled addition of the diazo compound to a mixture of the substrate and catalyst to maintain a low concentration of the reactive carbene intermediate, thereby minimizing side reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Add Substrate and Solvent to Flask B 2. Add Catalyst (e.g., 0.5-5 mol%) A->B D 4. Slow Addition of Diazo Compound (1-4h) B->D C 3. Prepare Diazo Solution in Syringe Pump C->D E 5. Monitor Reaction (TLC / GC-MS) D->E F 6. Quench Reaction E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, HRMS) G->H

Caption: Standard experimental workflow for catalyzed diazo reactions.

Choosing the optimal catalyst depends on several factors, including the desired transformation, cost considerations, and the need for stereocontrol.

Catalyst_Selection start Define Reaction Goal q_enantio High Enantioselectivity Required? start->q_enantio q_cost Is Cost a Major Constraint? q_enantio->q_cost No rh_chiral Use Chiral Rhodium or Gold Catalysts q_enantio->rh_chiral Yes rh_std Use Standard Rhodium Catalyst q_cost->rh_std No fe_cu Consider Iron or Copper Catalysts q_cost->fe_cu Yes

Caption: Logic diagram for selecting a suitable catalyst system.

Experimental Protocols

Below are generalized experimental protocols for key reactions. Researchers should consult the primary literature for substrate-specific conditions.

Protocol 1: General Procedure for Rhodium-Catalyzed Intramolecular C-H Insertion
  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the α-aryl-α-diazo ketone substrate (1.0 eq) and a suitable anhydrous solvent (e.g., toluene or dichloromethane, ~0.1 M).

  • Catalyst Addition: Add the rhodium catalyst, such as Rh₂(OAc)₄ (0.5-2.0 mol%).

  • Reaction Execution: For less stable diazo compounds, a solution of the diazo ketone is added slowly via syringe pump over 1-4 hours to the catalyst solution at room temperature.[6] For more stable precursors, the catalyst can be added directly to the substrate solution.[6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) for the consumption of the diazo compound (visualized by a pale yellow spot).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired α-aryl cyclopentanone.[6]

Protocol 2: General Procedure for Iron-Porphyrin-Catalyzed Cyclopropanation
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the iron-porphyrin catalyst (e.g., Fe(TPP)Cl, 1.0 mol%) and the olefin substrate (e.g., styrene, 5-10 eq) to a vial containing a stir bar and anhydrous solvent (e.g., CH₂Cl₂).

  • Reactant Addition: Prepare a separate solution of the diazo compound (e.g., ethyl diazoacetate, 1.0 eq) in the same solvent.

  • Reaction Execution: Add the diazo compound solution dropwise to the stirring catalyst/olefin mixture over several hours at room temperature. The slow addition is crucial to prevent dimerization of the carbene.

  • Monitoring: Follow the reaction by GC-MS to observe the formation of the cyclopropane product and disappearance of the diazo starting material.

  • Work-up: Once the reaction is complete, pass the mixture through a short plug of silica gel to remove the catalyst.

  • Purification: Remove the solvent and excess olefin in vacuo. If necessary, further purify the product via flash chromatography.

References

A Comparative Guide to Esterification Yields: Diazodiphenylmethane vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize the synthesis of esters from carboxylic acids, this guide provides a comprehensive comparison of esterification yields and methodologies. We focus on the validation of yields obtained with diazodiphenylmethane against common alternative techniques, supported by experimental data and detailed protocols.

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the production of a vast array of pharmaceuticals, fine chemicals, and materials. The choice of esterification method can significantly impact reaction efficiency, substrate scope, and overall yield. This guide delves into a comparative analysis of this compound and other prevalent esterification techniques, offering a clear perspective on their respective advantages and limitations.

Comparison of Esterification Yields

The following table summarizes the typical yields for the esterification of carboxylic acids using this compound and selected alternative methods. The data is compiled from various literature sources and represents a general range of expected outcomes under optimized conditions.

Esterification MethodReagentsTypical Yield (%)Notes
This compound This compound>95%Mild conditions, rapid reaction. Primarily for benzhydryl esters.
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)65-99%Equilibrium-driven; yield depends on reaction conditions, particularly the use of excess alcohol or water removal.[1]
Acid Chloride Method Thionyl Chloride (for acid chloride formation), Alcohol>90%Generally high yielding but requires the preliminary step of acid chloride synthesis.
Mitsunobu Reaction Diethyl Azodicarboxylate (DEAD), Triphenylphosphine (PPh₃), Alcohol80-95%Mild conditions, stereospecific inversion of secondary alcohols. Can have purification challenges due to byproducts.[2]

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in selecting and validating an esterification method, the following diagrams are provided.

Esterification_Method_Selection cluster_Inputs Inputs cluster_Decision Method Selection cluster_Methods Esterification Methods cluster_Validation Validation Carboxylic_Acid Carboxylic Acid (Substrate) Method_Choice Choice of Esterification Method Carboxylic_Acid->Method_Choice Desired_Ester Desired Ester (Product) Desired_Ester->Method_Choice Reaction_Constraints Reaction Constraints (e.g., pH, temp, functional group tolerance) Reaction_Constraints->Method_Choice This compound This compound Method_Choice->this compound Mild, high yield for benzhydryl esters Fischer Fischer Esterification Method_Choice->Fischer Simple, cost-effective Acid_Chloride Acid Chloride Method_Choice->Acid_Chloride High yield, irreversible Mitsunobu Mitsunobu Reaction Method_Choice->Mitsunobu Mild, stereoinversion Reaction Perform Reaction This compound->Reaction Fischer->Reaction Acid_Chloride->Reaction Mitsunobu->Reaction Purification Purification Reaction->Purification Yield_Analysis Yield Analysis (e.g., NMR, GC-MS) Purification->Yield_Analysis Confirmation Structure Confirmation Yield_Analysis->Confirmation

Caption: Logical workflow for selecting and validating an esterification method.

Diazodiphenylmethane_Reaction_Pathway cluster_Reactants Reactants cluster_Mechanism Reaction Mechanism cluster_Products Products Carboxylic_Acid Carboxylic Acid (R-COOH) Protonation Proton Transfer Carboxylic_Acid->Protonation This compound This compound (Ph₂CN₂) This compound->Protonation SN2_Attack SN2 Attack by Carboxylate Protonation->SN2_Attack Intermediate Formation Benzhydryl_Ester Benzhydryl Ester (R-COOCHPh₂) SN2_Attack->Benzhydryl_Ester Nitrogen_Gas Nitrogen Gas (N₂) SN2_Attack->Nitrogen_Gas Leaving Group

References

Diazodiphenylmethane: A Milder Alternative to Acid-Catalyzed Esterification for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking efficient and mild methods for ester synthesis, diazodiphenylmethane presents a compelling alternative to traditional acid-catalyzed esterification, particularly for substrates sensitive to harsh acidic conditions. This guide provides a comprehensive comparison of the two methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal esterification strategy.

Esterification, a fundamental transformation in organic synthesis, is crucial for the production of a vast array of pharmaceuticals, materials, and fine chemicals. While the acid-catalyzed Fischer-Speier esterification has long been a workhorse in this field, its reliance on strong acids and often high temperatures can be detrimental to delicate molecules. This compound emerges as a valuable tool for the synthesis of benzhydryl esters under neutral and mild conditions, offering a key advantage in the protection of carboxylic acids and the synthesis of complex molecules.

Performance Comparison: A Tale of Two Methods

The choice between this compound and acid-catalyzed esterification hinges on the specific requirements of the synthesis, primarily the nature of the carboxylic acid and the desired reaction conditions.

ParameterThis compound EsterificationAcid-Catalyzed Esterification (Fischer-Speier)
Reaction Conditions Typically room temperature, neutral pH.Requires strong acid catalyst (e.g., H₂SO₄) and often elevated temperatures (reflux).[1][2]
Reaction Time Generally rapid, often complete within minutes to a few hours.Can be slow, often requiring several hours of reflux to reach equilibrium.[1]
Yields Generally high to quantitative, especially for reactive carboxylic acids.Variable, equilibrium-driven. Yields can be improved by using a large excess of alcohol or by removing water.[3]
Substrate Scope Broad, particularly suitable for acid-sensitive substrates.Broad, but can be problematic for substrates with acid-labile functional groups. Tertiary alcohols are prone to elimination.[1]
Byproducts Nitrogen gas (N₂) is the only byproduct, which is inert and easily removed.Water is a primary byproduct, which can lead to a reversible reaction and limit yield if not removed.[3] Potential for side reactions like dehydration of alcohols.
Safety Considerations This compound is a potentially explosive and toxic solid. It should be handled with care in a well-ventilated fume hood.[4][5]Strong acids are corrosive and require careful handling. Reactions at elevated temperatures pose standard laboratory hazards.

Experimental Data: A Quantitative Look

The following table summarizes representative yields for the esterification of various carboxylic acids using both methods. It is important to note that direct comparative studies under identical conditions are limited in the literature. The data presented is compiled from various sources to provide a general overview.

Carboxylic AcidEsterification MethodReagentsTemperatureTimeYield
Benzoic AcidThis compoundThis compound, EtherRoom Temp30 min~75% (crude)[6]
Benzoic AcidAcid-CatalyzedMethanol, H₂SO₄Reflux4-5 hours69%[7]
Acetic AcidAcid-CatalyzedEthanol, Acid CatalystEquilibrium-65% (equimolar) to 97% (10-fold excess ethanol)[3]
Stearic AcidAcid-Catalyzed1-Butanol, H₂SO₄65 °C-99%[8][9]

Mechanism of Action: A Visual Comparison

The fundamental difference in the reaction mechanisms underpins the distinct advantages of each method.

This compound Esterification Pathway

The reaction with this compound proceeds through a protonation step followed by a nucleophilic attack, with the evolution of nitrogen gas as the driving force.

Diazodiphenylmethane_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack & N₂ Elimination R-COOH R-COOH Ph2CN2 Ph₂CN₂ R-COOH->Ph2CN2 Proton Transfer R-COO- R-COO⁻ Ph2CHN2+ Ph₂CHN₂⁺ R-COO-->Ph2CHN2+ SN2 Attack R-CO-O-CHPh2 R-CO-O-CHPh₂ N2 N₂ Ph2CHN2+->N2 Elimination

Mechanism of esterification with this compound.
Acid-Catalyzed Esterification (Fischer-Speier) Pathway

This is a reversible, multi-step process involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and elimination of water.

Fischer_Esterification_Mechanism R-COOH R-COOH Protonated_Acid R-C(OH)₂⁺ R-COOH->Protonated_Acid + H⁺ H+ H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH R'-OH R'-OH Protonated_Intermediate R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Proton_Transfer Proton Transfer Protonated_Ester R-C(O⁺H)OR' Protonated_Intermediate->Protonated_Ester - H₂O H2O H₂O Water_Elimination Elimination of H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Mechanism of acid-catalyzed Fischer esterification.

Experimental Protocols

Preparation of this compound

This compound can be synthesized from the oxidation of benzophenone hydrazone.

Materials:

  • Benzophenone hydrazone

  • Yellow mercury(II) oxide or oxalyl chloride/triethylamine

  • Petroleum ether or tetrahydrofuran

  • Pressure bottle (for mercury oxide method)

  • Standard glassware for inert atmosphere reactions (for oxalyl chloride method)

Procedure (using yellow mercury(II) oxide): [6]

  • In a pressure bottle, combine benzophenone hydrazone (0.1 mole), yellow mercury(II) oxide (0.1 mole), and 100 mL of petroleum ether.

  • Seal the bottle and shake mechanically at room temperature for 6 hours.

  • Filter the mixture to remove mercury and any solid byproducts.

  • Evaporate the filtrate under reduced pressure at room temperature to obtain this compound as red-black crystals. The product should be used immediately as it decomposes on standing.[6]

Procedure (using oxalyl chloride): [10] This method avoids the use of heavy metals.

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve dimethyl sulfoxide in tetrahydrofuran and cool to -60 °C.

  • Slowly add a solution of oxalyl chloride in tetrahydrofuran, maintaining the temperature between -55 °C and -50 °C.

  • In a separate flask, prepare a solution of benzophenone hydrazone and triethylamine in tetrahydrofuran.

  • Add the benzophenone hydrazone solution to the reaction mixture via cannula.

  • After the reaction is complete, the crude product can be isolated and purified by filtration through basic alumina.

Esterification using this compound

Materials:

  • Carboxylic acid

  • This compound solution in a suitable solvent (e.g., ether)

  • Standard laboratory glassware

Procedure (General): [6]

  • Dissolve the carboxylic acid in a suitable solvent like ether.

  • Slowly add a solution of this compound to the carboxylic acid solution at room temperature.

  • The reaction is typically rapid, and the disappearance of the red color of the this compound and cessation of nitrogen evolution indicates the completion of the reaction.

  • After the reaction is complete (e.g., 30 minutes), the excess unreacted carboxylic acid can be removed by washing with a dilute base solution (e.g., sodium hydroxide).

  • The organic layer is then dried and the solvent is evaporated to yield the crude benzhydryl ester.

Acid-Catalyzed Esterification (Fischer-Speier)

Materials:

  • Carboxylic acid

  • Alcohol (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Reflux apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure (Example: Synthesis of Methyl Benzoate): [7][11]

  • In a round-bottomed flask, combine benzoic acid (e.g., 6.1 g) and an excess of methanol (e.g., 20 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL).

  • Attach a reflux condenser and heat the mixture to reflux for 4-5 hours.[7]

  • After cooling, transfer the reaction mixture to a separatory funnel containing water.

  • Extract the ester with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and then with a sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over a drying agent, filter, and remove the solvent by distillation to obtain the crude ester. Further purification can be achieved by distillation.

Conclusion

This compound offers a mild and efficient method for the esterification of carboxylic acids, providing a valuable alternative to the classical acid-catalyzed approach, especially when dealing with sensitive substrates. Its key advantages include neutral reaction conditions, high yields, and the formation of only gaseous nitrogen as a byproduct. However, the hazardous nature of diazo compounds necessitates careful handling and adherence to safety protocols. For robust, acid-stable substrates where equilibrium limitations can be overcome, the Fischer-Speier esterification remains a cost-effective and widely used method. The choice between these two powerful techniques will ultimately be guided by the specific chemical properties of the starting materials and the desired outcome of the synthetic endeavor.

References

A Spectroscopic Comparison of Diazodiphenylmethane and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key reagents is paramount for reaction monitoring, quality control, and mechanistic studies. This guide provides a detailed spectroscopic comparison of diazodiphenylmethane, a versatile reagent in organic synthesis, and its common precursors, benzophenone and benzophenone hydrazone. The information presented is supported by experimental data and protocols to facilitate practical application in a laboratory setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, benzophenone hydrazone, and benzophenone, offering a clear and objective comparison of their characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupCharacteristic Peak (cm⁻¹)
This compound Diazo (N₂ stretch)~2050 (strong, sharp)
Aromatic C-H stretch~3060
Aromatic C=C stretch~1600, 1490, 1445
Benzophenone Hydrazone N-H stretch~3300-3400 (broad)
C=N stretch~1640
Aromatic C-H stretch~3055
Aromatic C=C stretch~1581, 1492, 1445
Benzophenone Carbonyl (C=O) stretch~1660-1670 (strong, sharp)[1][2][3][4]
Aromatic C-H stretch~3060
Aromatic C=C stretch~1595, 1445

Table 2: UV-Visible (UV-Vis) Spectroscopy Data

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
This compound 525~100Ethanol
285-Ethanol
Benzophenone Hydrazone ~280-300--
Benzophenone ~250~20,000Hexane
~340 (n→π*)~100Hexane

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃, δ in ppm)

CompoundChemical Shift (ppm)MultiplicityAssignment
This compound 7.10 - 7.40multipletAromatic protons
Benzophenone Hydrazone 5.42singlet-NH₂
7.25 - 7.55multipletAromatic protons[5]
Benzophenone 7.45 - 7.60multipletmeta & para-Aromatic protons[6][7]
7.75 - 7.85multipletortho-Aromatic protons[6][7]

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃, δ in ppm)

CompoundChemical Shift (ppm)Assignment
This compound ~62.0Diazo Carbon
125.0 - 130.0Aromatic Carbons
Benzophenone Hydrazone 127.0 - 138.0Aromatic Carbons[8]
~147.0C=N Carbon[8]
Benzophenone 128.3, 130.1, 132.4, 137.6Aromatic Carbons[9][10][11]
196.8Carbonyl Carbon[9][10][11]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of the comparative spectroscopic data are provided below.

Synthesis of this compound from Benzophenone Hydrazone

Materials:

  • Benzophenone hydrazone

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of benzophenone hydrazone (1.0 eq) in dichloromethane, add activated manganese dioxide (5.0 eq).

  • Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by the disappearance of the starting material and the formation of the deep red color of this compound.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with additional dichloromethane.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a red-black crystalline solid. Caution: this compound is unstable and potentially explosive. It should be handled with care, protected from light, and used fresh or stored at low temperatures for short periods.

Spectroscopic Analysis Protocols

1. Infrared (IR) Spectroscopy:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: A thin film of the compound was cast on a KBr plate from a chloroform solution. For solid samples, a KBr pellet was prepared.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹.

2. UV-Visible (UV-Vis) Spectroscopy:

  • Instrument: UV-Vis Spectrophotometer.

  • Sample Preparation: Solutions of the compounds were prepared in spectroscopic grade ethanol or hexane at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Spectra were recorded in the range of 200-800 nm using a quartz cuvette with a 1 cm path length.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra were acquired at room temperature.

Reaction Pathway Visualization

The synthesis of this compound from benzophenone hydrazone proceeds via an oxidation reaction. The following diagram, generated using the DOT language, illustrates the overall transformation.

Reaction_Pathway cluster_synthesis Synthesis of Benzophenone Hydrazone cluster_oxidation Oxidation to this compound Benzophenone Benzophenone BenzophenoneHydrazone Benzophenone Hydrazone Benzophenone->BenzophenoneHydrazone + H₂NNH₂ - H₂O Hydrazine Hydrazine This compound This compound BenzophenoneHydrazone->this compound + [O] OxidizingAgent Oxidizing Agent (e.g., MnO₂) Byproducts Byproducts (e.g., MnO, H₂O)

Caption: Synthetic pathway from benzophenone to this compound.

This guide provides a foundational spectroscopic reference for this compound and its precursors. Researchers can utilize this information for efficient reaction monitoring, compound identification, and a deeper understanding of the chemical transformations involved in their work.

References

A Comparative Guide to the Reactivity of Diazodiphenylmethane with Various Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diazodiphenylmethane (DDM) is a versatile reagent in organic synthesis, primarily utilized for the derivatization of acidic protons. Its reactivity profile, however, extends across a range of functional groups, exhibiting varied kinetics and reaction mechanisms. This guide provides an objective comparison of DDM's reactivity with key functional groups, supported by experimental data and detailed protocols to aid in reaction planning and optimization.

Relative Reactivity: A Quantitative Overview

The reactivity of this compound is predominantly governed by the acidity of the substrate. Protic functional groups react via a protonation-alkylation mechanism. The general order of reactivity is:

Carboxylic Acids > Phenols > Thiols > Alcohols > Enols > Amines

This trend is directly correlated with the pKa of the functional groups, with more acidic substrates reacting more readily.

Functional GroupTypical pKa RangeRelative ReactivityReaction ConditionsProduct
Carboxylic Acids 3 - 5Very HighRoom temperature, various solvents (aprotic and protic)Diphenylmethyl ester
Phenols ~10HighRoom temperature, often requires extended reaction times compared to carboxylic acidsDiphenylmethyl ether
Thiols 10 - 11Moderate to HighRoom temperatureDiphenylmethyl thioether
Alcohols 16 - 18LowGenerally requires heating or photochemical activationDiphenylmethyl ether
Enols 10 - 20VariableDependent on the acidity of the enolO-alkylation or C-alkylation products
Amines (Primary & Secondary) 30 - 40Very LowTypically requires thermal decomposition of DDM to form diphenylmethylene (a carbene)N-(diphenylmethyl)amine

Experimental Protocols

Below are detailed methodologies for the reaction of this compound with representative functional groups.

Esterification of Carboxylic Acids

This reaction is among the most common applications of this compound, proceeding rapidly and often quantitatively at room temperature.

Protocol:

  • Dissolve the carboxylic acid (1.0 mmol) in a suitable aprotic solvent (e.g., diethyl ether, dichloromethane, or acetonitrile, 10 mL).

  • At room temperature, add a solution of this compound (1.1 mmol) in the same solvent dropwise with stirring. The characteristic red color of this compound will disappear as it reacts.

  • Continue the addition until a faint, persistent pink or red color is observed, indicating complete consumption of the carboxylic acid.

  • Stir the reaction mixture for an additional 30 minutes at room temperature.

  • Quench any excess this compound by adding a few drops of acetic acid until the red color disappears.

  • The solvent can be removed under reduced pressure to yield the crude diphenylmethyl ester, which can be further purified by chromatography if necessary.

Note: The reaction kinetics can be monitored spectrophotometrically by following the disappearance of the UV absorption of this compound.[1] In aprotic solvents, the reaction typically follows second-order kinetics.[1]

Etherification of Phenols

The reaction with phenols is slower than with carboxylic acids due to the lower acidity of the phenolic proton.

Protocol:

  • Dissolve the phenol (1.0 mmol) in 10 mL of an aprotic solvent such as acetonitrile or dichloromethane.

  • Add a solution of this compound (1.2 mmol) in the same solvent.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The reaction may require several hours to days for completion, depending on the acidity of the phenol.

  • Once the reaction is complete, quench excess this compound with acetic acid.

  • Work-up the reaction mixture by washing with an aqueous base (e.g., saturated NaHCO₃ solution) to remove any unreacted phenol, followed by drying the organic layer and concentrating under reduced pressure.

S-Alkylation of Thiols

Thiols react with this compound under similar conditions to phenols to form thioethers.

Protocol:

  • Dissolve the thiol (1.0 mmol) in 10 mL of a suitable solvent like dichloromethane.

  • Add a solution of this compound (1.1 mmol) dropwise at room temperature.

  • Stir the mixture and monitor the reaction by TLC.

  • Upon completion, quench the excess reagent with acetic acid.

  • The product can be isolated by removing the solvent and purified by chromatography.

O-Alkylation of Alcohols

The reaction with alcohols is significantly slower and often requires more forcing conditions due to the low acidity of the hydroxyl proton.[2]

Protocol:

  • Thermal Conditions: Dissolve the alcohol (1.0 mmol) and this compound (1.5 mmol) in a high-boiling aprotic solvent (e.g., acetonitrile). Heat the mixture at a temperature sufficient to induce thermal decomposition of DDM (e.g., 85°C) to generate the carbene intermediate.[2]

  • Photochemical Conditions: Dissolve the alcohol (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent in a quartz reaction vessel. Irradiate the solution with a UV lamp (e.g., blue light) to generate the singlet carbene intermediate.[3]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent. The crude product can be purified by column chromatography.

Reaction with Amines

Primary and secondary amines react with the carbene generated from the thermal decomposition of this compound.[4]

Protocol:

  • Dissolve the amine (1.0 mmol) in a solvent such as acetonitrile.

  • Add this compound (1.5 mmol).

  • Heat the reaction mixture to induce the thermal decomposition of this compound.

  • The reaction involves the initial attack of the singlet carbene on the nitrogen atom, followed by rearrangement.[4]

  • Monitor the formation of the N-(diphenylmethyl)amine product by an appropriate analytical technique.

  • Upon completion, cool the reaction and isolate the product.

Reaction Mechanisms and Logical Relationships

The reactivity of this compound is dictated by the nature of the functional group it encounters. The following diagram illustrates the primary reaction pathways.

Reactivity_of_this compound cluster_acidic Protic Substrates (Acid-Catalyzed) cluster_carbene Carbene Pathway (Thermal/Photochemical) DDM This compound (Ph₂CN₂) Protonation Protonation DDM->Protonation Carbene Diphenylmethylene (Ph₂C:) DDM->Carbene Heat or hν Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Protonation Fastest Phenol Phenol (Ar-OH) Phenol->Protonation Thiol Thiol (R-SH) Thiol->Protonation Alcohol Alcohol (R-OH) Alcohol->Protonation Slow Enol Enol (C=C-OH) Enol->Protonation Variable Diazonium Diphenylmethyl Diazonium Ion [Ph₂CH-N₂]⁺ Protonation->Diazonium SN2 SN2 Attack by Conjugate Base Diazonium->SN2 Product Ester / Ether / Thioether SN2->Product Amine Amine (R₂NH) Ylide Ylide Intermediate Amine->Ylide Carbene Attack Carbene->Ylide N_Product N-Alkylated Amine Ylide->N_Product Rearrangement

Caption: Reaction pathways of this compound with protic and non-protic functional groups.

References

A Comparative Kinetic Analysis of Diazodiphenylmethane and Other Common Methylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methylation is a fundamental reaction in organic chemistry, crucial for the synthesis of a vast array of molecules, including active pharmaceutical ingredients. The choice of methylating agent can significantly impact reaction efficiency, selectivity, and safety. This guide provides a comparative kinetic analysis of diazodiphenylmethane (DDM) against other widely used methylating agents: diazomethane, trimethylsilyldiazomethane (TMS-diazomethane), dimethyl sulfate, and methyl iodide. The information presented is supported by experimental data to aid researchers in selecting the most appropriate reagent for their specific applications.

Quantitative Kinetic Data Comparison

The following table summarizes the available second-order rate constants for the methylation of carboxylic acids by various methylating agents. It is important to note that direct comparison of kinetic data can be challenging due to variations in reaction conditions (e.g., solvent, temperature) and the inherent reactivity of the methylating agents themselves.

Methylating AgentSubstrateSolventTemperature (°C)Second-Order Rate Constant (L mol⁻¹ s⁻¹)Citation(s)
This compound Benzoic AcidEthanol219.67 x 10⁻³[1]
Diazomethane Benzoic AcidEthanol25Not explicitly found, but reaction is known to be rapid.[2][3]
Trimethylsilyldiazomethane Carboxylic AcidsToluene/MethanolRoom Temp.Reaction is often instantaneous and quantitative.[4]
Dimethyl Sulfate MethanolysisMethanol653.1 x 10⁻⁵
Methyl Iodide Benzoic Acid + TMGNDMF20~1.5 x 10⁻³ (Calculated from pseudo-first order)[5]

Note: The reaction of trimethylsilyldiazomethane with carboxylic acids is often too fast to be conveniently measured by conventional methods, indicating a very high rate constant. The rate constant for dimethyl sulfate is for its reaction with methanol (methanolysis) and is provided for a general reactivity comparison. The rate constant for methyl iodide was estimated from graphical data in the cited literature for the reaction with benzoic acid in the presence of a non-nucleophilic base.

Reaction Mechanisms and Kinetic Profile

The methylation of carboxylic acids by diazo compounds like this compound and diazomethane proceeds through a well-established mechanism. The rate-determining step is the initial proton transfer from the carboxylic acid to the diazo compound, forming a diazonium-carboxylate ion pair. This is followed by a rapid nucleophilic attack of the carboxylate on the methyl group, leading to the formation of the methyl ester and the evolution of nitrogen gas.[1][2]

In contrast, methylating agents like dimethyl sulfate and methyl iodide operate via a direct SN2 substitution mechanism, where the carboxylate anion acts as a nucleophile, attacking the electrophilic methyl group.[6][7]

Experimental Protocols

Accurate kinetic analysis is paramount for understanding and optimizing methylation reactions. Below are detailed methodologies for key experiments.

Experimental Protocol 1: Kinetic Analysis of the Reaction of this compound with a Carboxylic Acid using UV-Vis Spectroscopy

This protocol is adapted from the kinetic analysis of the reaction between this compound and p-nitrobenzoic acid.[1]

1. Materials and Instrumentation:

  • This compound (DDM)
  • Carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid)
  • Anhydrous ethanol (or other suitable solvent)
  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder
  • Quartz cuvettes

2. Preparation of Reagent Solutions:

  • Prepare a stock solution of this compound in anhydrous ethanol. A typical concentration is in the range of 1.0 mM. Due to the intense color of DDM, the concentration should be adjusted to have an initial absorbance within the linear range of the spectrophotometer (typically < 1.5) at its λmax (~525 nm).
  • Prepare a stock solution of the carboxylic acid in anhydrous ethanol. To ensure pseudo-first-order kinetics with respect to DDM, the carboxylic acid should be in large excess (e.g., 10-fold or greater).

3. Kinetic Measurement:

  • Set the spectrophotometer to monitor the absorbance at the λmax of this compound (~525 nm).
  • Equilibrate the carboxylic acid solution in a quartz cuvette to the desired reaction temperature in the spectrophotometer's cuvette holder.
  • Initiate the reaction by adding a small, known volume of the DDM stock solution to the cuvette containing the carboxylic acid solution. Quickly mix the solution by inverting the cuvette (if sealed) or by gentle pipetting.
  • Immediately start recording the absorbance at 525 nm as a function of time. Data should be collected until the reaction is near completion (i.e., the absorbance of DDM is close to zero).

4. Data Analysis:

  • The reaction is first-order in this compound and first-order in the carboxylic acid.[1] Under pseudo-first-order conditions (large excess of carboxylic acid), the rate law simplifies to: Rate = k'[DDM], where k' is the pseudo-first-order rate constant.
  • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot will be equal to -k'.
  • The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant (k') by the initial concentration of the carboxylic acid: k = k' / [Carboxylic Acid]₀.

Experimental Protocol 2: General Procedure for Kinetic Analysis of Methylation by NMR Spectroscopy

This protocol provides a general framework for monitoring methylation reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

1. Materials and Instrumentation:

  • Methylating agent
  • Substrate (e.g., carboxylic acid)
  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
  • Internal standard (e.g., tetramethylsilane (TMS) or a stable compound with a known concentration and a signal that does not overlap with reactant or product signals)
  • NMR spectrometer with a temperature-controlled probe

2. Sample Preparation:

  • In an NMR tube, dissolve a known amount of the substrate and the internal standard in the deuterated solvent.
  • Acquire an initial ¹H NMR spectrum (t=0) to record the initial concentrations.
  • Initiate the reaction by adding a known amount of the methylating agent to the NMR tube.

3. Kinetic Measurement:

  • Quickly place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
  • Acquire a series of ¹H NMR spectra at regular time intervals. The time between each spectrum will depend on the reaction rate. For slow reactions, spectra can be taken every few minutes to hours. For faster reactions, automated acquisition setups are necessary.

4. Data Analysis:

  • For each spectrum, integrate the signal corresponding to a characteristic peak of the reactant and a characteristic peak of the product.
  • Normalize these integrals to the integral of the internal standard to account for any variations in spectrometer performance.
  • Plot the concentration of the reactant or product as a function of time.
  • Determine the reaction order and rate constant by fitting the concentration-time data to the appropriate integrated rate law (e.g., for a second-order reaction, a plot of 1/[Reactant] vs. time will be linear with a slope equal to the rate constant).

Visualizations

Reaction Pathway for Methylation of a Carboxylic Acid

Methylation_Pathway cluster_diazo Diazoalkane Methylation cluster_sn2 SN2 Methylation Reactants_diazo Carboxylic Acid (R-COOH) + Diazoalkane (R'CHN2) IonPair Diazonium-Carboxylate Ion Pair Reactants_diazo->IonPair Proton Transfer (Rate-Determining) Products_diazo Methyl Ester (R-COOCH3) + N2 IonPair->Products_diazo SN2 Attack Reactants_sn2 Carboxylate (R-COO-) + Methylating Agent (CH3-X) TS_sn2 Transition State Reactants_sn2->TS_sn2 SN2 Attack Products_sn2 Methyl Ester (R-COOCH3) + Leaving Group (X-) TS_sn2->Products_sn2

Caption: General reaction pathways for the methylation of carboxylic acids.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Reagents Prepare Reactant Solutions Initiate_Reaction Initiate Reaction Prep_Reagents->Initiate_Reaction Prep_Instrument Set up Analytical Instrument (UV-Vis/NMR) Monitor_Reaction Monitor Reaction Progress (Absorbance/Concentration vs. Time) Prep_Instrument->Monitor_Reaction Initiate_Reaction->Monitor_Reaction Plot_Data Plot Kinetic Data Monitor_Reaction->Plot_Data Determine_Order Determine Reaction Order Plot_Data->Determine_Order Calculate_Rate Calculate Rate Constant Determine_Order->Calculate_Rate

Caption: A generalized workflow for performing a chemical kinetic analysis.

References

A Comparative Guide to the Chemoselectivity of Diazodiphenylmethane in Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diazodiphenylmethane (DDM) is a versatile reagent for the esterification of carboxylic acids, offering a mild and efficient alternative to traditional methods. However, in the context of complex molecules bearing multiple reactive functional groups, its chemoselectivity becomes a critical consideration. This guide provides a comprehensive comparison of the reactivity of this compound with a focus on its selectivity for carboxylic acids over other nucleophilic groups, particularly hydroxyl moieties. We present available experimental data, detailed protocols, and a comparison with alternative reagents to aid in the strategic design of synthetic routes in drug development and other chemical research.

Understanding the Chemoselectivity of this compound

The reaction of this compound with a protic acid, such as a carboxylic acid, proceeds through a rate-determining protonation of the diazo carbon, followed by nucleophilic attack of the conjugate base on the resulting diphenylmethyldiazonium cation and loss of nitrogen gas. The acidity of the proton donor is a key determinant of the reaction rate.

Reaction_Mechanism R-COOH Carboxylic Acid Intermediate [R-COO- Ph2CHN2+] R-COOH->Intermediate Proton Transfer Ph2CN2 This compound Ph2CN2->Intermediate Product R-COOCHPh2 (Diphenylmethyl Ester) Intermediate->Product SN2 Attack N2 N2 Intermediate->N2

Caption: General mechanism for the esterification of a carboxylic acid with this compound.

Due to the significantly higher acidity of carboxylic acids (pKa ≈ 4-5) compared to phenols (pKa ≈ 10) and alcohols (pKa ≈ 16-18), this compound exhibits a strong preference for reaction with the carboxylic acid functionality. This inherent chemoselectivity allows for the selective protection of carboxylic acids in the presence of hydroxyl groups.

Performance Comparison: this compound vs. Alternatives

While effective, this compound is not the only reagent available for the methylation or esterification of carboxylic acids. Trimethylsilyldiazomethane (TMS-diazomethane) has emerged as a popular and safer alternative.

ReagentSubstrateReaction ConditionsYield (%)Reference
This compound p-Nitrobenzoic acidEthanol, 21°C, 11 min (flow)~94% conversion[1]
Trimethylsilyldiazomethane Phenolic Polychlorinated BiphenylsDiisopropylethylamine, 100 minEqual to or higher than diazomethane[2][3]
Diazomethane Phenolic Polychlorinated Biphenyls--[2][3]

Table 1: Comparison of Reaction Yields for this compound and Alternatives. This table highlights the high efficiency of this compound and compares it with the performance of trimethylsilyldiazomethane, a safer alternative.

Experimental Protocols

Selective Esterification of a Carboxylic Acid in the Presence of a Phenol

This protocol is based on the established principles of this compound's reactivity and is designed for the selective esterification of a molecule containing both carboxylic acid and phenolic hydroxyl groups.

Materials:

  • Substrate containing both carboxylic acid and phenol moieties (e.g., p-hydroxybenzoic acid)

  • This compound solution in a non-protic solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous diethyl ether or dichloromethane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the substrate (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound (1.0-1.1 equivalents) in diethyl ether to the stirred solution of the substrate via a dropping funnel over a period of 15-30 minutes. The disappearance of the red color of the this compound indicates its consumption.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, the reaction is complete. If any unreacted this compound remains (persistent red color), it can be quenched by the dropwise addition of a small amount of acetic acid until the color disappears.

  • Remove the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography on silica gel.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Purification Dissolve Dissolve Substrate in Anhydrous Ether Cool Cool to 0 °C Dissolve->Cool Add_DDM Slowly Add this compound Solution Cool->Add_DDM Monitor Monitor by TLC Add_DDM->Monitor Quench Quench Excess DDM (if necessary) Monitor->Quench Concentrate Concentrate in vacuo Quench->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for the selective esterification of a carboxylic acid with this compound.

Logical Relationship of Chemoselectivity

The chemoselectivity of this compound is governed by the relative acidities of the functional groups present in the substrate.

Chemoselectivity_Logic Substrate Complex Molecule with -COOH, -OH (Phenol), -OH (Alcohol) Reactivity Relative Acidity Substrate->Reactivity DDM This compound DDM->Reactivity COOH Carboxylic Acid (pKa ~4-5) Highest Reactivity Reactivity->COOH Phenol Phenol (pKa ~10) Lower Reactivity Reactivity->Phenol Alcohol Alcohol (pKa ~16-18) Lowest Reactivity Reactivity->Alcohol

Caption: The hierarchy of reactivity of functional groups with this compound based on acidity.

Conclusion

This compound is a highly chemoselective reagent for the esterification of carboxylic acids in the presence of less acidic hydroxyl groups found in phenols and alcohols. This selectivity is a direct consequence of the reaction mechanism, which is initiated by proton transfer. For researchers in drug development and complex molecule synthesis, this property of this compound allows for the strategic protection of carboxylic acids without the need for protecting group manipulation of hydroxyl functionalities. While safer alternatives like trimethylsilyldiazomethane are available and show comparable efficacy in many cases, the fundamental principles of acid-mediated reactivity remain the same. The choice of reagent will ultimately depend on the specific substrate, reaction scale, and safety considerations of the laboratory setting.

References

A Comparative Guide to the Synthesis of Diazodiphenylmethane: Mercury-Based vs. Mercury-Free Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of diazodiphenylmethane, a valuable reagent for the protection of carboxylic acids and in carbene chemistry, has traditionally involved mercury-based oxidants. However, due to the significant environmental and health hazards associated with mercury, mercury-free alternatives have been developed. This guide provides a detailed comparison of the traditional mercury(II) oxide method and a modern, mercury-free Swern oxidation approach, supported by experimental data and protocols.

Executive Summary

The synthesis of this compound can be effectively achieved through both mercury-based and mercury-free methods. The traditional approach utilizing yellow mercuric oxide offers high yields (89-96%) and straightforward reaction conditions. In contrast, the mercury-free Swern oxidation method provides comparable, if not slightly higher, yields (93-99%) while eliminating the use of toxic heavy metals. The choice of method will likely depend on the laboratory's tolerance for hazardous materials, with the Swern oxidation representing a safer and more environmentally benign option.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes to this compound.

ParameterMercury-Based SynthesisMercury-Free Synthesis (Swern Oxidation)
Starting Material Benzophenone hydrazoneBenzophenone hydrazone
Oxidizing Agent Yellow Mercuric Oxide (HgO)Dimethyl sulfoxide (DMSO), Oxalyl chloride
Solvent Petroleum etherTetrahydrofuran (THF)
Base -Triethylamine
Reaction Temperature Room temperature-55 °C to -78 °C
Reaction Time 6 hours~1.5 hours
Reported Yield 89-96%99% (crude), 93% (analytically pure)
Key Byproducts Mercury, Benzophenone azineDimethyl sulfide, Triethylammonium chloride, CO, CO2

Experimental Protocols

Mercury-Based Synthesis of this compound

This procedure is adapted from Organic Syntheses, Coll. Vol. 3, p.351 (1955).[1]

Materials:

  • Benzophenone hydrazone (19.6 g, 0.1 mole)

  • Yellow oxide of mercury (22 g, 0.1 mole)

  • Petroleum ether (b.p. 30–60°) (100 ml)

Procedure:

  • In a pressure bottle, combine benzophenone hydrazone, yellow oxide of mercury, and petroleum ether.

  • Close the bottle, wrap it in a wet towel, and shake mechanically at room temperature for 6 hours.

  • Filter the mixture to remove mercury and any precipitated benzophenone azine.

  • Evaporate the filtrate to dryness under reduced pressure at room temperature to obtain this compound as a crystalline residue. The product should be used immediately as it decomposes on standing.

Mercury-Free Synthesis of this compound (Swern Oxidation)

This procedure is adapted from Organic Syntheses, Vol. 85, p.1 (2008).[2]

Materials:

  • Dimethyl sulfoxide (3.98 mL, 56.0 mmol)

  • Anhydrous tetrahydrofuran (450 mL)

  • Oxalyl chloride (4.67 mL, 53.5 mmol)

  • Benzophenone hydrazone (10.00 g, 51.0 mmol)

  • Triethylamine (15.05 mL, 0.107 mol)

  • Pentane

  • Activated basic alumina

Procedure:

  • In a 1-L, three-necked round-bottom flask, charge dimethyl sulfoxide and anhydrous tetrahydrofuran. Cool the solution to -55 °C.

  • In a separate flask, combine oxalyl chloride and tetrahydrofuran (50 mL). Add this solution to the DMSO mixture over 10 minutes, maintaining the temperature between -55 °C and -50 °C for 35 minutes.

  • Cool the reaction mixture to -78 °C.

  • In another flask, dissolve benzophenone hydrazone and triethylamine in tetrahydrofuran (50 mL). Add this solution to the reaction mixture over 10 minutes.

  • Maintain the reaction at -78 °C for 30 minutes.

  • Filter the cold reaction mixture through a sintered-glass funnel and rinse the solid with two 100-mL portions of tetrahydrofuran.

  • Concentrate the filtrate by rotary evaporation to provide crude this compound.

  • For purification, dissolve the crude product in pentane and filter rapidly through a pad of activated basic alumina. Rinse the alumina with pentane until the filtrate is colorless.

  • Concentrate the filtrate to yield analytically pure this compound.

Mandatory Visualization

Mercury_Based_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup reagents Benzophenone Hydrazone Yellow Mercuric Oxide Petroleum Ether bottle Pressure Bottle reagents->bottle Combine shake Shake at RT 6 hours bottle->shake filter Filter shake->filter Reaction Mixture evaporate Evaporate filter->evaporate Filtrate product This compound evaporate->product

Caption: Workflow for Mercury-Based Synthesis.

Mercury_Free_Synthesis cluster_activation Activator Formation cluster_reaction Reaction with Hydrazone cluster_workup Workup & Purification dmso_thf DMSO in THF (-55 °C) mix1 Combine & Stir (-55 to -50 °C) dmso_thf->mix1 oxalyl_thf Oxalyl Chloride in THF oxalyl_thf->mix1 cool Cool to -78 °C mix1->cool mix2 Combine & Stir (-78 °C, 30 min) cool->mix2 hydrazone_sol Benzophenone Hydrazone Triethylamine in THF hydrazone_sol->mix2 filter Cold Filtration mix2->filter concentrate1 Concentrate Filtrate filter->concentrate1 crude_product Crude Product concentrate1->crude_product purify Dissolve in Pentane Filter through Alumina crude_product->purify concentrate2 Concentrate Filtrate purify->concentrate2 final_product Pure this compound concentrate2->final_product

Caption: Workflow for Mercury-Free Synthesis.

References

assessing the green chemistry metrics of diazodiphenylmethane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diazodiphenylmethane, a valuable reagent in organic chemistry, has traditionally been associated with hazardous materials and significant waste generation. This guide provides a comparative analysis of three prominent synthetic methods, evaluating them through the lens of green chemistry metrics. By presenting quantitative data, detailed experimental protocols, and a clear visual workflow, this document aims to empower researchers to make more sustainable choices in their synthetic endeavors.

Comparative Analysis of Green Chemistry Metrics

The environmental impact of each synthetic route is assessed using three key green chemistry metrics: Atom Economy (AE), Environmental Factor (E-factor), and Process Mass Intensity (PMI). Atom Economy calculates the efficiency of a reaction in converting reactants to the desired product. The E-factor quantifies the amount of waste generated per unit of product. Process Mass Intensity provides a broader measure of the total mass of materials used to produce a unit of product, including solvents and workup materials.

MetricClassical Method (Mercury(II) Oxide)Improved Method (Oxalyl Chloride)Green Method (Hydrogen Peroxide)
Atom Economy (%) 45.2%45.5%88.2%
E-factor ~11.8~31.4~16.7
Process Mass Intensity (PMI) ~12.8~32.4~17.7
Yield (%) 89-96%[1]93%[2]High (not explicitly quantified in patent)[3]
Primary Waste Products Mercury, Benzophenone Azine[1]Triethylamine hydrochloride, Dimethyl sulfoxide[2]Water, Unreacted reagents
Safety & Hazard Concerns Highly toxic mercury compoundsCorrosive and toxic oxalyl chlorideRelatively benign reagents

Experimental Protocols

Classical Synthesis via Oxidation with Mercury(II) Oxide

This traditional method involves the oxidation of benzophenone hydrazone using mercury(II) oxide.

Reaction:

C₁₃H₁₂N₂ + HgO → C₁₃H₁₀N₂ + H₂O + Hg

Procedure:

In a pressure bottle, 19.6 g (0.1 mole) of benzophenone hydrazone and 22 g (0.1 mole) of yellow mercuric oxide are combined with 100 ml of petroleum ether (b.p. 30–60°).[1] The vessel is sealed and shaken mechanically at room temperature for 6 hours.[1] The resulting mixture is filtered to remove mercury and benzophenone azine. The filtrate is then evaporated to dryness under reduced pressure at room temperature to yield 17.3–18.6 g (89–96%) of this compound.[1]

Improved Synthesis using Oxalyl Chloride

This method avoids the use of heavy metals by employing a Swern-type oxidation.

Reaction:

C₁₃H₁₂N₂ + (COCl)₂ + (CH₃)₂SO + 2(C₂H₅)₃N → C₁₃H₁₀N₂ + 2(C₂H₅)₃N·HCl + (CH₃)₂S + CO₂ + CO

Procedure:

To a solution of dimethyl sulfoxide (4.19 mL, 59.0 mmol) in tetrahydrofuran (50 mL) at -78 °C is added oxalyl chloride (4.67 mL, 53.5 mmol) over 10 minutes.[2] After 35 minutes, a solution of benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 107 mmol) in tetrahydrofuran (50 mL) is added.[2] The reaction mixture is maintained at -78 °C for 30 minutes and then filtered. The filtrate is concentrated, and the residue is purified by filtration through basic alumina using pentane as the eluent to afford 9.19 g (93%) of this compound as a red crystalline solid.[2]

Green Synthesis with Hydrogen Peroxide

This approach utilizes a common and environmentally benign oxidant.

Reaction:

C₁₃H₁₂N₂ + H₂O₂ → C₁₃H₁₀N₂ + 2H₂O

Procedure:

Benzophenone hydrazone is dissolved in an organic solvent immiscible with water (e.g., petroleum ether or dichloromethane).[3] An organic amine, a catalytic amount of iodine, and a phase transfer catalyst (tetrabutylammonium bromide) are added.[3] At a temperature of 15 to 30°C, 30-50% hydrogen peroxide is slowly added over 0.5 to 3 hours, and the oxidation reaction proceeds for 1 to 8 hours.[3] After the reaction, the product is isolated from the organic phase. The molar ratio of benzophenone hydrazone to hydrogen peroxide is in the range of 1:8 to 1:15.[3]

Logical Workflow for Green Chemistry Assessment

The following diagram illustrates a structured approach to evaluating the greenness of a chemical synthesis, as applied in this guide.

cluster_0 Synthesis Method Identification cluster_1 Data Collection cluster_2 Metric Calculation cluster_3 Comparative Analysis A Identify Synthesis Routes B Gather Experimental Protocols A->B C Extract Quantitative Data (Reactants, Solvents, Yields) B->C D Calculate Atom Economy C->D E Calculate E-factor C->E F Calculate Process Mass Intensity C->F G Structure Comparison Table D->G E->G F->G H Draw Conclusions on Sustainability G->H

Caption: Workflow for Assessing Green Chemistry Metrics of Synthesis.

Conclusion

The quantitative analysis clearly demonstrates that the hydrogen peroxide-mediated synthesis of this compound offers a significantly greener alternative to the classical and improved methods. Its superior atom economy and the use of a benign oxidant with water as the primary byproduct align well with the principles of sustainable chemistry. While the oxalyl chloride method eliminates the use of toxic mercury, it suffers from poor atom economy and a high process mass intensity due to the use of stoichiometric reagents and large volumes of solvents. This guide provides the necessary data and protocols to encourage the adoption of more environmentally responsible practices in the synthesis of this important chemical reagent.

References

Unraveling the Reactive Intermediates of Diazodiphenylmethane: An Experimental Comparison of Predicted Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of diazodiphenylmethane is paramount for controlling reaction outcomes and designing novel synthetic pathways. This guide provides an objective comparison of the experimentally validated reaction mechanisms of this compound, focusing on the competition between 1,3-dipolar cycloaddition, carbene-mediated reactions, and protonation-initiated pathways. Detailed experimental data and protocols are presented to support the validation of these predicted mechanisms.

This compound is a versatile reagent in organic synthesis, primarily due to its ability to act as a precursor to the highly reactive diphenylcarbene or to participate directly in cycloaddition reactions. The prevailing reaction pathway is highly dependent on the reaction conditions and the nature of the co-reactants. This guide will delve into the experimental evidence that allows for the differentiation and quantitative comparison of these competing mechanisms.

Key Reaction Pathways of this compound

The reactivity of this compound can be broadly categorized into three main experimentally validated pathways:

  • 1,3-Dipolar Cycloaddition: In this concerted mechanism, this compound reacts with a dipolarophile, such as an electron-deficient alkene, to form a five-membered heterocyclic ring (a pyrazoline derivative). This pathway does not involve a carbene intermediate.

  • Carbene-Mediated Reactions: Upon photolysis or thermolysis, this compound extrudes nitrogen gas to form diphenylcarbene. This highly reactive intermediate can then undergo a variety of reactions, including:

    • Cyclopropanation: Addition to an alkene to form a cyclopropane derivative.

    • C-H Insertion: Insertion into a carbon-hydrogen bond.

    • O-H Insertion: Insertion into the hydroxyl group of an alcohol or carboxylic acid.

  • Protonation-Initiated Reaction (with Carboxylic Acids): In the presence of a carboxylic acid, the reaction is initiated by the protonation of the diazo carbon. This is followed by the nucleophilic attack of the carboxylate anion on the resulting diphenylmethyldiazonium cation, leading to the formation of an ester.

Comparative Experimental Data

To objectively compare these reaction pathways, a summary of key quantitative data from various experimental studies is presented below. These data highlight the factors that influence the predominant reaction mechanism.

Reaction TypeReactantsSolventKey Experimental DataPredominant MechanismReference
Reaction with Carboxylic Acid This compound + Benzoic AcidEthanolSecond-order rate constant (k) = 0.58 L mol⁻¹ min⁻¹ at 21°CProtonation-Initiated[1]
Reaction with Carboxylic Acid This compound + p-Nitrobenzoic AcidEthanolSecond-order rate constant (k) = 1.80 L mol⁻¹ min⁻¹ at 21°CProtonation-Initiated[1]
1,3-Dipolar Cycloaddition Diazomethane + Methyl AcrylateTetrahydrofuranRelative rate coefficient = 1001,3-Dipolar Cycloaddition[2]
1,3-Dipolar Cycloaddition Diazomethane + Methyl MethacrylateTetrahydrofuranRelative rate coefficient = 6.11,3-Dipolar Cycloaddition[2]
1,3-Dipolar Cycloaddition Diazomethane + Ethyl CrotonateTetrahydrofuranRelative rate coefficient = 0.81,3-Dipolar Cycloaddition[2]
Carbene Insertion vs. Cyclopropanation Methylphenyldiazoacetate + CyclohexeneNot SpecifiedProduct Ratio (Cyclopropanation:C-H Insertion) = 6.4:1 (with CuPc catalyst)Carbene-Mediated[3]
Carbene Insertion (O-H) vs. Cyclopropanation Aryldiazoacetate + Styrene + TFENot SpecifiedO-H Insertion Product is major, with some cyclopropanationCarbene-Mediated[4]
Carbene Insertion (O-H) vs. Cyclopropanation Aryldiazoacetate + Styrene + HFIPNot SpecifiedOnly O-H Insertion Product is observedCarbene-Mediated[4]

Visualizing the Reaction Pathways

The logical relationships between the different reaction pathways of this compound can be visualized as follows:

Diazodiphenylmethane_Reactions cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_carbene Carbene-Mediated Reactions cluster_products Products cluster_protonation Protonation-Initiated Reaction DDM This compound Pyrazoline Pyrazoline Derivative DDM->Pyrazoline Concerted Carbene Diphenylcarbene DDM->Carbene Photolysis (hν) or Thermolysis (Δ) Ester Ester DDM->Ester Proton Transfer & Nucleophilic Attack Dipolarophile Electron-deficient Alkene Dipolarophile->Pyrazoline Cyclopropane Cyclopropane Carbene->Cyclopropane CH_Insertion C-H Insertion Product Carbene->CH_Insertion OH_Insertion O-H Insertion Product Carbene->OH_Insertion Alkene Alkene Alkene->Cyclopropane Alkane Alkane Alkane->CH_Insertion Alcohol Alcohol Alcohol->OH_Insertion Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ester kinetic_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_ddm Prepare this compound Solution (1.0 mM in Ethanol) mix Mix Solutions in Cuvette prep_ddm->mix prep_acid Prepare Carboxylic Acid Solution (10 mM in Ethanol) prep_acid->mix measure Monitor Absorbance at 525 nm over Time mix->measure plot Plot ln(Absorbance) vs. Time measure->plot calc_k_prime Determine Pseudo-first-order Rate Constant (k') from Slope plot->calc_k_prime calc_k Calculate Second-order Rate Constant (k) calc_k_prime->calc_k product_analysis_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction & Workup cluster_analysis Product Analysis dissolve Dissolve Substrate & Internal Standard in Solvent add_catalyst Add Catalyst (optional) dissolve->add_catalyst add_diazo Slowly Add Diazo Compound add_catalyst->add_diazo monitor Monitor by TLC add_diazo->monitor workup Quench and Concentrate monitor->workup gcms Analyze by GC-MS workup->gcms identify Identify Product Peaks by Mass Spectra gcms->identify quantify Determine Product Ratio from Peak Areas identify->quantify

References

A Comparative Guide to Esterification Reagents: Benchmarking Diazodiphenylmethane Against Novel Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and safe esterification of carboxylic acids is a critical step in the synthesis of a vast array of molecules. Diazodiphenylmethane has long been a recognized reagent for this transformation; however, the landscape of chemical synthesis is continually evolving, with novel reagents emerging that offer significant advantages in terms of safety, handling, and efficiency. This guide provides an objective comparison of this compound with two such alternatives: trimethylsilyldiazomethane (TMS-diazomethane) and imidazotetrazines (represented by temozolomide, TMZ), supported by experimental data and detailed protocols.

Performance Comparison at a Glance

The selection of an appropriate esterification reagent is a multifactorial decision, balancing yield, reaction speed, substrate compatibility, and, critically, safety. The following table summarizes the performance of this compound, TMS-diazomethane, and imidazotetrazines across a range of carboxylic acid substrates.

Carboxylic Acid SubstrateReagentYield (%)Reaction TimeConditionsReference
Simple Aliphatic
Acetic AcidDiazomethaneHigh (quantitative)InstantaneousEther, RT[1]
TMS-diazomethaneHigh (quantitative)< 5 minBenzene/Methanol, RT
Aromatic
Benzoic AcidThis compound~95%Not specifiedEthanol, RT
TMS-diazomethane99%30 minToluene/Methanol, RT
Imidazotetrazine (TMZ)68%4 hDioxane/H₂O, Na₂CO₃, 60°C[2][3][4]
4-Methoxybenzoic AcidImidazotetrazine (TMZ)88%4 hDioxane/H₂O, Na₂CO₃, 60°C[2][3][4]
Sterically Hindered
2,4,6-Trimethylbenzoic AcidThis compoundLow to moderateProlongedElevated temp.
TMS-diazomethane~95%Not specifiedBenzene/Methanol, RT[5]
Sensitive Functional Groups
Boc-Protected Amino AcidTMS-diazomethane100%5 hDiethyl ether/Methanol, 0°C to RT
Fusidic AcidImidazotetrazine (TMZ)97% (gram scale)Not specifiedDioxane/H₂O, Na₂CO₃, 60°C[2]

Note: Direct comparative data for this compound under identical conditions as the novel reagents is limited. Data for diazomethane, a close analogue, is used as a proxy where indicated. Yields and reaction times are highly substrate and condition dependent.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful application of any synthetic methodology. Below are representative protocols for the esterification of a generic carboxylic acid using each of the discussed reagents.

Esterification using this compound (General Protocol)

Warning: this compound is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment is mandatory.

  • Preparation of this compound: A solution of this compound in a suitable solvent (e.g., diethyl ether or toluene) is typically prepared immediately before use from a stable precursor such as benzophenone hydrazone by oxidation (e.g., with mercuric oxide).

  • Esterification Reaction: To a solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., diethyl ether, 10 mL) at room temperature, the freshly prepared solution of this compound is added dropwise with stirring. The addition is continued until the characteristic red color of the diazo compound persists, indicating the complete consumption of the carboxylic acid.

  • Work-up: The reaction mixture is typically concentrated under reduced pressure to remove the solvent and any excess this compound. The resulting crude ester can be purified by standard techniques such as column chromatography or recrystallization.

Esterification using Trimethylsilyldiazomethane

Safety Note: While safer than diazomethane, TMS-diazomethane is still a toxic and potentially hazardous reagent. Handle with care in a fume hood.

  • Reaction Setup: A solution of the carboxylic acid (1.0 mmol) is prepared in a mixture of a non-polar solvent and methanol (e.g., 10 mL of toluene:methanol, 3:2).

  • Reagent Addition: A solution of TMS-diazomethane (typically 2.0 M in hexanes or diethyl ether) is added dropwise to the stirred carboxylic acid solution at room temperature until a persistent yellow color is observed.[1]

  • Reaction Monitoring and Work-up: The reaction is stirred for approximately 30 minutes at room temperature. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the methyl ester, which can be further purified if necessary.

Esterification using Imidazotetrazine (Temozolomide - TMZ)
  • Reaction Mixture: To a vial containing the carboxylic acid (0.15 mmol), temozolomide (TMZ, 2.0 equivalents), and sodium carbonate (4.0 equivalents) is added a 9:1 mixture of dioxane and water (to achieve a suitable concentration).[2][3][4]

  • Reaction Conditions: The reaction mixture is stirred at 60°C for 4-6 hours. For less reactive substrates, an additional portion of TMZ may be added after a few hours to drive the reaction to completion.[2][3][4]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.

Mechanistic Pathways and Visualizations

Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and predicting substrate compatibility. The following diagrams, generated using the DOT language, illustrate the distinct pathways for each class of reagent.

This compound Esterification Mechanism

The reaction of this compound with a carboxylic acid proceeds through a straightforward acid-base reaction followed by nucleophilic substitution.

esterification_this compound RCOOH Carboxylic Acid (R-COOH) Intermediate Protonated this compound [Ph₂CHN₂]⁺ RCOOH->Intermediate Proton Transfer Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate Ph2CN2 This compound (Ph₂CN₂) Ph2CN2->Intermediate Ester Ester (R-COOCHPh₂) Intermediate->Ester N2 Nitrogen Gas (N₂) Intermediate->N2 Elimination Carboxylate->Ester SN2 Attack

Esterification via this compound
Trimethylsilyldiazomethane Esterification Mechanism

The esterification with TMS-diazomethane in the presence of an alcohol is believed to proceed via the in-situ generation of diazomethane.

esterification_tms_diazomethane cluster_generation In-situ Diazomethane Generation cluster_esterification Esterification TMSCHN2 TMS-diazomethane CH2N2 Diazomethane (CH₂N₂) TMSCHN2->CH2N2 Protonolysis MeOH Methanol (MeOH) MeOH->CH2N2 RCOOH Carboxylic Acid (R-COOH) RCOOH->CH2N2 Catalyst Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate Proton Transfer Me_diazonium Methyldiazonium (CH₃N₂⁺) RCOOH->Me_diazonium TMSOMe TMS-OMe CH2N2->Me_diazonium Ester Methyl Ester (R-COOMe) Carboxylate->Ester SN2 Attack Me_diazonium->Ester N2 Nitrogen (N₂) Me_diazonium->N2 Elimination

Esterification via TMS-Diazomethane
Imidazotetrazine (TMZ) Esterification Mechanism

Temozolomide undergoes hydrolysis to form a reactive methyldiazonium species, which is the active methylating agent.

esterification_tmz TMZ Temozolomide (TMZ) MTIC MTIC Intermediate TMZ->MTIC Hydrolysis H2O Water (H₂O) H2O->MTIC Me_diazonium Methyldiazonium (CH₃N₂⁺) MTIC->Me_diazonium Fragmentation AIC AIC Byproduct MTIC->AIC Ester Methyl Ester (R-COOMe) Me_diazonium->Ester N2 Nitrogen (N₂) Me_diazonium->N2 Elimination RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate Deprotonation Carboxylate->Ester SN2 Attack

Esterification via Imidazotetrazine (TMZ)

Concluding Remarks

The choice of an esterification reagent is a critical decision in synthetic chemistry. While this compound is an effective reagent, its hazardous nature necessitates the exploration of safer alternatives. Trimethylsilyldiazomethane emerges as a highly efficient and safer substitute, offering excellent yields across a broad range of substrates, including those that are sterically hindered. Imidazotetrazines, such as temozolomide, represent a novel class of weighable, non-explosive solids that can generate the reactive alkylating species in situ, providing a practical and safe option, particularly for sensitive and complex molecules. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including scale, substrate functionality, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

Safety Operating Guide

Proper Disposal Procedures for Diazodiphenylmethane

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of diazodiphenylmethane is critical for ensuring laboratory safety. This compound, like other diazo compounds, is potentially explosive and toxic.[1][2][3][4] It is unstable and can decompose upon exposure to heat, light, or rough surfaces.[5][6][7] Therefore, it must be handled with extreme caution, and excess or waste material must be neutralized (quenched) before disposal. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all necessary safety measures are in place. All operations must be conducted in a certified chemical fume hood.[3][8] An ANSI-approved safety shower and eyewash station must be immediately accessible.[1][8]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to protect against inhalation, ingestion, or skin absorption.[3]

PPE CategorySpecification
Eye Protection ANSI-approved, tight-fitting safety goggles or glasses. A face shield is also recommended.[3]
Hand Protection Nitrile gloves (double-gloving is recommended).
Body Protection A flame-resistant laboratory coat, preferably made of anti-static material, must be worn.[3]
General Attire Long pants and closed-toe shoes are required.[3][8]

Operational Plan: Quenching and Disposal

The primary method for neutralizing this compound is by quenching it with a weak acid, such as acetic acid. This procedure converts the reactive diazo compound into a more stable ester.[1][2]

Experimental Protocol: Quenching Excess this compound

This protocol is adapted from established procedures for quenching diazomethane.[1][2]

Materials:

  • This compound solution (in a compatible solvent like diethyl ether)

  • Glacial acetic acid

  • Stir plate and stir bar

  • Appropriate reaction flask (ensure glassware is free of scratches or sharp edges)[2]

  • Dropping funnel or pipette

Procedure:

  • Preparation: Place the flask containing the this compound solution in an ice bath on a stir plate within a chemical fume hood. Begin gentle stirring.

  • Quenching Agent Addition: Slowly add glacial acetic acid dropwise to the stirring solution.[1][2] A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to prevent excessive foaming and a rapid temperature increase.

  • Monitoring the Reaction: this compound solutions are typically red or yellow. Continue adding acetic acid until the characteristic color disappears and the evolution of nitrogen gas ceases.[1][2] The disappearance of color is the primary indicator that the quenching reaction is complete.

  • Final Mixture: The resulting solution will contain (diphenyl)methyl acetate, the solvent, and any excess acetic acid.

ParameterGuideline
Quenching Agent Glacial Acetic Acid
Indicator Cessation of nitrogen gas evolution and disappearance of the yellow/red color of the diazo compound.[1][2]
Temperature Maintain a cool temperature using an ice bath to control the exothermic reaction.
Rate of Addition Slow, dropwise addition to manage gas evolution and heat generation.
Logistical Plan: Hazardous Waste Disposal

Even after quenching, the resulting chemical mixture and all contaminated materials must be disposed of as hazardous waste.[1][8]

  • Waste Collection: Transfer the quenched solution into a designated, compatible hazardous waste container. The container must be sturdy, have a tight-fitting cap, and be clearly labeled.[1][9][10]

  • Labeling: Label the container with the words "Hazardous Waste" and list all chemical constituents by their full names (e.g., "(diphenyl)methyl acetate, diethyl ether, acetic acid"). Do not use abbreviations.[1][11]

  • Contaminated Materials: Any items that came into contact with this compound, such as pipette tips, gloves, and paper towels, must also be collected in a sealed bag or container labeled as hazardous waste.[8] Glassware should be triple-rinsed with a suitable solvent, and the first rinseate must be collected as hazardous waste.[11]

  • Storage and Pickup: Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department.[1]

Workflow and Logical Relationships

The following diagram illustrates the complete workflow for the safe disposal of this compound.

G start Identify this compound Waste for Disposal safety Don Appropriate PPE & Work in Fume Hood start->safety prepare Prepare Reaction Flask in Ice Bath safety->prepare collect_solid Collect Contaminated PPE & Materials safety->collect_solid quench Slowly Add Acetic Acid to Waste Solution prepare->quench observe Observe for: - Color Disappearance - Gas Evolution Stops quench->observe observe->quench  No complete Quenching Complete: (Diphenyl)methyl Acetate Formed observe->complete  Yes collect_liquid Transfer Quenched Solution to Hazardous Waste Container complete->collect_liquid label_waste Label Waste Container with Full Chemical Names collect_liquid->label_waste collect_solid->label_waste store Store in Satellite Accumulation Area label_waste->store end Arrange for EHS Waste Pickup store->end

Caption: Workflow for the safe quenching and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diazodiphenylmethane
Reactant of Route 2
Reactant of Route 2
Diazodiphenylmethane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.